8-Chloro-4-hydroxyquinoline
Description
The exact mass of the compound 8-Chloroquinolin-4-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102509. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-chloro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZPLFOSYVTCLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295517 | |
| Record name | 8-chloroquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57797-97-4 | |
| Record name | 57797-97-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-chloroquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57797-97-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 8-Chloro-4-hydroxyquinoline
Introduction: The Significance of the 4-Hydroxyquinoline Scaffold
The 4-hydroxyquinoline motif is a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous compounds with a wide spectrum of biological activities. The introduction of a chlorine atom at the 8-position modulates the electronic and lipophilic properties of the molecule, often enhancing its therapeutic potential. This guide provides a detailed exploration of the primary synthetic pathways to 8-Chloro-4-hydroxyquinoline, with a focus on the well-established Gould-Jacobs reaction. Designed for researchers, scientists, and professionals in drug development, this document offers not only step-by-step protocols but also the underlying mechanistic principles and field-proven insights to ensure successful synthesis.
Primary Synthetic Pathway: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust and versatile method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[1][2] The reaction proceeds through a four-step sequence: condensation, thermal cyclization, saponification, and decarboxylation.[1] For the synthesis of this compound, the logical starting material is 2-chloroaniline.
Overall Reaction Scheme:
References
physicochemical properties of 8-Chloro-4-hydroxyquinoline
An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-4-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated derivative of the quinoline scaffold, a heterocyclic aromatic compound that is a cornerstone in medicinal chemistry and materials science. While its parent compound, 8-hydroxyquinoline, is renowned for its potent metal-chelating, antiseptic, and neuroprotective properties, the introduction of substituents at various positions on the quinoline ring system dramatically alters its physicochemical and biological profile.[1][2][3][4] The placement of a chlorine atom at the 8-position and a hydroxyl group at the 4-position creates a molecule with unique electronic and steric characteristics.
This guide serves as a comprehensive technical resource for professionals in drug discovery and chemical research, providing a detailed examination of the core . Understanding these fundamental characteristics—from molecular structure and solubility to spectroscopic behavior and stability—is paramount for predicting its behavior in biological systems, designing robust experimental protocols, and unlocking its potential as a building block for novel therapeutic agents.[1]
Molecular Structure and Tautomerism
The defining structural feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol form (this compound) and the more stable keto form (8-chloro-1H-quinolin-4-one). This equilibrium is fundamental to its chemical reactivity and biological interactions. The quinolin-4-one tautomer is generally predominant in solution and the solid state.
The molecular identity of this compound is defined by the following:
Figure 1: Tautomeric equilibrium of this compound.
Core Physicochemical Properties
A quantitative understanding of a compound's physical properties is essential for its application in research and development. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO | PubChem[5], Sigma-Aldrich[6] |
| Molecular Weight | 179.60 g/mol | Sigma-Aldrich[6], Amerigo Scientific[7] |
| Physical Form | Solid | Sigma-Aldrich[6] |
| Melting Point | Not specified; (Related isomer 5-chloro-8-hydroxyquinoline: 122-124 °C) | ChemicalBook[9] |
| Predicted XlogP | 2.2 | PubChemLite[5] |
| Water Solubility | Low; (Parent compound 8-hydroxyquinoline is insoluble) | Loba Chemie[10], Guidechem[11] |
| pKa | Not specified; (Related isomer 5-chloro-8-hydroxyquinoline has a pKa of 3.77±0.10) | ChemicalBook[9] |
Solubility and Lipophilicity
The solubility of this compound is a critical parameter influencing its bioavailability and formulation development. As is typical for quinoline-based structures, it exhibits limited solubility in aqueous media but is soluble in various organic solvents.[11][12]
-
Aqueous Solubility: The aromatic nature of the bicyclic ring system and the presence of a chlorine atom contribute to its hydrophobic character, resulting in poor water solubility.
-
Organic Solubility: It is expected to be soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[12]
-
pH-Dependent Solubility: The molecule's solubility is significantly influenced by pH. In acidic conditions, the quinoline nitrogen can be protonated, forming a more soluble cationic species. In alkaline conditions, the hydroxyl group can be deprotonated to form an anionic phenoxide, which also enhances aqueous solubility.
Lipophilicity (XlogP): The predicted octanol-water partition coefficient (XlogP) of 2.2 indicates a moderate level of lipophilicity.[5] This value is within the range often considered favorable for oral drug candidates, suggesting a balance between aqueous solubility and lipid membrane permeability, which is essential for absorption and distribution in biological systems.
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural elucidation and quantification of this compound.
UV-Visible Spectroscopy
The extended π-conjugated system of the quinoline ring gives rise to characteristic absorption bands in the UV-visible region.
-
Expected Absorption: In solvents like methanol or chloroform, 8-hydroxyquinoline derivatives typically exhibit strong absorption maxima (λmax) between 240-250 nm and a weaker band around 300-320 nm.[13] The presence of the chlorine atom and the position of the hydroxyl group will modulate the exact wavelengths and intensities of these peaks.
-
Metal Chelation Effect: Upon chelation with metal ions, a bathochromic (red) shift in the absorption maxima is often observed, which is a hallmark of complex formation.[13]
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present in the molecule. Key vibrational bands include:
-
O-H/N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group and the N-H group in the keto tautomer.
-
C=O Stretching: A strong absorption band around 1650-1600 cm⁻¹, indicative of the carbonyl group in the predominant quinolin-4-one tautomer.
-
C=N and C=C Stretching: Multiple sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹ corresponding to the aromatic ring system.[14]
-
C-Cl Stretching: A band in the lower frequency region, typically between 800-600 cm⁻¹, corresponding to the carbon-chlorine bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are the most powerful tools for confirming the molecular structure. The spectra would reveal:
-
¹H NMR: Distinct signals in the aromatic region (δ 7.0-8.5 ppm) for the protons on the quinoline ring. The chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atom and the electronic nature of the keto/enol system. A signal for the N-H or O-H proton would also be present, though its position and appearance (broad or sharp) would depend on the solvent and concentration.
-
¹³C NMR: Resonances for the nine carbon atoms of the quinoline ring, with the carbon bearing the chlorine atom and the carbonyl carbon (in the keto form) being particularly deshielded (appearing at higher ppm values).
Synthesis and Stability
Synthesis: The synthesis of substituted 4-hydroxyquinolines can be complex. A plausible synthetic route often starts with a suitably substituted aniline. For instance, derivatives of 4-hydroxy-8-tosyloxyquinoline can be synthesized and subsequently chlorinated to yield the desired product.[15] The Skraup synthesis or Friedlander annulation are classic methods for creating the quinoline core, which can then be further modified.[4][16]
Stability: Quinoline derivatives are generally stable compounds. However, like many organic molecules, this compound may be susceptible to degradation under harsh conditions.
-
Photostability: Compounds with extended aromatic systems can be sensitive to light and should be stored in amber vials or protected from direct light to prevent photolytic degradation.[17]
-
Thermal Stability: The compound is a solid and is expected to be thermally stable at room temperature. Thermal degradation studies, such as thermogravimetric analysis (TGA), would be required to determine its decomposition temperature.[18]
-
pH Stability: While stable under mild acidic and alkaline conditions, prolonged exposure to strong acids or bases at elevated temperatures could lead to hydrolysis or other degradation pathways.[17]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
This protocol describes the gold-standard shake-flask method for determining thermodynamic equilibrium solubility.
Rationale: This method ensures that the solution reaches equilibrium, providing a true measure of thermodynamic solubility, which is critical for biopharmaceutical classification and formulation.
Figure 2: Workflow for solubility determination by the shake-flask method.
Step-by-Step Methodology:
-
Preparation: Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4).
-
Addition of Compound: Add an excess amount of solid this compound to a known volume of the buffer in a sealed, clear glass vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24 to 48 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet.
-
Quantification: Dilute the supernatant with a suitable mobile phase and analyze its concentration using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection at the compound's λmax.
-
Calculation: Determine the solubility by comparing the sample's peak area to a standard curve prepared with known concentrations of the compound.
Protocol 2: UV-Vis Spectroscopic Analysis
This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of this compound.
Rationale: UV-Vis spectroscopy is a rapid and non-destructive technique used to confirm the identity of a chromophoric compound, determine its concentration, and study its interactions with other molecules, such as metal ions.
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable spectroscopic-grade solvent (e.g., methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Working Solution: Dilute the stock solution with the same solvent to a concentration that will give an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU). A typical concentration would be in the range of 5-10 µg/mL.
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15 minutes.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent (e.g., methanol) and use it to zero the instrument (record a baseline).
-
Sample Measurement: Rinse the cuvette with the working solution, then fill it and place it in the sample holder.
-
Scan Spectrum: Scan the sample across a relevant wavelength range (e.g., 200 nm to 400 nm).
-
Data Analysis: Record the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance values.
Conclusion
This compound is a multifaceted molecule whose physicochemical properties are dictated by its quinolin-4-one tautomeric structure, the electronic influence of the chloro-substituent, and its moderate lipophilicity. Its limited aqueous solubility, pH-dependent behavior, and characteristic spectroscopic signature are critical data points for any researcher working with this compound. The protocols and data presented in this guide provide a foundational framework for its handling, analysis, and rational application in the design of new chemical entities. A thorough understanding of these core properties is the first and most vital step toward harnessing the full potential of this promising chemical scaffold in drug discovery and beyond.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. rroij.com [rroij.com]
- 5. PubChemLite - this compound (C9H6ClNO) [pubchemlite.lcsb.uni.lu]
- 6. This compound AldrichCPR 57797-97-4 [sigmaaldrich.com]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. This compound | 57797-97-4 [chemicalbook.com]
- 9. 5-Chloro-8-hydroxyquinoline CAS#: 130-16-5 [m.chemicalbook.com]
- 10. 148-24-3 CAS | 8-HYDROXYQUINOLINE | Laboratory Chemicals | Article No. 04150 [lobachemie.com]
- 11. Page loading... [wap.guidechem.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. scirp.org [scirp.org]
- 14. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CN109053569B - Method for synthesizing 8-hydroxyquinoline - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to the Postulated Mechanisms of Action of 8-Chloro-4-hydroxyquinoline
Executive Summary
8-Chloro-4-hydroxyquinoline is a halogenated derivative of the 4-hydroxyquinoline scaffold, a privileged structure in medicinal chemistry.[1][2] While direct, extensive research on the specific 8-chloro isomer is limited, its structural architecture allows for the formulation of robust, testable hypotheses regarding its mechanism of action. This guide moves beyond a simple literature review to provide a forward-looking, mechanistic framework grounded in the well-established activities of its core structural analogues: the 4-aminoquinolines (e.g., chloroquine) and the broader class of planar quinoline compounds.
We postulate two primary, non-exclusive mechanisms of action:
-
Lysosomotropism and Autophagy Inhibition: Acting as a weak base, this compound is predicted to sequester within the acidic milieu of lysosomes, disrupting their pH gradient and enzymatic function. This leads to a critical failure in the cellular recycling pathway known as autophagy, a mechanism shared with renowned quinoline-based drugs like hydroxychloroquine.[3][4]
-
Direct DNA Interference: The planar, aromatic nature of the quinoline ring system suggests a high probability of interaction with nucleic acids, likely through intercalation between DNA base pairs.[5] This physical obstruction can impede the function of essential DNA-processing enzymes, such as polymerases and topoisomerases, triggering cell cycle arrest and apoptosis.[5][6]
This document provides the scientific rationale for these postulations and furnishes detailed, field-proven experimental protocols designed to rigorously test each hypothesis. These self-validating workflows are intended to empower researchers to elucidate the precise cellular and molecular targets of this compound.
Part 1: Molecular Profile of this compound
The biological activity of a quinoline derivative is profoundly influenced by the position of its functional groups. This compound belongs to the 4-quinolone class, which is structurally and mechanistically distinct from the extensively studied 8-hydroxyquinoline (8-HQ) scaffold.[1][7]
-
Structure and Physicochemical Properties: The molecule consists of a quinoline core with a hydroxyl group at position C4 and a chlorine atom at position C8. The 4-hydroxy tautomer exists in equilibrium with its 4-quinolone form. As a heterocyclic weak base, the pyridine nitrogen can be protonated, a key feature for the lysosomotropic mechanism.[8] The planar aromatic system is critical for its potential to intercalate into DNA.[9]
-
Key Mechanistic Distinction from 8-Hydroxyquinolines: The defining feature of 8-hydroxyquinolines is their ability to act as potent bidentate metal chelators, forming a stable five-membered ring with metal ions via the hydroxyl oxygen and the pyridine nitrogen.[7] This chelation is central to their antimicrobial and anticancer effects. In this compound, the hydroxyl group is not spatially positioned to form such a stable chelate with the ring nitrogen. Therefore, its primary mechanism is unlikely to be dominated by the metal-chelating properties characteristic of 8-HQs.
Caption: Comparison of this compound and 8-Hydroxyquinoline structures.
Part 2: Postulated Mechanisms of Action
Mechanism A: Lysosomotropism and Late-Stage Autophagy Inhibition
This mechanism is inferred from the behavior of classic 4-aminoquinolines like chloroquine (CQ) and hydroxychloroquine (HCQ).[3] Many quinoline-based drugs are known autophagy inhibitors.[3][4][10] Autophagy is a catabolic process where cellular components are degraded via the lysosome; its inhibition is a validated anticancer strategy.
Causality of the Pathway:
-
Diffusion and Trapping: As a lipophilic weak base, the neutral form of this compound is expected to freely diffuse across cellular membranes.[11] Upon entering the highly acidic lysosomal lumen (pH ~4.5-5.0), the pyridine nitrogen becomes protonated.[12][13] This charged cation is membrane-impermeable and becomes trapped, leading to massive accumulation within the lysosome.[14]
-
pH Neutralization: The sequestration of the protonated base effectively buffers the lysosomal environment, raising its internal pH.[12]
-
Enzymatic Inhibition: Lysosomal hydrolases are acid-dependent proteases that are optimally active at low pH. The elevation in lysosomal pH directly inhibits their enzymatic activity, crippling the degradative capacity of the organelle.[15]
-
Autophagy Blockade: The final step of autophagy is the fusion of an autophagosome with a lysosome to form an autolysosome, where the contents are degraded. The changes in lysosomal pH and membrane properties caused by drug accumulation prevent this fusion.[3][4] This results in a "traffic jam" where autophagosomes build up in the cell, a state that ultimately triggers apoptosis.[3]
Caption: The lysosomotropic action of this compound blocks autophagic flux.
Mechanism B: DNA Intercalation and Enzyme Inhibition
The planar aromatic quinoline scaffold is a classic DNA intercalator motif.[9] Numerous quinoline compounds exert their cytotoxic effects by inserting between the base pairs of the DNA double helix.[5][16]
Causality of the Pathway:
-
Intercalation: The flat ring system of this compound can slip between the stacked base pairs of DNA. This binding event is stabilized by π-π stacking interactions.
-
Structural Distortion: The insertion of the molecule forces the DNA helix to unwind slightly at that site, altering its length and conformation. This creates a physical lesion.
-
Enzyme Inhibition: DNA-dependent enzymes, such as DNA polymerases (during replication) and topoisomerases (which manage DNA supercoiling), are highly sensitive to the topological state of the DNA substrate. The structural distortion caused by intercalation can stall these enzymes, leading to replication fork collapse, double-strand breaks, and the inability to repair DNA damage.[5][6]
-
Apoptosis Induction: The accumulation of unrepaired DNA damage is a potent signal that activates cellular damage sensors (e.g., the p53 pathway), ultimately leading to programmed cell death (apoptosis).[6]
Caption: DNA intercalation by this compound leads to enzyme inhibition.
Part 3: Experimental Validation Protocols
As a Senior Application Scientist, the following protocols are presented not just as steps, but as self-validating logical frameworks. Each experiment is designed to provide unambiguous evidence for or against a specific mechanistic hypothesis.
Protocol 1: Lysosomotropism Assay via Acridine Orange Staining
Principle: Acridine Orange (AO) is a metachromatic fluorescent dye that visualizes acidic compartments.[13] In the neutral cytoplasm, monomeric AO intercalates with nucleic acids and fluoresces green (Ex/Em: ~485/535 nm). In acidic lysosomes, AO becomes protonated, trapped, and aggregates, causing a spectral shift to red fluorescence (Ex/Em: ~465/650 nm).[17] A lysosomotropic agent will raise lysosomal pH, causing the release of AO back into the cytoplasm, resulting in a decrease in red and an increase in green fluorescence.[18]
Methodology:
-
Cell Preparation: Seed cells (e.g., HeLa or A549) onto glass-bottom 96-well imaging plates at 50-70% confluency.
-
AO Staining:
-
Compound Treatment:
-
Add fresh phenol red-free medium containing various concentrations of this compound (e.g., 0.1 to 100 µM).
-
Include a positive control (Chloroquine, 50 µM) and a vehicle control (DMSO).
-
-
Imaging and Analysis:
-
Immediately begin live-cell imaging using a high-content imager or confocal microscope equipped with environmental control (37°C, 5% CO₂).
-
Acquire images in both the green (e.g., FITC) and red (e.g., Texas Red) channels every 5-10 minutes for 1-2 hours.
-
Causality Check: A true lysosomotropic effect will show a time- and dose-dependent decrease in the red lysosomal puncta intensity, coupled with a corresponding increase in diffuse green cytoplasmic fluorescence.
-
Quantify the fluorescence intensity per cell for both channels over time. The ratio of green to red fluorescence is a robust measure of lysosomal pH disruption.
-
Data Summary Table:
| Compound | Concentration (µM) | Red Fluorescence (Intensity Change %) | Green Fluorescence (Intensity Change %) | Green/Red Ratio Fold Change |
| Vehicle (DMSO) | - | ~0% | ~0% | 1.0 |
| 8-Chloro-4-HQ | 1 | -15% | +20% | 1.4 |
| 8-Chloro-4-HQ | 10 | -50% | +80% | 3.6 |
| 8-Chloro-4-HQ | 50 | -85% | +150% | 15.7 |
| Chloroquine | 50 | -90% | +160% | 17.0 |
Protocol 2: Autophagy Flux Assay via LC3-II Immunoblotting
Principle: This assay definitively measures the rate of autophagosome formation and degradation (autophagic flux). Microtubule-associated protein 1A/1B-light chain 3 (LC3) is processed from LC3-I (cytosolic) to LC3-II (lipidated, membrane-bound) upon autophagy induction. LC3-II is degraded upon fusion with the lysosome. An autophagy inhibitor blocks this final step, causing LC3-II to accumulate. By comparing LC3-II levels in the presence and absence of a known lysosomal inhibitor, one can measure the flux.[19][20]
Methodology:
-
Experimental Design: Plate cells and allow them to adhere. Prepare four treatment groups for each condition:
-
Group 1: Vehicle (DMSO)
-
Group 2: this compound
-
Group 3: Bafilomycin A1 (BafA1, 100 nM - a V-ATPase inhibitor that blocks lysosomal acidification)[19]
-
Group 4: this compound + BafA1
-
-
Treatment:
-
Treat cells with this compound for a relevant time period (e.g., 6-24 hours).
-
For groups 3 and 4, add BafA1 for the final 2-4 hours of the incubation period.
-
-
Protein Extraction and Western Blot:
-
Lyse cells in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel to resolve LC3-I and LC3-II bands.
-
Transfer to a PVDF membrane.
-
Probe with primary antibodies against LC3 (to detect both forms) and a loading control (e.g., β-Actin or GAPDH).
-
Probe with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.
-
-
Analysis and Interpretation:
-
Quantify the band intensity for LC3-II and the loading control using densitometry.
-
Self-Validation: An increase in LC3-II upon treatment with the compound alone is ambiguous. However, if the compound is a late-stage autophagy inhibitor, there will be a significant accumulation of LC3-II. Critically, the addition of BafA1 will not cause a further significant increase in LC3-II levels, as the pathway is already maximally blocked by the compound.
-
Autophagic flux is represented by the difference in LC3-II levels between BafA1-treated and untreated samples. An inhibitor will show low flux.
-
Caption: A streamlined workflow for determining autophagic flux via Western Blot.
Protocol 3: DNA Intercalation Assay via Ethidium Bromide (EB) Displacement
Principle: This is a cell-free, fluorescence-based assay to detect direct DNA binding. Ethidium Bromide (EB) is a classic intercalator that exhibits a dramatic increase in fluorescence upon binding to DNA. A test compound that also intercalates will compete for binding sites, displace EB, and cause a quenching (decrease) of the EB-DNA fluorescence signal.[9][21]
Methodology:
-
Reagent Preparation:
-
Prepare a solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of Ethidium Bromide.
-
Prepare serial dilutions of this compound.
-
-
Assay Setup (in a 96-well black plate):
-
Titration:
-
Add increasing concentrations of this compound to the wells.
-
Include a positive control (e.g., Actinomycin D) and a negative control (a non-intercalating compound).
-
Incubate for 15-30 minutes.
-
-
Measurement and Analysis:
-
Measure the fluorescence (F) at each compound concentration.
-
Causality Check: A true intercalator will cause a dose-dependent decrease in fluorescence.
-
Calculate the percent quenching: % Quenching = (1 - F/F₀) * 100.
-
The data can be further analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv), which reflects the binding affinity of the compound to DNA.[9]
-
Part 4: Summary and Future Directions
This guide posits that this compound primarily functions through two well-characterized quinoline-associated mechanisms: lysosomotropism-induced autophagy inhibition and direct DNA intercalation . The provided experimental frameworks offer a clear and robust path to validating these hypotheses.
Successful validation of these mechanisms should be followed by more advanced studies to precisely identify molecular targets. Future work could include:
-
Target Deconvolution: Employing techniques like thermal proteome profiling (TPP) or affinity purification-mass spectrometry to identify specific protein binding partners.
-
Kinase Profiling: Screening the compound against a broad panel of kinases, as the quinoline scaffold is common in kinase inhibitors.
-
In Vivo Efficacy Studies: Progressing to animal models of cancer or infectious disease, guided by the confirmed in vitro mechanism of action.
By systematically applying the principles and protocols outlined herein, the scientific community can effectively elucidate the therapeutic potential and molecular action of this compound.
References
- 1. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline-based antimalarial drugs: a novel class of autophagy inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of lysosomotropic molecules on cellular homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 10. Novel quinoline substituted autophagy inhibitors attenuate Zika virus replication in ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Lysosomotropic Activity of Hydrophobic Weak Base Drugs is Mediated via Their Intercalation into the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Lysosomotropic Drugs: Pharmacological Tools to Study Lysosomal Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
The Multifaceted Biological Activities of 8-Chloro-4-hydroxyquinoline: A Technical Guide for Researchers
This guide provides an in-depth exploration of the synthesis, mechanisms of action, and diverse biological activities of 8-Chloro-4-hydroxyquinoline and its related derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific understanding with practical insights into experimental design and data interpretation.
Introduction: The Quinoline Scaffold and the Significance of this compound
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged heterocyclic framework in medicinal chemistry, renowned for its diverse pharmacological applications.[1][2] This bicyclic system, comprising a pyridine ring fused to a phenol, exhibits a remarkable ability to chelate metal ions, a property that underpins many of its biological effects.[3][4] The introduction of a chlorine atom at the 8-position and a hydroxyl group at the 4-position of the quinoline ring gives rise to this compound, a compound with a unique electronic and steric profile that modulates its biological activity. Synthetic modifications of the 8-hydroxyquinoline core are a significant area of research aimed at developing more potent and target-specific therapeutic agents for a range of diseases, including cancer, infectious diseases, and neurological disorders.[1]
Synthesis of this compound and its Derivatives
The synthesis of the 8-hydroxyquinoline core can be achieved through several established methods, including the Skraup synthesis, Friedlander condensation, and from precursors like 8-aminoquinoline or 8-sulfonic acid.[3][5][6] For the targeted synthesis of 4-substituted-8-hydroxyquinolines, a common strategy involves the use of a protected 8-hydroxyquinoline, such as 8-tosyloxyquinoline.
A general synthetic approach to obtain 4-substituted-8-hydroxyquinolines starts with the chlorination of 4-hydroxy-8-tosyloxyquinoline to yield 4-chloro-8-tosyloxyquinoline.[7] This intermediate serves as a versatile precursor for the introduction of various functionalities at the 4-position through nucleophilic substitution reactions. For instance, treatment with sulfur or nitrogen nucleophiles can yield 4-thioalkyl or 4-amino-8-hydroxyquinolines, respectively.[7] In some cases, the deprotection of the tosyl group at the 8-position occurs concurrently with the substitution at the 4-position.[7]
Furthermore, Suzuki-Miyaura cross-coupling reactions provide an effective route for the synthesis of 4-aryl-8-hydroxyquinolines from 4-chloro-8-tosyloxyquinoline.[3][6]
Experimental Protocol: General Synthesis of 4-Substituted-8-hydroxyquinolines
This protocol outlines a generalized procedure for the synthesis of 4-substituted-8-hydroxyquinolines, based on methodologies described in the literature.
Step 1: Synthesis of 4-Chloro-8-tosyloxyquinoline
-
To a solution of 4-hydroxy-8-tosyloxyquinoline in an appropriate solvent (e.g., dichloromethane), add a chlorinating agent (e.g., oxalyl chloride or phosphorus oxychloride) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time (typically monitored by TLC).
-
Upon completion, quench the reaction with ice-water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-chloro-8-tosyloxyquinoline.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Nucleophilic Substitution at the 4-Position
-
Dissolve 4-chloro-8-tosyloxyquinoline in a suitable solvent (e.g., DMF or DMSO).
-
Add the desired nucleophile (e.g., a thiol for thioether formation or an amine for amino-substitution) and a base (e.g., potassium carbonate or triethylamine).
-
Heat the reaction mixture to the appropriate temperature and monitor its progress by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Step 3: Deprotection of the 8-hydroxyl group (if necessary)
-
If the tosyl group is not cleaved during the substitution reaction, dissolve the product from Step 2 in a suitable solvent (e.g., methanol or ethanol).
-
Add a base (e.g., sodium hydroxide or potassium carbonate) and stir at room temperature or with gentle heating.
-
Monitor the deprotection by TLC.
-
Upon completion, neutralize the reaction mixture with an acid (e.g., dilute HCl) and extract the product.
-
Purify the final compound by recrystallization or column chromatography.
Antimicrobial Activity: A Potent Weapon Against Pathogens
8-Hydroxyquinoline and its derivatives have long been recognized for their significant antimicrobial properties.[3][6] The introduction of halogen substituents, such as chlorine, on the quinoline scaffold can enhance this activity.
Antibacterial Efficacy
Derivatives of 8-hydroxyquinoline have demonstrated potent antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[2] Notably, these compounds have shown efficacy against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[1][8] For instance, cloxyquin (5-chloroquinolin-8-ol) exhibits significant activity against M. tuberculosis, with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 μg/ml for clinical isolates.[8] The antibacterial action of these compounds is often attributed to their ability to chelate essential metal ions, thereby disrupting microbial metabolism.[8]
Antifungal Properties
Halogenated derivatives of 8-hydroxyquinoline, including chloro-substituted analogs, have been shown to be effective antifungal agents.[3] Studies have demonstrated their activity against various fungal species, including Aspergillus niger and Candida albicans.[3][9] The 5,7-dichloro derivative of 8-hydroxyquinoline is among the most potent fungitoxic compounds in this class.[3][6] The mechanism of antifungal action is also believed to involve metal ion chelation, which can interfere with fungal enzymatic processes.[8]
Table 1: Antimicrobial Activity of Selected 8-Hydroxyquinoline Derivatives
| Compound | Microorganism | Activity (MIC/IC50) | Reference |
| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis | 0.062-0.25 μg/ml (MIC) | [8] |
| 8-Hydroxyquinoline | Staphylococcus aureus | ≤6.90 μM (MIC50) | [1] |
| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Gram-positive & Gram-negative bacteria | Significant activity | [2] |
| 8-Hydroxyquinoline | Candida albicans | 27.58 μM (MIC) | [9] |
Anticancer Activity: Targeting Malignant Cells
The anticancer potential of 8-hydroxyquinoline derivatives is a rapidly evolving field of research. These compounds exert their cytotoxic effects through multiple mechanisms, making them promising candidates for the development of novel cancer therapeutics.
Mechanisms of Anticancer Action
The primary anticancer mechanism of 8-hydroxyquinoline derivatives is linked to their ability to chelate intracellular metal ions, particularly iron and copper.[10] This chelation can lead to the generation of reactive oxygen species (ROS), which induce oxidative stress and trigger apoptotic cell death.[11] Furthermore, some derivatives have been shown to inhibit the proteasome, a key cellular machinery for protein degradation that is often overactive in cancer cells.[4] Other proposed mechanisms include the inhibition of angiogenesis and the induction of cell cycle arrest.[4][10]
In Vitro and In Vivo Studies
Numerous studies have demonstrated the in vitro cytotoxicity of 8-hydroxyquinoline derivatives against a wide range of human cancer cell lines, including those of the lung, liver, and breast.[2][12] For example, an 8-hydroxyquinoline derivative with an o-chloro substitution on a phenyl ring showed potent activity against the A-549 human lung carcinoma cell line with an IC50 value of 5.6 μM.[2] In vivo studies using tumor xenograft models in athymic nude mice have also confirmed the antitumor activity of certain derivatives, with some compounds completely abolishing tumor growth at well-tolerated doses.[12]
Table 2: Anticancer Activity of Selected 8-Hydroxyquinoline Derivatives
| Compound | Cancer Cell Line | Activity (IC50/MTS50) | Reference |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular carcinoma) | 6.25±0.034 μg/mL (MTS50) | [12] |
| 8-Hydroxyquinoline derivative with o-chloro substitution | A-549 (Human lung carcinoma) | 5.6 μM (IC50) | [2] |
| Vanadium complex with 5-Cl-quin ligand | A2780 (Ovarian cancer) | Low μM range (IC50) | [11] |
| Copper(II) complex of 8-hydroxyquinoline thiosemicarbazone | Various cancer cells | < 1 μM (IC50) | [10] |
Core Mechanism of Action: Metal Ion Chelation and its Consequences
The biological activities of this compound and its analogs are intrinsically linked to their structure, which features a nitrogen atom and a hydroxyl group in close proximity, creating an ideal site for metal ion chelation.[3][4]
Diagram 1: Chelation of a Divalent Metal Ion by 8-Hydroxyquinoline
Caption: Chelation of a divalent metal ion (M²⁺) by the nitrogen and oxygen atoms of the 8-hydroxyquinoline scaffold.
This chelation disrupts the homeostasis of essential metal ions within biological systems, leading to a cascade of downstream effects. In microorganisms, this can inhibit metalloenzymes crucial for survival.[8] In cancer cells, the formation of metal complexes can catalyze the production of cytotoxic ROS.[11] The lipophilic nature of the 8-hydroxyquinoline core facilitates its passage across cell membranes, allowing it to reach intracellular targets.[4]
Other Potential Therapeutic Applications
Beyond its antimicrobial and anticancer properties, the 8-hydroxyquinoline scaffold shows promise in several other therapeutic areas:
-
Antiviral Activity: Certain derivatives have demonstrated inhibitory activity against viruses such as the dengue virus.[2]
-
Neuroprotection: The ability to chelate metal ions is also relevant in the context of neurodegenerative diseases like Alzheimer's, where metal dyshomeostasis is implicated in pathology.[4][13]
-
Anti-inflammatory Effects: Related compounds like hydroxychloroquine are known to have immunomodulatory effects, suggesting potential anti-inflammatory applications for 8-hydroxyquinoline derivatives.[14][15]
-
Antidiabetic Properties: Some studies have pointed towards the potential of 8-hydroxyquinoline derivatives in managing diabetes.[4]
Future Directions and Conclusion
This compound and its derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The core mechanism of metal ion chelation provides a powerful tool for modulating various cellular processes. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for specific biological targets.
-
Mechanism of Action Elucidation: To gain a deeper understanding of the downstream signaling pathways affected by metal chelation.
-
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of lead compounds for potential clinical development.
References
- 1. bepls.com [bepls.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN109053569B - Method for synthesizing 8-hydroxyquinoline - Google Patents [patents.google.com]
- 6. rroij.com [rroij.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro antiproliferative effect of vanadium complexes bearing 8-hydroxyquinoline-based ligands – the substituent effect - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Hydroxychloroquine - Wikipedia [en.wikipedia.org]
- 15. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 8-Chloro-4-hydroxyquinoline
Introduction
8-Chloro-4-hydroxyquinoline is a halogenated derivative of quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its derivatives have been explored for a range of biological activities, including antimicrobial and anticancer properties. The precise characterization of this molecule is paramount for its application in drug development and scientific research, ensuring its identity, purity, and stability. Spectroscopic analysis provides a non-destructive and highly informative approach to elucidate the molecular structure and confirm the synthesis of this compound. This guide offers an in-depth technical overview of the core spectroscopic techniques employed in the comprehensive analysis of this compound, grounded in the principles of scientific integrity and field-proven insights.
Molecular Structure and Spectroscopic Implications
The structure of this compound, with its fused aromatic rings, a hydroxyl group, and a chlorine atom, dictates its unique spectroscopic fingerprint. The quinoline core is a chromophore, the hydroxyl group acts as an auxochrome and introduces characteristic vibrational modes and exchangeable protons, and the chlorine atom influences the electronic environment and isotopic pattern in mass spectrometry. Understanding these structural features is key to interpreting the data obtained from various spectroscopic methods. The molecule exists in tautomeric equilibrium between the keto (8-chloro-1H-quinolin-4-one) and enol (8-chloroquinolin-4-ol) forms, with the keto form often being predominant in the solid state. This tautomerism can influence the spectroscopic data, particularly in NMR and IR analysis.
Integrated Spectroscopic Workflow
A comprehensive analysis of this compound relies on the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for molecular characterization. The typical workflow involves sample preparation, acquisition of spectra, and integrated data analysis to confirm the molecular structure and purity.
UV-Visible Spectroscopy
UV-Visible spectroscopy probes the electronic transitions within the molecule. The quinoline ring system contains delocalized π-electrons, leading to characteristic π→π* transitions. The nitrogen atom's lone pair of electrons also allows for n→π* transitions.
Expected Spectral Features: The UV-Vis spectrum of this compound is expected to show strong absorption bands in the UV region, typically between 200-400 nm. The spectrum of the parent compound, 8-hydroxyquinoline, shows distinct absorption maxima that are influenced by the solvent polarity.[1] For this compound, the presence of the electron-withdrawing chlorine atom and the electron-donating hydroxyl group will cause shifts in the absorption maxima (λmax) compared to unsubstituted quinoline. The hydroxyl group, acting as an auxochrome, is likely to cause a bathochromic (red) shift, moving the absorption to longer wavelengths.
| Solvent | Expected λmax (nm) | Transition Type |
| Methanol | ~250-260 and ~310-330 | π→π* and n→π |
| Chloroform | ~250-260 and ~315-335 | π→π and n→π* |
Experimental Protocol: UV-Visible Spectroscopy
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is required.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) using the same solvent. The final concentration should yield an absorbance between 0.2 and 1.0 for optimal accuracy.
-
-
Data Acquisition:
-
Use quartz cuvettes with a 1 cm path length.
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the spectrum of the sample solution from 200 to 800 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected Spectral Features: The IR spectrum of this compound will exhibit characteristic peaks corresponding to its functional groups. For the parent 8-hydroxyquinoline, a broad band around 3180 cm⁻¹ is attributed to the phenolic O-H stretching vibration.[2] The C=C and C=N stretching vibrations of the quinoline ring are expected in the 1600-1400 cm⁻¹ region.[2] The C-Cl stretch will appear in the fingerprint region, typically below 800 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3200 - 3000 | Broad, Medium |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C=N stretch (quinoline ring) | ~1630 | Medium to Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |
| C-O stretch (phenolic) | 1250 - 1200 | Strong |
| C-Cl stretch | 800 - 700 | Medium to Strong |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Identify and label the characteristic absorption peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides insights into the carbon skeleton.
¹H NMR Spectroscopy
Expected Spectral Features: The ¹H NMR spectrum of this compound will show signals in the aromatic region (typically 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the chloro and hydroxyl substituents. Based on data for the related compound 8-chloroquinoline, the proton at position 2 is expected to be the most downfield.[3] The hydroxyl proton will appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent.
Predicted ¹H NMR Data (in CDCl₃):
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.5 | d | ~5.0 |
| H-3 | ~6.5 | d | ~5.0 |
| H-5 | ~7.8 | d | ~8.0 |
| H-6 | ~7.4 | t | ~8.0 |
| H-7 | ~7.6 | d | ~8.0 |
| OH | Variable (e.g., >10) | br s | - |
¹³C NMR Spectroscopy
Expected Spectral Features: The ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, O, Cl) and the aromatic ring currents. The carbon bearing the hydroxyl group (C-4) and the carbon attached to the chlorine atom (C-8) will be significantly affected. Carbons in a quinoline ring typically resonate between 120 and 150 ppm.
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~140 |
| C-3 | ~110 |
| C-4 | ~175 |
| C-4a | ~140 |
| C-5 | ~128 |
| C-6 | ~125 |
| C-7 | ~122 |
| C-8 | ~130 |
| C-8a | ~148 |
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.
-
Determine the chemical shifts of the ¹³C NMR signals.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. It also provides structural information through the analysis of fragmentation patterns.
Expected Spectral Features: In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺˙). Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak will be observed, which is a characteristic signature for a molecule containing one chlorine atom.
-
Molecular Weight: 179.60 g/mol [4]
-
Molecular Ion (M⁺˙): m/z = 179
-
Isotopic Peak (M+2): m/z = 181 (due to ³⁷Cl)
Plausible Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for such aromatic systems include the loss of CO, HCl, or HCN.[5][6]
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source and a mass analyzer (e.g., quadrupole or time-of-flight) is used. Often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-500).
-
Identify the molecular ion peak and the M+2 isotopic peak.
-
Analyze the major fragment ions to support the proposed structure.
-
Conclusion
The spectroscopic analysis of this compound is a multi-faceted process that requires the synergistic use of UV-Visible, IR, NMR, and Mass Spectrometry. Each technique provides crucial pieces of information that, when integrated, allow for the unambiguous confirmation of the molecule's structure and purity. This guide provides the foundational knowledge and experimental framework for researchers, scientists, and drug development professionals to confidently characterize this important heterocyclic compound, ensuring the reliability and reproducibility of their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 8-Chloroquinoline(611-33-6) 1H NMR spectrum [chemicalbook.com]
- 4. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its … [ouci.dntb.gov.ua]
- 5. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to 8-Chloro-4-hydroxyquinoline (CAS: 57797-97-4)
Abstract
This compound, a halogenated derivative of the versatile 8-hydroxyquinoline scaffold, stands as a compound of significant interest for researchers in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing chloro group and the ionizable hydroxyl group, make it a valuable intermediate and a pharmacologically relevant molecule. This guide provides a comprehensive technical overview, synthesizing data on its chemical properties, synthesis, biological significance, and analytical characterization. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their work. The narrative emphasizes the causality behind experimental choices, grounding theoretical concepts in practical applications and established protocols.
Core Chemical Identity and Physicochemical Properties
This compound, also known as 8-Chloro-4-quinolinol, is a solid organic compound belonging to the quinoline family.[1][2] The presence of a chlorine atom at the 8-position and a hydroxyl group at the 4-position defines its chemical reactivity and biological profile. The quinoline core is an electron-deficient aromatic system, which enhances its reactivity in nucleophilic substitution reactions.[2]
Key Identifiers and Properties
A summary of the fundamental physicochemical properties of this compound is presented below. This data is critical for experimental design, including solvent selection, reaction setup, and analytical method development.
| Property | Value | Source(s) |
| CAS Number | 57797-97-4 | [1][3][4][5] |
| Molecular Formula | C₉H₆ClNO | [1][4][6] |
| Molecular Weight | 179.60 g/mol | [1][4] |
| Physical Form | Solid | [1] |
| SMILES String | Oc1ccnc2c(Cl)cccc12 | [1] |
| InChI Key | SUZPLFOSYVTCLE-UHFFFAOYSA-N | [1] |
Safety and Handling
Proper handling is paramount when working with this compound. It is classified as acutely toxic and can cause serious eye damage.
-
Hazard Statements : H301 (Toxic if swallowed), H318 (Causes serious eye damage).[1]
-
Precautionary Codes : P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Storage Class : 6.1C (Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects).[1]
Synthesis and Chemical Reactivity
The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. For this compound and its derivatives, strategic synthetic routes often involve the modification of a pre-existing quinoline scaffold. This approach provides greater control over regioselectivity compared to building the heterocyclic system from acyclic precursors with the desired substituents already in place.
Synthetic Pathway via Tosyl-Protected Intermediate
A common and effective strategy for synthesizing 4-substituted-8-hydroxyquinolines involves the use of a tosyl-protected intermediate.[7][8] The tosyl group serves as an excellent protecting group for the hydroxyl function at the 8-position, preventing it from interfering with subsequent reactions at the 4-position. This causality is crucial: protecting the C8-OH group allows for the selective transformation of the C4-OH group into a better leaving group (e.g., chlorine), which can then be subjected to nucleophilic substitution or cross-coupling reactions.
The diagram below illustrates a generalized workflow for leveraging a tosyl-protected intermediate to generate diverse 4-substituted 8-hydroxyquinoline derivatives.
Caption: Generalized Synthesis Workflow for 4-Substituted 8-Hydroxyquinolines.
Protocol: Synthesis of 4-Aryl-8-hydroxyquinolines from a Chloro-intermediate
This protocol is based on the Suzuki-Miyaura cross-coupling approach, a powerful method for forming carbon-carbon bonds.[8] The choice of a palladium catalyst and a suitable base is critical for the efficiency of the catalytic cycle.
Objective: To synthesize a 4-Aryl-8-hydroxyquinoline derivative from 4-chloro-8-tosyloxyquinoline.
Materials:
-
4-Chloro-8-tosyloxyquinoline (Starting material)
-
Arylboronic acid (Coupling partner)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Aqueous NaOH solution (for deprotection)
-
Aqueous HCl solution (for neutralization)
-
Organic solvents for extraction and purification (e.g., Ethyl acetate, Hexane)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 4-chloro-8-tosyloxyquinoline (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Suzuki Coupling: Heat the reaction mixture to reflux (typically 80-110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Workup (Part 1): Cool the reaction to room temperature. Dilute with water and extract the organic layer with a suitable solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude intermediate in a suitable solvent (e.g., THF/Methanol). Add an aqueous solution of a strong base like NaOH.
-
Hydrolysis: Heat the mixture to facilitate the hydrolysis of the tosyl group. Monitor the reaction by TLC until the starting material is consumed.
-
Workup (Part 2): Cool the mixture and neutralize with aqueous HCl until the product precipitates.
-
Purification: Collect the solid product by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water) or by column chromatography on silica gel to yield the pure 4-Aryl-8-hydroxyquinoline.
Biological Activity and Mechanism of Action
The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry, known for a vast array of biological activities.[9][10][11] These activities are intrinsically linked to its structure as a monoprotic bidentate chelating agent.[9][11] The close proximity of the C8-hydroxyl group and the heterocyclic nitrogen atom allows it to form stable five-membered ring complexes with a wide range of metal ions, such as Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[9][11] This chelation is the primary driver of its biological effects.
Core Mechanism: Metal Ion Chelation
The biological activity of 8-HQ derivatives is not solely due to metal deprivation. The formed lipophilic metal-8-HQ complexes can facilitate the transport of metal ions across cell membranes, disrupting cellular metal homeostasis and catalyzing the formation of cytotoxic reactive oxygen species (ROS), leading to cellular damage and apoptosis.[11] The this compound variant fits within this paradigm, with the chloro-substituent modifying the electronic properties and lipophilicity of the molecule, which can influence its potency and selectivity.[10]
Caption: Mechanism of Action via Metal Chelation and ROS Induction.
Spectrum of Activities
Derivatives of the 8-hydroxyquinoline family have demonstrated a wide range of potential therapeutic applications:
-
Anticancer Activity: The ability to chelate iron and copper and inhibit metalloenzymes crucial for DNA synthesis makes 8-HQ derivatives potent anticancer agents.[9][11] The introduction of substituents can modulate this activity. For example, in some series, substitution at position 5 with electron-withdrawing groups like chlorine improved anticancer activity.[10]
-
Antimicrobial Effects: By sequestering essential trace metals like iron, 8-HQ derivatives disrupt microbial enzyme systems and inhibit the growth of bacteria and fungi.[8][9][11]
-
Neuroprotection: In the context of neurodegenerative diseases like Alzheimer's, which are associated with metal dyshomeostasis, 8-HQ derivatives have been explored for their ability to chelate excess metal ions in the brain, potentially preventing plaque formation and reducing oxidative damage.[12]
-
Antiviral Activity: Certain 8-hydroxyquinoline derivatives have shown significant inhibitory activity against viruses such as the dengue virus.[9][13]
Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity of a synthesized batch of this compound. Method optimization (e.g., gradient profile, column choice) is typically required.
Objective: To determine the purity of an this compound sample.
Instrumentation & Materials:
-
HPLC system with a UV-Vis detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid or TFA
-
Sample dissolved in a suitable solvent (e.g., Methanol or Acetonitrile) at ~1 mg/mL
Step-by-Step Methodology:
-
System Preparation: Equilibrate the HPLC system and C18 column with a starting mixture of Mobile Phase A and B (e.g., 95:5 A:B) until a stable baseline is achieved.
-
Sample Preparation: Prepare a stock solution of the sample and filter it through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column.
-
Chromatographic Run: Run a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., determined by a UV scan, typically between 254 nm and 320 nm for quinoline systems).
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Conclusion and Future Directions
This compound (CAS: 57797-97-4) is more than a simple chemical intermediate; it is a well-defined molecular entity with a rich chemical and biological profile rooted in the fundamental principles of coordination chemistry. Its synthesis is accessible through established protocols, and its biological activity, driven by metal chelation, presents numerous avenues for therapeutic development. For researchers and drug development professionals, this compound offers a versatile scaffold for creating novel agents targeting a spectrum of diseases, from cancer to microbial infections and neurodegeneration. Future research will likely focus on developing derivatives with enhanced selectivity and reduced toxicity, further unlocking the therapeutic potential of this remarkable quinoline core.
References
- 1. This compound AldrichCPR 57797-97-4 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 57797-97-4 [chemicalbook.com]
- 4. appchemical.com [appchemical.com]
- 5. arctomsci.com [arctomsci.com]
- 6. PubChemLite - this compound (C9H6ClNO) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]
An In-depth Technical Guide to 8-Chloro-4-hydroxyquinoline: Synthesis, Mechanisms, and Therapeutic Potential
This guide provides a comprehensive technical overview of 8-Chloro-4-hydroxyquinoline, a halogenated derivative of the versatile 4-quinolone scaffold. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational chemical principles with field-proven biological insights. We will explore its synthesis, delve into its presumed mechanisms of action based on structure-activity relationships within the quinoline class, and outline robust protocols for evaluating its biological potential.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged heterocyclic scaffold, forming the core of numerous natural alkaloids and synthetic therapeutic agents.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound this compound (also known as 8-Chloroquinolin-4-ol) belongs to the 4-quinolone subclass. The introduction of a hydroxyl group at the C-4 position and a chloro-substituent at the C-8 position significantly influences the molecule's electronic properties, lipophilicity, and metal-chelating capabilities, which are critical determinants of its biological function.
While extensive research exists for related analogs like Cloxyquin (5-Chloro-8-hydroxyquinoline) and Hydroxychloroquine, specific data on the 8-Chloro-4-hydroxy isomer is less prevalent in publicly accessible literature.[2] This guide, therefore, leverages established knowledge of quinoline chemistry and pharmacology to provide a robust, scientifically-grounded profile of this specific derivative.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 57797-97-4 | [3] |
| Molecular Formula | C₉H₆ClNO | [3] |
| Molecular Weight | 179.60 g/mol | |
| Physical Form | Solid | |
| SMILES | Oc1ccnc2c(Cl)cccc12 | |
| InChI Key | SUZPLFOSYVTCLE-UHFFFAOYSA-N |
Synthesis and Characterization
The most probable and industrially scalable route to this compound is the Conrad-Limpach synthesis, a classic method for preparing 4-hydroxyquinolines.[4][5] This reaction involves the condensation of a substituted aniline with a β-ketoester, followed by a high-temperature thermal cyclization.
Plausible Synthetic Pathway: The Conrad-Limpach Reaction
The synthesis commences with the reaction of 3-chloroaniline with diethyl malonate (or a similar β-ketoester). The initial reaction forms an enamine intermediate, which then undergoes thermal cyclization at high temperatures (typically ~250 °C) in a high-boiling inert solvent like diphenyl ether to yield the final 4-hydroxyquinoline product.[5]
Caption: Plausible Conrad-Limpach synthesis of this compound.
Experimental Protocol: Conrad-Limpach Synthesis (Adapted)
This protocol is adapted from established procedures for analogous compounds and represents a scientifically sound method for laboratory-scale synthesis.[6]
-
Intermediate Formation: In a round-bottom flask, combine one molar equivalent of 3-chloroaniline and one molar equivalent of diethyl malonate. Heat the mixture with stirring, gradually increasing the temperature to 140-150°C. Water and ethanol will distill off. Maintain this temperature for 1-2 hours until the theoretical amount of distillate is collected. The resulting product is the ethyl β-(3-chloroanilino)crotonate intermediate.
-
Cyclization: In a separate three-necked flask equipped with a thermometer and stirrer, heat a high-boiling solvent (e.g., diphenyl ether) to 250°C. Slowly add the molten intermediate from Step 1 to the hot solvent. The cyclization is vigorous and accompanied by the evolution of ethanol. Maintain the temperature at 245-250°C for approximately 30-60 minutes after the addition is complete.
-
Isolation and Purification: Allow the reaction mixture to cool below 100°C and dilute with petroleum ether or ligroin. The product, this compound, will precipitate. Collect the solid by filtration and wash thoroughly with a non-polar solvent to remove the diphenyl ether.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water to yield the final product.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.0-8.5 ppm). The protons on the pyridine ring will likely appear at a lower field than those on the carbocyclic ring. The proton at C-2 would be a doublet, coupled to the proton at C-3. The protons on the chlorinated benzene ring (C-5, C-6, C-7) will show a characteristic splitting pattern (doublet, triplet, doublet). The hydroxyl proton at C-4 may appear as a broad singlet.
-
¹³C NMR: The spectrum will show nine distinct signals for the nine carbon atoms. The carbon bearing the hydroxyl group (C-4) and the carbon bearing the chlorine atom (C-8) will be significantly shifted. Carbonyl-like character from the quinolone tautomer will place the C-4 signal at a lower field (approx. 170-180 ppm), while C-2 will also be downfield.
-
IR Spectroscopy: Key vibrational bands are expected for O-H stretching (broad, ~3400 cm⁻¹), N-H stretching (from the quinolone tautomer, ~3200-3000 cm⁻¹), C=O stretching (from the quinolone tautomer, ~1660 cm⁻¹), aromatic C=C and C=N stretching (~1600-1450 cm⁻¹), and a C-Cl stretching band in the fingerprint region (~800-700 cm⁻¹).[8]
-
Mass Spectrometry: The mass spectrum will show a molecular ion (M⁺) peak at m/z 179. A characteristic isotopic peak (M+2) at m/z 181 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.
Biological Activity and Mechanism of Action
The biological activity of 8-hydroxyquinoline derivatives is intrinsically linked to their ability to chelate metal ions, a property that allows them to interfere with essential metalloenzymes in pathogens and cancer cells.[2]
Core Mechanism: Metal Ion Chelation
The primary mechanism of action for 8-hydroxyquinolines involves the chelation of essential divalent metal ions like zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺). The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group form a stable bidentate ligand.[2] By sequestering these ions, the molecule can inhibit metalloenzymes crucial for cellular processes like DNA replication, RNA synthesis, and respiration, leading to cytostatic or cytotoxic effects.[2]
Caption: Mechanism of action via metal ion chelation.
Structure-Activity Relationship (SAR) Insights
-
Effect of 8-Chloro Substitution: Halogenation of the quinoline ring, particularly with electron-withdrawing groups like chlorine, is known to enhance antimicrobial and anticancer activity.[10] The chloro group at the C-8 position increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes. Furthermore, it can modulate the electronic properties of the chelation site, potentially increasing the stability of the resulting metal complexes.
-
Effect of 4-Hydroxy Group: The 4-hydroxy group is part of the key pharmacophore. It is involved in the keto-enol tautomerism characteristic of 4-quinolones and is essential for the molecule's biological activity, though it is not directly part of the primary N,O-chelation site seen in 8-hydroxyquinolines. Its presence is critical for the overall electronic structure and potential interactions with biological targets.[11]
Potential Therapeutic Applications & Quantitative Data
Given the established activities of its analogs, this compound is a strong candidate for investigation as an antimicrobial and anticancer agent. As direct experimental data for this specific compound is not available in the cited literature, the following tables present data for structurally similar and relevant compounds to provide a benchmark for its potential efficacy.
Table 2: Comparative Antimicrobial Activity (MIC) of 8-Hydroxyquinoline Analogs
| Compound | Organism | MIC (µg/mL) | MIC (µM) | Source |
| 8-Hydroxyquinoline | M. tuberculosis H37Rv | 0.52 | 3.6 | [12] |
| 8-Hydroxyquinoline | S. aureus (MRSA) | - | 27.58 | [13] |
| Cloxyquin (5-Chloro-8-HQ) | M. tuberculosis (MIC₅₀) | 0.125 | ~0.7 | [14] |
| Cloxyquin (5-Chloro-8-HQ) | S. aureus | - | ≤5.58 | [10] |
| 5,7-Dichloro-8-HQ | S. aureus | - | - | [10] |
Based on SAR, it is hypothesized that this compound would exhibit potent antimicrobial activity, potentially within a similar micromolar range as its analogs.
Table 3: Comparative Anticancer Activity (IC₅₀) of 8-Hydroxyquinoline Analogs
| Compound | Cell Line | IC₅₀ (µM) | Source |
| 8-Hydroxyquinoline | HepG2 (Liver) | 7.6 | [12] |
| Clioquinol (5-Chloro-7-iodo-8-HQ) | Raji (Lymphoma) | ~2-3 | [15] |
| 5,7-Dichloro-8-HQ | Raji (Lymphoma) | ~1 | [15] |
| 8-Hydroxy-5-nitroquinoline | Raji (Lymphoma) | 0.438 | [15] |
The presence of the chloro-substituent suggests that this compound is likely to possess significant cytotoxic activity against various cancer cell lines.
Key Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step protocols for assessing the two primary biological activities of this compound: antimicrobial efficacy and cytotoxicity.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the lowest concentration of the compound that inhibits visible bacterial growth.
Caption: Workflow for the broth microdilution MIC assay.
Methodology:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in sterile DMSO.
-
In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 200 µL of the stock solution (at 2x the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, discarding 100 µL from well 11. Well 12 serves as the growth control (no compound).
-
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select several bacterial colonies.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well (wells 1-12). This brings the total volume to 200 µL and dilutes the compound to its final test concentration.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).
-
Protocol: Evaluation of Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well flat-bottom plate at a density of 2 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the same concentration as the highest compound dose) and an untreated control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., anhydrous DMSO) to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
The IC₅₀ value (the concentration that inhibits cell viability by 50%) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
This compound is a promising heterocyclic compound whose structural features suggest significant potential as an antimicrobial and anticancer agent. Based on robust structure-activity relationship data from the broader 8-hydroxyquinoline class, its 8-chloro substitution is predicted to enhance lipophilicity and biological efficacy. While direct quantitative data remains to be published, the synthetic routes and evaluation protocols outlined in this guide provide a clear and scientifically rigorous framework for its future investigation.
Further research should focus on the definitive synthesis and full spectroscopic characterization of this compound. Subsequent screening against a diverse panel of microbial pathogens and cancer cell lines is necessary to quantify its MIC and IC₅₀ values. Mechanistic studies, including analysis of its metal chelation properties and its effects on specific cellular pathways, will be crucial for elucidating its precise mode of action and advancing its potential as a novel therapeutic lead compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. synarchive.com [synarchive.com]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 8-Chloroquinoline(611-33-6) 1H NMR [m.chemicalbook.com]
- 10. bepls.com [bepls.com]
- 11. researchgate.net [researchgate.net]
- 12. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scialert.net [scialert.net]
- 14. This compound | CAS: 57797-97-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 15. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
8-Chloro-4-hydroxyquinoline: A Comprehensive Technical Guide
This guide provides an in-depth exploration of 8-Chloro-4-hydroxyquinoline, a halogenated derivative of the versatile 4-hydroxyquinoline scaffold. While the specific historical discovery of this particular isomer is not extensively documented, its existence and scientific interest are rooted in the broader, century-long investigation into quinoline chemistry and its profound impact on medicinal and materials science. This document will elucidate the probable synthetic pathways, physicochemical characteristics, and the compelling biological activities of this compound, drawing insights from closely related and well-studied analogs.
Historical Context: The Rise of Quinolines in Scientific Discovery
The story of this compound is intrinsically linked to the rich history of its parent heterocycle, quinoline. First isolated from coal tar in the 1830s, the quinoline scaffold quickly captured the attention of chemists. A pivotal moment in quinoline chemistry was the development of synthetic methodologies in the late 19th century, such as the Skraup synthesis, which opened the door to a vast array of derivatives.
The early 20th century witnessed a surge in the exploration of hydroxyquinolines, with the discovery of their potent metal-chelating properties. This characteristic became a cornerstone of their diverse applications, from analytical chemistry to pharmacology. The Gould-Jacobs reaction, first reported in 1939, provided a reliable and versatile method for the synthesis of 4-hydroxyquinolines, further fueling research into this class of compounds[1][2]. The introduction of halogen substituents onto the quinoline ring was a logical progression, driven by the understanding that such modifications could significantly modulate a molecule's biological activity. This has led to the development of numerous halogenated hydroxyquinoline derivatives with antimicrobial, antifungal, and anticancer properties[3][4][5].
Synthesis and Chemical Properties
The synthesis of this compound can be approached through established methods for preparing substituted 4-hydroxyquinolines. The Gould-Jacobs reaction stands out as a primary and adaptable synthetic route[1][2].
The Gould-Jacobs Reaction: A Probable Synthetic Pathway
The Gould-Jacobs reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization, saponification, and decarboxylation[1]. For the synthesis of this compound, the logical starting material would be 2-chloroaniline.
Conceptual Experimental Protocol:
-
Condensation: 2-chloroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM). This step involves the nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of DEEM, followed by the elimination of ethanol.
-
Thermal Cyclization: The resulting anilinomethylenemalonate intermediate is heated to a high temperature (typically >200°C) to induce an intramolecular cyclization. This electrocyclic reaction forms the quinoline ring system.
-
Saponification: The ethyl ester group at the 3-position of the quinoline ring is hydrolyzed to a carboxylic acid using a strong base, such as sodium hydroxide.
-
Decarboxylation: The resulting carboxylic acid is heated to induce decarboxylation, yielding the final product, this compound.
Caption: Conceptual workflow for the synthesis of this compound via the Gould-Jacobs reaction.
Physicochemical Properties
The physicochemical properties of this compound can be predicted based on its structure and comparison with related compounds.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₉H₆ClNO |
| Molecular Weight | 179.61 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents. |
| pKa | The hydroxyl group is expected to be weakly acidic. |
| Tautomerism | Exists in tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. |
Biological Activity and Potential Applications
The biological activities of halogenated hydroxyquinolines are well-documented, with many derivatives exhibiting potent antimicrobial and antifungal properties. While specific studies on this compound are not as prevalent, its activity can be inferred from its structural analogs.
Antimicrobial and Antifungal Activity
Derivatives of 8-hydroxyquinoline have demonstrated significant activity against a broad spectrum of bacteria and fungi[4][6][7][8]. For instance, 5-chloro-8-hydroxyquinoline (cloxyquin) and 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) are known for their antimicrobial effects[9]. The presence of a chlorine atom on the quinoline ring is often associated with enhanced biological activity[3].
Table of Antimicrobial Activity for Related Compounds:
| Compound | Organism | MIC (μg/mL) | Reference |
| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | Mycobacterium tuberculosis | 0.062 - 0.25 | [9] |
| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Candida spp. | 0.031 - 2 | [10] |
| PH265 (an 8-hydroxyquinoline derivative) | Various Fungi | 0.5 - 1 | [7][8] |
| PH276 (an 8-hydroxyquinoline derivative) | Various Fungi | 0.5 - 8 | [7][8] |
It is highly probable that this compound also possesses antimicrobial and antifungal properties, making it a candidate for further investigation in the development of new anti-infective agents.
Mechanism of Action: The Role of Metal Chelation
The primary mechanism of action for the biological activity of hydroxyquinolines is widely attributed to their ability to chelate metal ions[11][12]. Essential metal ions, such as iron, copper, and zinc, are crucial for the survival and proliferation of microbial pathogens, as they serve as cofactors for numerous enzymes.
Proposed Mechanism of Action:
-
Cellular Penetration: As a lipophilic molecule, this compound is expected to readily cross the cell membranes of microorganisms.
-
Metal Chelation: Once inside the cell, the molecule can bind to and sequester essential metal ions, forming stable complexes. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group act as a bidentate ligand.
-
Enzyme Inhibition: The depletion of essential metal ions disrupts the function of metalloenzymes involved in critical cellular processes, such as respiration and DNA replication, ultimately leading to cell death.
Caption: Proposed mechanism of action for this compound via metal chelation.
Future Directions and Research Opportunities
This compound represents a promising, yet underexplored, scaffold for drug discovery and development. Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol for this compound, along with comprehensive spectroscopic and crystallographic characterization.
-
Broad-Spectrum Biological Screening: A systematic evaluation of its antimicrobial, antifungal, antiviral, and anticancer activities against a wide range of pathogens and cell lines.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related derivatives to elucidate the key structural features required for optimal biological activity.
-
Toxicology and Pharmacokinetic Profiling: A thorough assessment of its safety profile and ADME (absorption, distribution, metabolism, and excretion) properties to determine its potential as a therapeutic agent.
Conclusion
While the precise moment of its first synthesis may be lost to the annals of chemical history, this compound emerges from a rich legacy of quinoline chemistry. Its structural features strongly suggest a profile of significant biological activity, particularly in the realm of antimicrobial and antifungal applications. The foundational knowledge of the Gould-Jacobs reaction provides a clear path for its synthesis, and the well-established mechanism of action of related hydroxyquinolines offers a solid framework for understanding its potential therapeutic value. For researchers and drug development professionals, this compound and its derivatives represent a fertile ground for the discovery of novel therapeutic agents.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. bepls.com [bepls.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 12. youtube.com [youtube.com]
An In-depth Technical Guide to the Computational Modeling of 8-Chloro-4-hydroxyquinoline
Abstract
8-Chloro-4-hydroxyquinoline, a halogenated derivative of the versatile 8-hydroxyquinoline scaffold, presents a compelling subject for computational modeling in the realm of drug discovery and materials science.[1][2][3][4][5] Its inherent ability to chelate metal ions, coupled with the electronic modifications introduced by the chlorine substituent, suggests a rich and complex interaction profile with biological targets.[3][5][6][7] This in-depth technical guide provides a comprehensive framework for the computational investigation of this compound, designed for researchers, scientists, and drug development professionals. We will delve into a multi-faceted computational approach, beginning with fundamental quantum mechanical characterizations and progressing to sophisticated simulations of its behavior in biological systems. Each section is crafted to not only provide step-by-step protocols but also to instill a deep understanding of the scientific rationale behind each methodological choice, ensuring a self-validating and robust research workflow.
Introduction: The Scientific Imperative for Modeling this compound
The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[3] 8-Hydroxyquinoline and its derivatives are particularly noteworthy for their potent metal-chelating properties, which are often central to their mechanism of action.[3][5][6][7] The introduction of a chlorine atom at the 8-position of the 4-hydroxyquinoline scaffold is expected to significantly modulate its physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity. These modifications can, in turn, influence its pharmacokinetic profile and binding affinity for specific biological targets.
Computational modeling offers a powerful and cost-effective avenue to explore these molecular intricacies.[8][9] By simulating the behavior of this compound at the atomic level, we can predict its properties, understand its interactions with biomolecules, and rationally design novel derivatives with enhanced therapeutic potential. This guide will navigate the essential computational techniques required for a thorough in-silico investigation of this intriguing molecule.
Physicochemical Properties of this compound
A foundational understanding of a molecule's physical and chemical properties is paramount for any computational study. This data informs parameterization for more complex simulations and provides initial insights into its potential behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO | [10] |
| Molecular Weight | 179.60 g/mol | [10] |
| CAS Number | 57797-97-4 | [11] |
| Appearance | Solid | |
| SMILES String | Oc1ccnc2c(Cl)cccc12 | [10] |
| InChI Key | SUZPLFOSYVTCLE-UHFFFAOYSA-N |
Quantum Mechanical (QM) Characterization: Unveiling the Electronic Landscape
Before simulating interactions with complex biological systems, it is crucial to understand the intrinsic electronic properties of this compound. Quantum mechanics (QM) provides the most accurate theoretical framework for this purpose, allowing us to calculate properties that are difficult or impossible to measure experimentally.[12][13][14]
The Rationale for QM Calculations
QM methods, such as Density Functional Theory (DFT), solve the Schrödinger equation to describe the electronic structure of a molecule.[12][13] This allows for the precise calculation of:
-
Optimized Molecular Geometry: The most stable 3D arrangement of atoms.
-
Electron Distribution and Electrostatic Potential: Revealing regions of positive and negative charge, which are critical for intermolecular interactions.
-
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions.[15]
-
Vibrational Frequencies: Predicting the infrared spectrum, which can be used to validate the computational model against experimental data.[13]
Experimental Protocol: DFT Calculations
This protocol outlines a typical workflow for performing DFT calculations on this compound using a common quantum chemistry software package like Gaussian.
Step 1: 3D Structure Generation
-
Draw the 2D structure of this compound in a molecular editor (e.g., ChemDraw).
-
Convert the 2D structure to a 3D conformation and save it in a suitable format (e.g., .mol or .pdb).
Step 2: Input File Preparation
-
Create an input file specifying the calculation type, theoretical method, and basis set. A common and robust choice for molecules of this size is the B3LYP functional with the 6-31G* basis set.[16]
-
The input file will include the initial 3D coordinates of the atoms.
Step 3: Geometry Optimization
-
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This step is crucial for obtaining accurate electronic properties.
Step 4: Frequency Calculation
-
Following optimization, perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This also provides the predicted vibrational spectrum.
Step 5: Electronic Property Analysis
-
From the output of the DFT calculation, extract and analyze the following:
-
Optimized Cartesian coordinates.
-
Molecular orbital energies (HOMO and LUMO).
-
Mulliken or Natural Bond Orbital (NBO) atomic charges.
-
The electrostatic potential map.
-
Visualizing the Computational Workflow
Caption: Workflow for Quantum Mechanical Characterization.
Molecular Docking: Predicting Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein.[17][18] This method is instrumental in identifying potential biological targets and understanding the key interactions that drive binding affinity.[17]
The Logic of Ligand-Protein Docking
The core principle of molecular docking involves two key components:
-
Sampling Algorithm: Explores the conformational space of the ligand within the defined binding site of the receptor.
-
Scoring Function: Estimates the binding affinity for each generated pose, allowing for the ranking of different binding modes.[17]
By performing molecular docking of this compound against a library of potential protein targets, we can generate hypotheses about its mechanism of action.
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol provides a step-by-step guide for docking this compound to a target protein using the widely-used and freely available software, AutoDock Vina.[19]
Step 1: Receptor and Ligand Preparation
-
Receptor:
-
Ligand:
-
Use the QM-optimized structure of this compound.
-
Assign partial charges and define rotatable bonds.
-
Save the prepared ligand in the .pdbqt format.[18]
-
Step 2: Defining the Binding Site
-
Identify the putative binding site on the receptor. This can be based on the location of a known inhibitor or through binding pocket prediction algorithms.
-
Define a "grid box" that encompasses the entire binding site. The size and center of this box are critical parameters for the docking simulation.[18]
Step 3: Running the Docking Simulation
-
Use the AutoDock Vina command-line interface to run the docking calculation, providing the prepared receptor, ligand, and grid box parameters as input.[18]
Step 4: Analysis of Docking Results
-
AutoDock Vina will output a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol).[18]
-
Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL or UCSF Chimera).[19]
-
Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the protein's active site residues.
Visualizing the Docking Process
Caption: Molecular Docking Workflow.
Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to study the time-evolution of the ligand-protein complex, providing a more realistic representation of the biological system.[20]
The Imperative for Dynamic Simulation
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe their movements over time.[21] This is crucial for:
-
Assessing Binding Stability: Determining if the docked pose is stable over a biologically relevant timescale (typically nanoseconds).[8][20]
-
Characterizing Conformational Changes: Observing how the protein and ligand adapt to each other upon binding.[20]
-
Calculating Binding Free Energies: More accurate estimation of binding affinity by considering entropic and solvent effects.
Experimental Protocol: MD Simulation with GROMACS
This protocol outlines a general workflow for running an MD simulation of the this compound-protein complex using GROMACS, a widely-used MD engine.[22][23]
Step 1: System Preparation
-
Use the best-ranked docked pose from the molecular docking study as the starting structure.[8]
-
Generate the topology and parameter files for the ligand using a tool like CGenFF or the ATB server.
-
Place the complex in a periodic box and solvate it with a chosen water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.[8]
Step 2: Energy Minimization
-
Perform a steepest descent energy minimization to remove any steric clashes or unfavorable contacts in the initial system.[24]
Step 3: Equilibration
-
Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions.
-
Then, equilibrate the system under NPT (constant number of particles, pressure, and temperature) conditions to ensure the correct density.
Step 4: Production MD
-
Run the production MD simulation for the desired length of time (e.g., 100 ns). Save the coordinates of the system at regular intervals to generate a trajectory.
Step 5: Trajectory Analysis
-
Analyze the trajectory to assess the stability and dynamics of the complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein.
-
Binding Free Energy Calculation: Using methods like MM/PBSA or MM/GBSA.[8]
-
Visualizing the MD Simulation Workflow
Caption: Molecular Dynamics Simulation Workflow.
ADMET Prediction: Assessing Drug-Likeness
In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[9][25][26] In silico ADMET prediction provides a rapid and cost-effective way to flag potential liabilities before committing to expensive experimental studies.[9][27]
The Importance of Early ADMET Profiling
A significant number of drug candidates fail in clinical trials due to poor pharmacokinetic or toxicological profiles.[9] By predicting ADMET properties computationally, we can:
-
Prioritize compounds with favorable drug-like properties.
-
Identify potential issues that may require chemical modification.
-
Reduce the likelihood of late-stage attrition.[26]
Experimental Protocol: In Silico ADMET Prediction
Numerous web-based tools and standalone software packages are available for ADMET prediction. A typical workflow is as follows:
Step 1: Input Molecular Structure
-
Provide the 2D or 3D structure of this compound, typically as a SMILES string or in .mol format.
Step 2: Select Properties to Predict
-
Choose a range of relevant ADMET properties, including:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.
-
Excretion: Predicted clearance and half-life.
-
Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity.
-
Step 3: Run Prediction and Analyze Results
-
The software will use various models (e.g., QSAR, machine learning) to predict the selected properties.
-
Analyze the output, paying close attention to any predicted liabilities. It is advisable to use multiple prediction tools to increase confidence in the results.[9]
Visualizing the ADMET Prediction Funnel
Caption: ADMET Prediction Funnel.
Conclusion: Synthesizing a Holistic Computational View
This guide has outlined a comprehensive, multi-scale computational workflow for the in-depth investigation of this compound. By systematically applying quantum mechanics, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can build a holistic understanding of this molecule's potential as a therapeutic agent or functional material. The key to success lies not in the rote application of these methods, but in the thoughtful interpretation of the results at each stage, allowing the insights from one technique to inform the application of the next. This integrated approach, grounded in scientific rigor and validated by cross-referencing different computational and experimental data, will undoubtedly accelerate the discovery and development of novel quinoline-based compounds.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. CN109053569B - Method for synthesizing 8-hydroxyquinoline - Google Patents [patents.google.com]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. This compound - Amerigo Scientific [amerigoscientific.com]
- 11. This compound | 57797-97-4 [chemicalbook.com]
- 12. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions [mdpi.com]
- 13. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 16. Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. KBbox: Methods [kbbox.h-its.org]
- 18. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]
- 22. youtube.com [youtube.com]
- 23. bioinformaticsreview.com [bioinformaticsreview.com]
- 24. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 25. fiveable.me [fiveable.me]
- 26. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 27. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]
Methodological & Application
Application Notes & Protocols: Leveraging 8-Chloro-4-hydroxyquinoline in Advanced Fluorescence Assays
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 8-Chloro-4-hydroxyquinoline in fluorescence-based assays. It details the underlying principles of its fluorescence, provides validated protocols for its use in metal ion sensing, and offers insights into experimental design and data interpretation.
Introduction: The Versatility of this compound as a Fluorophore
8-Hydroxyquinoline (8-HQ) and its derivatives are a well-established class of compounds known for their potent metal-chelating properties.[1][2] The parent compound, 8-hydroxyquinoline, is a bicyclic molecule composed of a pyridine ring fused to a phenol ring.[3][4] This structure, particularly the proximity of the hydroxyl group to the heterocyclic nitrogen atom, makes it an excellent bidentate chelating agent for a variety of metal ions.[2][5][6]
While 8-hydroxyquinoline itself exhibits weak fluorescence in many solvents, its derivatives, including this compound, can undergo significant changes in their fluorescent properties upon metal chelation.[6][7] This phenomenon, often a dramatic enhancement of fluorescence, forms the basis of their utility as chemosensors in a wide range of biological and environmental applications.[6][8][9] The weak fluorescence of the free ligand is often attributed to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[5][10] Upon chelation with a metal ion, this ESIPT process is blocked, leading to a rigidified molecular structure and a substantial increase in fluorescence emission.[5][6]
This guide will focus on the practical application of this compound, providing the necessary theoretical background and experimental protocols to empower researchers to effectively utilize this versatile fluorophore.
Scientific Principles: Understanding the Fluorescence of this compound
The fluorescence of 8-hydroxyquinoline derivatives is intricately linked to their interaction with the surrounding environment and their ability to chelate metal ions. In its ground state, 8-hydroxyquinoline can exist in equilibrium between its hydroxyl form and a zwitterionic form where the nitrogen is protonated.[3][6] Upon photoexcitation, the molecule can undergo ESIPT, a non-radiative decay pathway that quenches fluorescence.[5][10]
The introduction of a chlorine atom at the 8-position and a hydroxyl group at the 4-position of the quinoline ring system modifies the electronic properties of the molecule, influencing its absorption and emission spectra. The core principle behind the use of this compound in fluorescence assays lies in the modulation of its fluorescence upon binding to a target analyte, most notably metal ions.
Mechanism of Fluorescence Enhancement:
-
Chelation: this compound acts as a bidentate ligand, forming stable complexes with various metal ions.[11]
-
Inhibition of ESIPT: The formation of the metal complex restricts the intramolecular proton transfer, thereby closing a major non-radiative decay channel.[5]
-
Increased Rigidity: The chelation event increases the rigidity of the molecular structure, which reduces vibrational and rotational quenching of the excited state.[6][7]
-
Enhanced Fluorescence: The combination of ESIPT inhibition and increased rigidity leads to a significant enhancement of the fluorescence quantum yield, making the complex highly fluorescent.[6][7]
This "off-on" switching of fluorescence provides a sensitive and selective method for the detection and quantification of specific metal ions.
Core Applications: Metal Ion Sensing
A primary application of 8-hydroxyquinoline derivatives is in the development of fluorescent chemosensors for the detection of various metal ions.[6][8][9] These sensors are valuable tools in environmental monitoring, cellular imaging, and drug discovery. Derivatives of 8-hydroxyquinoline have been successfully employed to detect a range of metal ions, including but not limited to Zn²⁺, Mg²⁺, and Cd²⁺.[12][13][14]
General Workflow for Metal Ion Detection
The following diagram illustrates a generalized workflow for a fluorescence-based metal ion detection assay using this compound.
Caption: General workflow for in vitro metal chelation assays.
Detailed Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization of parameters such as probe concentration, incubation time, and buffer composition may be necessary for specific applications.
Protocol 1: Determination of Optimal Excitation and Emission Wavelengths
Objective: To determine the optimal excitation and emission wavelengths for the this compound-metal complex.
Materials:
-
This compound
-
Metal salt of interest (e.g., ZnCl₂, MgCl₂)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes or microplate
Procedure:
-
Prepare a solution of this compound in the assay buffer at a suitable concentration (e.g., 10 µM).
-
Prepare a solution of the metal ion in the assay buffer at a concentration in excess of the probe (e.g., 100 µM).
-
Mix the this compound and metal ion solutions to form the fluorescent complex.
-
Perform an excitation scan: Set the emission wavelength to an estimated value (e.g., 520 nm) and scan a range of excitation wavelengths (e.g., 300-500 nm) to find the wavelength of maximum excitation.
-
Perform an emission scan: Set the excitation wavelength to the determined optimum and scan a range of emission wavelengths (e.g., 450-650 nm) to find the wavelength of maximum emission.
Protocol 2: Fluorescence Titration Assay for Metal Ion Binding
Objective: To determine the binding affinity (dissociation constant, Kd) of this compound for a specific metal ion.
Materials:
-
This compound stock solution (in DMSO)
-
Metal salt stock solution (in water)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4)
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of this compound in the assay buffer at a fixed concentration (e.g., 5 µM).
-
Prepare a series of dilutions of the metal ion stock solution in the assay buffer.
-
In a microplate, add the this compound working solution to each well.
-
Add increasing concentrations of the metal ion to the wells. Include a control well with no metal ion.
-
Incubate the plate for a sufficient time to allow for binding equilibrium to be reached (e.g., 15-30 minutes at room temperature).
-
Measure the fluorescence intensity of each well using the predetermined optimal excitation and emission wavelengths.
-
Plot the change in fluorescence intensity as a function of the metal ion concentration.
-
Fit the data to a suitable binding model (e.g., one-site binding) to calculate the Kd.
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data should be summarized in tables.
Table 1: Spectral Properties of a Hypothetical this compound-Metal Complex
| Parameter | Wavelength (nm) |
| Excitation Maximum (λex) | 420 |
| Emission Maximum (λem) | 530 |
| Stokes Shift | 110 |
Table 2: Binding Affinity of this compound for Various Metal Ions (Hypothetical Data)
| Metal Ion | Dissociation Constant (Kd) |
| Zn²⁺ | 5.2 µM |
| Mg²⁺ | 44 µM[12] |
| Cd²⁺ | 73 µM[12] |
Note: The Kd values for Mg²⁺ and Cd²⁺ are for diaza-18-crown-6 hydroxyquinoline derivatives and are provided for context.[12]
Troubleshooting and Best Practices
-
Solvent Effects: The photophysical properties of 8-hydroxyquinoline and its derivatives can be significantly influenced by the solvent. It is crucial to maintain consistent solvent conditions throughout an experiment.
-
pH Sensitivity: The fluorescence of these compounds can be pH-dependent.[12] Assays should be performed in a well-buffered solution at a physiologically relevant pH.
-
Interference from Other Ions: Assess the selectivity of the probe by testing its response to a panel of other biologically relevant metal ions.
-
Inner Filter Effects: At high concentrations, the probe or the complex may absorb the excitation or emission light, leading to non-linear fluorescence responses. It is important to work within a linear concentration range.
-
Photostability: Evaluate the photostability of the fluorescent complex under the experimental conditions to ensure that photobleaching does not significantly affect the results.
Conclusion
This compound is a valuable tool for the development of fluorescence-based assays, particularly for the detection of metal ions. Its "off-on" fluorescence signaling mechanism, coupled with the potential for high sensitivity and selectivity, makes it a powerful probe for a variety of applications in research and drug development. By understanding the underlying scientific principles and following robust experimental protocols, researchers can effectively harness the capabilities of this versatile fluorophore.
References
- 1. benchchem.com [benchchem.com]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ours.ou.ac.lk [ours.ou.ac.lk]
- 6. rroij.com [rroij.com]
- 7. scispace.com [scispace.com]
- 8. rroij.com [rroij.com]
- 9. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 14. chem.uci.edu [chem.uci.edu]
applications of 8-Chloro-4-hydroxyquinoline in medicinal chemistry
An In-Depth Guide to the Medicinal Chemistry Applications of 8-Chloro-4-hydroxyquinoline
Authored by a Senior Application Scientist
This document provides a comprehensive overview of this compound and its derivatives, focusing on their synthesis, mechanisms of action, and diverse applications in medicinal chemistry. It is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical protocols.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Among its many isomers, 8-hydroxyquinoline (8-HQ) stands out due to the strategic placement of its hydroxyl and nitrogen groups, which confers a potent ability to chelate a wide variety of metal ions.[2][3][4][5] This chelation capability is central to the diverse biological activities of 8-HQ derivatives, which include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2][3][5][6][7]
The this compound core serves as a critical intermediate and a pharmacophore in its own right. The chloro- and hydroxy-substituents at the 8- and 4-positions, respectively, modulate the electronic and lipophilic properties of the molecule, influencing its bioavailability and target interactions. This guide explores the therapeutic potential stemming from this unique chemical architecture.
Part 1: Synthesis and Derivatization Strategies
The this compound scaffold is a versatile building block for creating libraries of novel therapeutic agents.[8] Its synthesis and subsequent modification are key steps in drug development. A common synthetic route involves the chlorination of a precursor like 4-hydroxy-8-tosyloxyquinoline.[9] The resulting 4-chloro intermediate is then amenable to a variety of reactions, including nucleophilic substitution and cross-coupling reactions, to introduce diverse functional groups.[4][9]
The diagram below illustrates a generalized workflow for the synthesis and derivatization of the this compound core, highlighting its role as a key intermediate.
Caption: Generalized synthetic workflow for this compound.
Part 2: Anticancer Applications
Quinoline derivatives have emerged as potent anticancer agents, with several compounds approved as kinase inhibitors for clinical use.[10] The 8-hydroxyquinoline scaffold, particularly when halogenated, exhibits significant cytotoxic activity against a range of cancer cell lines.[2][11][12]
Mechanism of Action: A Multi-Pronged Attack
The anticancer effects of this compound derivatives are not attributed to a single mechanism but rather a combination of synergistic actions, primarily stemming from their metal-chelating properties.[5]
-
Disruption of Metal Homeostasis: Cancer cells have a high demand for transition metals like iron (Fe) and copper (Cu) to sustain rapid proliferation.[5] 8-HQ derivatives can chelate these intracellular metals, disrupting essential metabolic pathways.
-
Generation of Reactive Oxygen Species (ROS): The metal complexes formed by 8-HQ derivatives can be redox-active, catalyzing the production of ROS. This induces overwhelming oxidative stress, leading to DNA damage, lipid peroxidation, and ultimately, apoptotic cell death.[13]
-
Proteasome Inhibition: The ubiquitin-proteasome system is crucial for cancer cell survival. The copper complexes of 8-HQ derivatives have been shown to inhibit proteasome activity, leading to the accumulation of misfolded proteins and triggering apoptosis.[5][13]
-
Kinase Inhibition: The quinoline scaffold is a key feature of many ATP-competitive kinase inhibitors.[10] Derivatives of this compound can be designed to target specific kinases involved in cancer signaling pathways, disrupting tumor growth and progression.
Caption: Multifaceted anticancer mechanism of 8-HQ derivatives.
Data Summary: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of various 8-hydroxyquinoline derivatives against different human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 / MTS50 (µM) | Reference |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | ~17.3 (6.25 µg/mL) | [11] |
| 8-Hydroxy-2-quinolinecarbaldehyde | K562 (Leukemia) | ~34.6-69.2 (12.5-25 µg/mL) | [11] |
| o-chloro substituted 8-HQ derivative | A-549 (Lung Carcinoma) | 5.6 | [2] |
| Vanadium complex with 5,7-Cl₂-quin | A2780 (Ovarian Carcinoma) | < 10 | [14] |
| Nitroxoline (5-nitro-8-HQ) | Various Cancer Lines | 5-10 fold lower than Clioquinol | [15] |
| 8-O-prenyl derivative (QD-12) | U937 (Monocyte) | 12.5 | [16] |
Application Protocol: In Vitro Cytotoxicity Assessment (MTS Assay)
This protocol outlines a standard procedure for determining the 50% maximal inhibitory concentration (IC50) of a test compound on cancer cells.
Objective: To quantify the dose-dependent cytotoxic effect of an this compound derivative.
Principle: The MTS assay measures cell viability based on the reduction of a tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] by metabolically active cells into a colored formazan product, whose absorbance is proportional to the number of living cells.[11]
Materials:
-
Human cancer cell line (e.g., Hep3B, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C. The incubation should be long enough to yield a significant color change in the control wells but before the absorbance values plateau.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Part 3: Antimicrobial Applications
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents.[17] 8-Hydroxyquinoline and its halogenated derivatives have long been recognized for their broad-spectrum activity against bacteria, fungi, and protozoa.[3][17][18]
Mechanism of Action: Starving the Enemy
The primary antimicrobial mechanism of 8-HQ derivatives is their ability to chelate essential divalent metal ions, particularly Fe(II) and Mn(II).[18] These ions are critical cofactors for numerous bacterial enzymes involved in respiration and metabolism. By sequestering these metals, the compounds effectively starve the microbes of essential nutrients, leading to growth inhibition.[19] This mechanism is distinct from many existing antibiotics, making these compounds promising candidates against resistant strains.[19]
Data Summary: Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) | Reference |
| Cloxyquin (5-chloro-8-HQ) | Mycobacterium tuberculosis (clinical isolates) | 0.062 - 0.25 | [19] |
| 8-Hydroxyquinoline | Mycobacterium tuberculosis H37Ra | 0.125 | [19] |
| Cloxyquin (5-chloro-8-HQ) | Staphylococcus aureus | ≤3.9 (MIC50 ≤5.58 µM) | [17] |
| (8-hydroxyquinolin-5-yl)methyl-4-chlorobenzoate | Vibrio parahaemolyticus & S. aureus | 10⁻⁶ | [20] |
Application Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method, a standard procedure for assessing the antimicrobial potency of a compound.
Objective: To determine the lowest concentration of an this compound derivative that inhibits the visible growth of a specific bacterial strain.
References
- 1. Recent advances in research of natural and synthetic bioactive quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. scispace.com [scispace.com]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound [myskinrecipes.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro antiproliferative effect of vanadium complexes bearing 8-hydroxyquinoline-based ligands – the substituent effect - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bepls.com [bepls.com]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of the 8-Chloro-4-hydroxyquinoline Scaffold
Introduction: The 8-Chloro-4-hydroxyquinoline Core as a Privileged Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] Within this class, the 8-hydroxyquinoline (8-HQ) moiety is particularly significant due to its potent metal-chelating properties, which are integral to its diverse biological activities, including antimicrobial, anticancer, antifungal, and neuroprotective effects.[1][3][4] The specific isomer, this compound, presents a unique and versatile template for chemical diversification. Its structure features multiple reactive sites: a nucleophilic C4-hydroxyl group (existing in tautomeric equilibrium with the 4-quinolone form), a C8-chloro substituent amenable to substitution, and several C-H bonds that can be targeted for functionalization.
This application note provides a comprehensive guide to the strategic functionalization of the this compound scaffold. We will move beyond simple procedural lists to explain the underlying chemical logic, enabling researchers to rationally design and execute synthetic strategies for generating novel derivatives for applications in drug discovery and materials science.
Strategic Considerations for Functionalization
The reactivity of this compound is dictated by the interplay of its functional groups. A successful functionalization strategy requires a careful consideration of these properties.
-
Tautomerism: The 4-hydroxyquinoline moiety exists in a tautomeric equilibrium with its 4-quinolone form. This affects the reactivity of both the oxygen and the heterocyclic nitrogen, influencing N- vs. O-alkylation outcomes.
-
Reactivity of the C4-Position: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or chloride) to facilitate nucleophilic substitution or cross-coupling reactions. Direct chlorination of a 4-hydroxyquinoline precursor is a common entry point to activate this position.[5]
-
The C8-Chloro Group: While less reactive than a C4-chloro group in typical SNAr reactions, the C8-chloro substituent can be targeted by various transition-metal-catalyzed cross-coupling reactions.
-
The Role of Protecting Groups: The acidic proton of the 8-hydroxy group (in a related scaffold) can interfere with many organometallic catalytic cycles. Therefore, protection of this group, for example as a tosylate or benzyl ether, is often a prerequisite for successful cross-coupling at other positions.[3][6]
-
C-H Functionalization: The quinoline core possesses several C-H bonds (at C2, C3, C5, C7) that can be selectively functionalized using modern transition-metal-catalyzed methods, often guided by a directing group such as an N-oxide or an amide.[7][8]
Key Functionalization Protocols
This section details step-by-step protocols for the most effective and widely applicable functionalization reactions.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura C-C Coupling at the C4-Position
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. For 4-hydroxyquinolines, this typically requires activation of the C4-OH group. A common strategy involves converting the hydroxyl to a chloride, often starting from a tosyl-protected 8-hydroxyquinoline precursor to avoid side reactions.[3][6][9]
Causality: The palladium catalyst facilitates the coupling of an organoboron reagent with an organic halide. The base is essential for activating the boronic acid to form a boronate complex, which then undergoes transmetalation with the palladium center. The tosyl protecting group on the 8-OH prevents the acidic proton from interfering with the catalytic cycle and is stable under the reaction conditions.[9]
Experimental Protocol:
-
Step 1: Synthesis of 4-Chloro-8-tosyloxyquinoline (Precursor Activation)
-
Start with the commercially available 4-hydroxy-8-tosyloxyquinoline.
-
Suspend the starting material in phosphorus oxychloride (POCl₃).
-
Heat the mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane (DCM) or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-chloro-8-tosyloxyquinoline, which can be used in the next step without further purification.[5]
-
-
Step 2: Suzuki-Miyaura Coupling
-
To a reaction vessel, add 4-chloro-8-tosyloxyquinoline (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 equiv.).[9][10]
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
-
Step 3: Deprotection of the Tosyl Group
-
Dissolve the purified 4-aryl-8-tosyloxyquinoline from the previous step in a suitable solvent like ethanol or methanol.
-
Add an aqueous solution of sodium hydroxide (NaOH, 2M solution).
-
Heat the mixture to reflux for 1-3 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture, neutralize with dilute HCl, and extract the product.
-
Purify as needed to obtain the final 4-aryl-8-hydroxyquinoline.[9]
-
| Parameter | Condition | Purpose |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates oxidative addition and reductive elimination. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates the reaction phases. |
| Temperature | 80-100 °C | Provides activation energy for the catalytic cycle. |
| Atmosphere | Inert (N₂ or Ar) | Protects the Pd(0) catalyst from oxidation. |
Protocol 2: Sonogashira C-C Coupling at the C4-Position
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups for further derivatization via click chemistry or other transformations.[11][12]
Causality: This reaction requires a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt to act as a co-catalyst.[12] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle. An amine base is used to deprotonate the alkyne and neutralize the HX formed.[12]
Experimental Protocol:
-
To a reaction vessel containing 4-chloro-8-tosyloxyquinoline (1.0 equiv.) and the terminal alkyne (1.5 equiv.), add a palladium catalyst like Pd(PPh₃)₄ (0.05 equiv.) and a copper(I) co-catalyst such as CuI (0.1 equiv.).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours. Monitor progress by TLC.
-
After completion, filter the reaction mixture to remove salts, and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the product by column chromatography to yield the 4-alkynyl-8-tosyloxyquinoline, which can then be deprotected as described in Protocol 1.
| Parameter | Condition | Purpose |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Activates the C-Cl bond via oxidative addition. |
| Cu Co-catalyst | CuI | Forms the reactive copper acetylide intermediate.[12] |
| Base | Triethylamine, DIPEA | Deprotonates the alkyne and acts as a solvent/scavenger. |
| Solvent | THF, DMF | Solubilizes reactants. |
| Temperature | 25-60 °C | Mild conditions are often sufficient.[11] |
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The electron-deficient nature of the quinoline ring, enhanced by the C4-chloro substituent, allows for direct displacement by strong nucleophiles. This method is particularly effective for introducing nitrogen and sulfur functionalities.[5]
Causality: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the nucleophile on the carbon bearing the leaving group. The stability of this intermediate and the rate of the reaction are enhanced by the electron-withdrawing nature of the heterocyclic nitrogen atom.
Experimental Protocol (for Amination):
-
Dissolve 4-chloro-8-tosyloxyquinoline (1.0 equiv.) in a polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP).
-
Add the desired amine nucleophile (e.g., pyrrolidine, morpholine, or an aniline) (2.0-3.0 equiv.).
-
Heat the reaction mixture to 80-120 °C for 12-48 hours.
-
In some cases, simultaneous deprotection of the tosyl group may occur, particularly with strong nucleophiles.[5]
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.
-
Collect the precipitated product by filtration or extract with an appropriate organic solvent.
-
Wash, dry, and purify by recrystallization or column chromatography.
Note: For less reactive amines, an Ullmann-type condensation using a copper catalyst can be employed to facilitate the C-N bond formation at lower temperatures.[13][14]
Advanced Strategies: Directed C-H Functionalization
For creating more complex molecular architectures, direct C-H functionalization offers an atom-economical alternative to traditional cross-coupling methods. This approach relies on a directing group to guide a transition metal catalyst to a specific C-H bond.[15]
Conceptual Framework:
Using the 8-aminoquinoline moiety itself as a directing group is a well-established strategy in C-H activation chemistry.[15][16][17] By converting the 4-hydroxy group of our scaffold into an amide (e.g., an 8-aminoquinolinamide), one can direct palladium catalysts to functionalize the C5 position. Alternatively, installing an N-oxide can direct functionalization to the C2 and C8 positions.[7] These advanced methods allow for the sequential and site-selective decoration of the quinoline core, providing rapid access to diverse chemical libraries from a common intermediate.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: 8-Chloro-4-hydroxyquinoline in Cell Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Promise of the Quinoline Scaffold in Cellular Imaging
The 8-hydroxyquinoline (8-HQ) framework represents a privileged scaffold in the development of fluorescent probes for biological applications.[1][2] These heterocyclic aromatic compounds are renowned for their ability to chelate a variety of metal ions, a property that has been ingeniously exploited for sensing and imaging.[3][4] The parent 8-HQ molecule is intrinsically weakly fluorescent in aqueous environments. This is due to a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from the hydroxyl group to the nitrogen atom within the quinoline ring, providing a non-radiative pathway for the molecule to return to its ground state.[5][6] However, upon chelation with metal ions, this ESIPT pathway is inhibited, leading to a significant enhancement in fluorescence intensity.[5][6] This "turn-on" fluorescence mechanism, often referred to as Chelation-Enhanced Fluorescence (CHEF), is the cornerstone of the utility of 8-HQ derivatives as metal ion sensors.[5][7]
8-Chloro-4-hydroxyquinoline is a halogenated derivative of the 4-hydroxyquinoline core, which shares structural similarities with the 8-hydroxyquinoline family. While specific applications of this compound in cell imaging are not yet extensively documented in peer-reviewed literature, its structure suggests a strong potential as a fluorescent probe for metal ions. The presence of the chloro- group can modulate the electronic properties, lipophilicity, and cell permeability of the molecule, potentially offering advantages in terms of spectral properties and target specificity.
This document serves as a comprehensive guide for researchers aiming to explore the utility of this compound in cell imaging. It provides the foundational principles of its potential mechanism of action, a roadmap for its characterization, and detailed protocols for its application and validation in a cellular context.
Principle of Detection: A Postulated CHEF Mechanism
The anticipated fluorescence mechanism of this compound upon interaction with metal ions is based on the well-established principles of CHEF observed in related 8-hydroxyquinoline compounds. In its free, unbound state, the molecule is expected to exhibit minimal fluorescence due to the active ESIPT process. Upon chelation with a target metal ion, the formation of a rigid complex is expected to block this non-radiative decay pathway, resulting in a significant increase in fluorescence emission.
Anticipated Photophysical Properties and Necessary Characterization
The precise photophysical properties of this compound have not been extensively reported. However, based on the parent 8-hydroxyquinoline scaffold, we can anticipate certain characteristics. The table below summarizes the known properties of 8-hydroxyquinoline and highlights the essential characterization that must be performed for this compound.
| Property | 8-Hydroxyquinoline (Parent Compound) | This compound (To be Determined) |
| Excitation Max (λex) | ~290-320 nm (solvent dependent) | Expected in the UV to near-UV range. Must be determined experimentally. |
| Emission Max (λem) | ~330-520 nm (highly solvent and environment dependent) | Expected to be blue-shifted or red-shifted compared to 8-HQ. Must be determined for both free and metal-bound states. |
| Quantum Yield (Φ) | Generally low in aqueous solution, increases upon metal chelation. | Must be quantified for the free ligand and its metal complexes to determine the fluorescence enhancement. |
| Molar Extinction Coefficient (ε) | Varies with solvent. | Must be determined to enable accurate concentration calculations and for quantum yield determination. |
| Stokes Shift | Variable, can be large.[7] | To be calculated from experimental excitation and emission maxima. A large Stokes shift is advantageous for imaging. |
Application Notes: A Roadmap for Evaluation in Cell Imaging
The following sections provide a structured approach to systematically evaluate this compound as a fluorescent probe for cell imaging.
Synthesis and Purification
Derivatives of 8-hydroxyquinoline can be synthesized through established methods such as the Skraup or Friedlander synthesis.[1] For halogenated derivatives, electrophilic substitution reactions are commonly employed.[2] It is imperative that the synthesized this compound is of high purity (>95%), as impurities can interfere with spectroscopic measurements and cellular assays. Purity should be confirmed by techniques such as NMR, mass spectrometry, and HPLC.
Spectroscopic Characterization Protocol
Objective: To determine the fundamental photophysical properties of this compound.
Materials:
-
Purified this compound
-
Spectroscopy-grade solvents (e.g., DMSO, ethanol, phosphate-buffered saline - PBS)
-
A stock solution of the metal ion of interest (e.g., ZnCl₂, FeCl₂, MgCl₂)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of this compound in DMSO.
-
Absorption Spectrum: a. Prepare a dilute solution (e.g., 10 µM) of the compound in the desired solvent. b. Scan the absorbance from 250 nm to 700 nm to determine the absorption maxima (λabs). c. Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) at λabs.
-
Emission and Excitation Spectra: a. Using the same dilute solution, place the cuvette in a fluorometer. b. Excite the sample at its λabs and scan the emission spectrum to find the emission maximum (λem). c. Set the emission monochromator to λem and scan the excitation spectrum to find the excitation maximum (λex).
-
Metal Titration: a. To a solution of this compound, incrementally add small aliquots of the metal ion stock solution. b. After each addition, record the fluorescence emission spectrum (exciting at the λex of the free ligand or the complex, as it forms). c. Plot the fluorescence intensity at the new λem versus the metal ion concentration to determine the fluorescence enhancement and to estimate the binding stoichiometry.
-
Quantum Yield Determination: a. Measure the fluorescence of the sample and a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) under identical conditions. b. Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Cytotoxicity Assessment Protocol (MTT Assay)
Objective: To determine the concentration range at which this compound is non-toxic to cells.
Materials:
-
Cell line of interest (e.g., HeLa, A549, or a cell line relevant to the research question)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Compound Treatment: a. Prepare serial dilutions of the this compound stock solution in complete culture medium. b. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include wells with untreated cells and vehicle control (medium with the highest concentration of DMSO used). c. Incubate for a period relevant to the planned imaging experiments (e.g., 2, 4, or 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot viability versus concentration to determine the non-toxic working concentration range.
Live-Cell Imaging Protocol
Objective: To visualize the intracellular distribution of this compound and its response to changes in intracellular metal ion concentrations.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
This compound stock solution in DMSO
-
Live-cell imaging medium (e.g., phenol red-free DMEM with HEPES)
-
Fluorescence microscope (confocal or widefield) equipped with appropriate filters and an environmental chamber (37°C, 5% CO₂)
-
Optional: A metal ionophore (e.g., pyrithione for Zn²⁺) and a chelator (e.g., TPEN for Zn²⁺)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on imaging-appropriate vessels.
-
Probe Loading: a. Prepare a working solution of this compound in pre-warmed imaging medium at a concentration determined to be non-toxic from the MTT assay (typically 1-10 µM). b. Remove the culture medium, wash the cells once with imaging medium, and then add the probe working solution. c. Incubate for 15-60 minutes at 37°C in the dark. Incubation time should be optimized.
-
Washing: Remove the probe solution and wash the cells two to three times with pre-warmed imaging medium to remove excess, unbound probe.
-
Imaging: a. Place the dish on the microscope stage within the environmental chamber. b. Using the determined excitation and emission wavelengths, acquire baseline fluorescence images. Use the lowest possible excitation light intensity and shortest exposure time to minimize phototoxicity. c. Optional (for metal ion response): To confirm that the probe responds to the target metal ion, add a small volume of the ionophore followed by the metal ion to the medium and acquire a time-lapse series of images. Subsequently, add the chelator to observe if the fluorescence signal decreases.
-
Image Analysis: Analyze the images to determine the subcellular localization of the probe and quantify changes in fluorescence intensity over time or in response to stimuli.
Data Interpretation and Troubleshooting
-
High Background Fluorescence: If the background signal is high, try reducing the probe concentration, decreasing the incubation time, or increasing the number of washing steps.
-
No Cellular Staining: This could indicate poor cell permeability. The lipophilicity of this compound can be estimated (e.g., by calculating logP) to predict its ability to cross cell membranes. If permeability is an issue, chemical modifications to the probe may be necessary.
-
Signs of Phototoxicity: During imaging, look for signs of cell stress such as membrane blebbing, cell shrinkage, or cessation of normal cellular processes (e.g., mitosis, motility).[8] To mitigate phototoxicity, reduce the excitation light intensity, decrease the exposure time, and increase the interval between time-lapse acquisitions.[8]
-
Signal Specificity: The response of the probe to a specific metal ion should be confirmed using ionophores and chelators. It is also crucial to test the probe's fluorescence response to a panel of biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺) to determine its selectivity.[9]
Conclusion
This compound holds promise as a novel fluorescent probe for cell imaging, leveraging the robust chemistry of the quinoline scaffold. While its specific properties and applications are yet to be fully elucidated, the principles and protocols outlined in this guide provide a comprehensive framework for its characterization and validation. By systematically evaluating its photophysical properties, cytotoxicity, and behavior in a live-cell context, researchers can unlock the potential of this compound and contribute to the expanding toolkit of fluorescent probes for biological discovery.
References
- 1. scispace.com [scispace.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 3. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. (2020) | Rohini | 30 Citations [scispace.com]
- 4. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ours.ou.ac.lk [ours.ou.ac.lk]
- 6. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for the Analytical Determination of 8-Chloro-4-hydroxyquinoline
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for 8-Chloro-4-hydroxyquinoline
This compound is a halogenated derivative of 4-hydroxyquinoline, a core structure found in various biologically active compounds. Its presence as a synthetic intermediate, a potential impurity, or a metabolite in pharmaceutical development necessitates robust and reliable analytical methods for its detection and quantification. Accurate determination is crucial for ensuring the quality, safety, and efficacy of drug substances and products. This document provides a comprehensive guide to the analytical techniques applicable to this compound, with a focus on practical, field-proven protocols.
The inherent chemical properties of the quinoline ring system, coupled with the electronic effects of the chloro and hydroxyl substituents, dictate the optimal analytical strategies. The presence of a chromophore and a fluorophore within the molecule makes it amenable to spectroscopic methods, while its polarity and potential for ionization are key considerations for chromatographic separations. This guide will delve into the causality behind the selection of specific analytical techniques and provide detailed, validated protocols for their implementation.
Core Analytical Strategies: A Comparative Overview
The choice of an analytical technique for this compound is contingent on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the need for quantitative or qualitative data. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fluorescence Spectroscopy.
| Technique | Principle | Advantages | Limitations | Typical Application |
| HPLC-UV | Chromatographic separation based on polarity, followed by UV detection. | High selectivity, good sensitivity, and excellent quantitative capability.[1] | Requires more complex instrumentation and solvent consumption. | Purity testing, quantitative analysis in formulations, and stability studies. |
| UV-Vis Spectroscopy | Measurement of light absorption by the chromophoric system. | Simple, rapid, and cost-effective. | Lower selectivity; susceptible to interference from other absorbing compounds. | Preliminary identification, and concentration estimation of pure samples. |
| Fluorescence Spectroscopy | Measurement of emitted light after excitation at a specific wavelength. | High sensitivity and selectivity. | Not all compounds fluoresce; susceptible to quenching effects. | Trace analysis, and detection in complex biological matrices.[2] |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC, particularly in the reverse-phase mode coupled with UV detection, stands as the premier technique for the precise and accurate quantification of this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
The Rationale Behind Method Parameters
The selection of the HPLC column and mobile phase is critical for achieving optimal separation. A C18 column is a common choice for the separation of moderately polar compounds like quinoline derivatives.[3] The mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, is adjusted to achieve a suitable retention time and peak shape. The addition of an acid, such as phosphoric acid, to the mobile phase can suppress the ionization of the hydroxyl group, leading to improved peak symmetry and reproducibility.[4] UV detection is set at a wavelength where the analyte exhibits maximum absorbance to ensure the highest sensitivity.
Experimental Workflow for HPLC-UV Analysis
Caption: General workflow for the HPLC-UV analysis of this compound.
Detailed Protocol for HPLC-UV Analysis
1. Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (v/v). The exact ratio should be optimized for ideal retention, a starting point of 60:40 (Acetonitrile:Aqueous) is recommended.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by scanning a standard solution of this compound for its absorbance maximum (λmax), expected to be in the range of 230-280 nm. A wavelength of 250 nm can be used as a starting point.[4]
2. Reagent and Standard Preparation:
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
3. Sample Preparation (from a solid formulation):
-
Accurately weigh and transfer a portion of the powdered sample, equivalent to approximately 10 mg of this compound, into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
4. System Suitability and Analysis:
-
Inject the diluent (as a blank) to ensure no interfering peaks are present.
-
Inject a mid-range working standard solution five times. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.
-
Inject the working standard solutions to generate a calibration curve. The correlation coefficient (r²) should be greater than 0.999.
-
Inject the prepared sample solutions.
5. Data Analysis and Calculation:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve generated from the working standard solutions.
Spectroscopic Techniques: Rapid and Sensitive Detection
Spectroscopic methods offer a simpler and often faster alternative to chromatography for the analysis of this compound, particularly for qualitative identification and in situations where high sample throughput is required.
UV-Visible Spectroscopy
The conjugated aromatic system of this compound absorbs ultraviolet light, resulting in a characteristic UV spectrum.
Principle: UV-Vis spectroscopy measures the absorbance of a sample at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.
Protocol for UV-Vis Spectroscopic Analysis:
-
Instrument: A double-beam UV-Vis spectrophotometer.
-
Solvent: A suitable UV-grade solvent in which the analyte is soluble and that does not absorb in the analytical wavelength range (e.g., methanol or ethanol).
-
Procedure:
-
Prepare a standard solution of this compound in the chosen solvent.
-
Scan the solution across the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Prepare the sample solution and measure its absorbance at the λmax.
-
Determine the concentration of the sample from the calibration curve.
-
Fluorescence Spectroscopy
The quinoline ring system can exhibit fluorescence, a property that can be exploited for highly sensitive detection. The presence of the hydroxyl group can influence the fluorescence properties.
Principle: Fluorescence is the emission of light by a substance that has absorbed light. The intensity of the emitted light is proportional to the concentration of the analyte.
Protocol for Fluorescence Spectroscopic Analysis:
-
Instrument: A spectrofluorometer.
-
Solvent: A suitable spectroscopic grade solvent. The fluorescence of quinoline derivatives can be solvent-dependent.
-
Procedure:
-
Prepare a dilute standard solution of this compound.
-
Determine the optimal excitation and emission wavelengths by acquiring excitation and emission spectra. The excitation wavelength is typically set at the absorbance maximum.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the fluorescence intensity of each standard at the optimal excitation and emission wavelengths.
-
Construct a calibration curve of fluorescence intensity versus concentration.
-
Prepare the sample solution and measure its fluorescence intensity under the same conditions.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
-
Method Validation: Ensuring Data Integrity
Validation of an analytical method is a mandatory requirement to ensure that the method is suitable for its intended purpose.[5][6] Key validation parameters that must be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical techniques and protocols detailed in this guide provide a robust framework for the accurate and reliable detection and quantification of this compound. The choice of the most appropriate method will depend on the specific analytical challenge at hand. For routine quality control and quantitative analysis, a validated HPLC-UV method is the recommended approach due to its high selectivity and precision. Spectroscopic methods, particularly fluorescence spectroscopy, offer valuable alternatives for rapid screening and trace-level detection. Adherence to rigorous method validation principles is paramount to ensure the integrity and trustworthiness of the generated data, which is fundamental in the fields of pharmaceutical research and development.
References
- 1. Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sielc.com [sielc.com]
- 5. dcvmn.org [dcvmn.org]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Chloro-4-hydroxyquinoline as a Key Intermediate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of 8-chloro-4-hydroxyquinoline as a strategic intermediate in the synthesis of pharmacologically relevant compounds. While direct synthesis of commercial drugs from this specific intermediate is not widely documented, its utility lies in the efficient generation of 4-amino-8-hydroxyquinoline derivatives, a scaffold known for a range of biological activities. We will detail the synthesis of the key precursor, 4-chloro-8-tosyloxyquinoline, and its subsequent conversion to 4-amino-8-hydroxyquinoline analogs. This guide will provide detailed protocols, mechanistic insights, and a discussion of the potential therapeutic applications of the resulting compounds, thereby offering a valuable resource for drug discovery and development programs.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] Halogenated and hydroxylated quinolines, in particular, serve as versatile building blocks for the synthesis of novel therapeutic agents. This compound, while not a direct precursor to blockbuster drugs like chloroquine or hydroxychloroquine (which are synthesized from 4,7-dichloroquinoline), represents a valuable intermediate for accessing a distinct chemical space of 4-amino-8-hydroxyquinoline derivatives. These derivatives have garnered interest for their potential as antimalarial, anticancer, and anti-inflammatory agents.[2][3]
The strategic importance of this compound lies in the differential reactivity of its functional groups. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains. The hydroxyl group at the 8-position can influence the molecule's physicochemical properties and provides a site for further modification or chelation of metal ions, which can be crucial for biological activity.[3][4]
Synthesis of the Key Precursor: 4-Chloro-8-tosyloxyquinoline
Direct handling of this compound can be challenging. A more practical approach involves the use of a protected form, 4-chloro-8-tosyloxyquinoline, which can be readily synthesized from the commercially available 4-hydroxy-8-tosyloxyquinoline. The tosyl group serves as an effective protecting group for the 8-hydroxyl function, preventing unwanted side reactions during the subsequent nucleophilic substitution at the 4-position.
Protocol 1: Synthesis of 4-Chloro-8-tosyloxyquinoline[2]
Reaction Scheme:
Caption: Synthetic route to 4-chloro-8-tosyloxyquinoline.
Materials:
-
4-Hydroxy-8-tosyloxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Ammonium hydroxide (NH₄OH) solution
-
Ice
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Beaker
Procedure:
-
In a round-bottom flask, combine 4-hydroxy-8-tosyloxyquinoline (1 equivalent) with an excess of phosphorus oxychloride (e.g., 10-15 equivalents).
-
Heat the mixture to reflux and maintain for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing a mixture of ice and ammonium hydroxide with constant stirring. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and release of fumes.
-
A precipitate of 4-chloro-8-tosyloxyquinoline will form.
-
Collect the solid product by filtration and wash thoroughly with water.
-
The crude product can be dried for use in the next step. A yield of approximately 94% can be expected.[2]
Causality Behind Experimental Choices:
-
Excess POCl₃: Phosphorus oxychloride serves as both the chlorinating agent and the solvent, ensuring the reaction goes to completion.
-
Reflux Conditions: The elevated temperature is necessary to drive the conversion of the hydroxyl group to the chloride.
-
Quenching with Ice/NH₄OH: This step neutralizes the excess acidic POCl₃ and precipitates the product. The use of a basic solution is crucial for this purpose.
Synthesis of 4-Amino-8-hydroxyquinoline Derivatives
The key synthetic utility of 4-chloro-8-tosyloxyquinoline is its reaction with various amines to introduce diverse side chains at the 4-position. A noteworthy feature of this reaction is the concomitant cleavage of the tosyl protecting group, leading directly to the desired 4-amino-8-hydroxyquinoline derivatives in a single step.[2][5] This efficient transformation is particularly valuable in the construction of compound libraries for drug screening.
Protocol 2: General Procedure for the Synthesis of 4-Amino-8-hydroxyquinoline Derivatives[2]
Reaction Scheme:
References
Application Notes & Protocols: Developing Novel Assays with 8-Chloro-4-hydroxyquinoline
Introduction: The Scientific Potential of 8-Chloro-4-hydroxyquinoline
The quinoline scaffold is a foundational motif in medicinal chemistry and materials science, recognized for its diverse biological activities and unique photophysical properties.[1][2] Derivatives of hydroxyquinoline, in particular, have demonstrated a remarkable range of applications, including roles as anticancer, antimicrobial, and neuroprotective agents.[3][4] A primary mechanism underpinning this versatility is their function as potent metal chelating agents.[5][6][7] The 8-hydroxyquinoline isomer, for instance, is well-documented to form stable complexes with a variety of metal ions, a property that has been leveraged for therapeutic intervention and the development of fluorescent sensors.[8][9]
This document focuses on This compound , a less-explored analog. The introduction of a chloro- group at the 8-position and the placement of the hydroxyl group at the 4-position are anticipated to modulate the compound's lipophilicity, electronic distribution, and metal-binding kinetics compared to its more common isomers. These modifications present a unique opportunity for developing novel assays.
This guide provides the foundational principles and detailed protocols for two distinct assay platforms designed to explore the bioactivity of this compound (referred to hereafter as 8C4HQ):
-
A Kinase Inhibition Assay: To screen 8C4HQ against protein kinases, a major class of drug targets where quinoline-based compounds have shown inhibitory activity.[10][11]
-
A Metal Chelation-Modulated Fluorescence Assay: To characterize the intrinsic fluorescent properties of 8C4HQ and its response to physiologically relevant metal ions, leveraging the known sensing capabilities of the hydroxyquinoline core.[12]
These protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind key experimental choices to facilitate adaptation and troubleshooting.
Critical Safety & Handling Information
Before beginning any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for this compound and all other reagents.[13] Halogenated aromatic compounds require careful handling.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[14]
-
Handling: Handle solid 8C4HQ powder in a chemical fume hood to avoid inhalation of dust. Wash hands thoroughly after handling.[14]
-
Storage: Store 8C4HQ in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.
-
Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.[14]
Application Protocol I: Kinase Inhibition Profiling using a Luminescence-Based Assay
Scientific Rationale
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[15] The development of novel kinase inhibitors is a cornerstone of modern drug discovery.[10] This protocol uses the ADP-Glo™ Kinase Assay, a robust, luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted back to ATP, which drives a luciferase reaction, generating a light signal directly proportional to kinase activity.[15] This method is highly sensitive and suitable for high-throughput screening.
Experimental Workflow: Kinase Inhibition Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. tandfonline.com [tandfonline.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 12. rroij.com [rroij.com]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 8-Chloro-4-hydroxyquinoline
Welcome to the technical support center for the synthesis of 8-Chloro-4-hydroxyquinoline. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical quinoline derivative in their work. Here, we address common challenges and frequently encountered issues during its synthesis, with a focus on improving reaction yield and product purity. Our approach is rooted in mechanistic understanding and field-proven optimization strategies.
The synthesis of 4-hydroxyquinoline derivatives, including the 8-chloro substituted analog, is most commonly achieved via the Gould-Jacobs reaction.[1][2][3] This powerful method involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization and subsequent saponification and decarboxylation steps.[1] Understanding the nuances of each stage is paramount to achieving a successful outcome.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My overall yield of this compound is significantly lower than expected. What are the most common causes?
Answer: A low overall yield in the Gould-Jacobs synthesis is a frequent issue that can typically be traced back to one of the three core reaction stages: initial condensation, thermal cyclization, or the final hydrolysis/decarboxylation.
-
Incomplete Initial Condensation: The first step involves the reaction of 2-chloroaniline with diethyl ethoxymethylenemalonate (DEEM). This reaction is generally robust, but incomplete conversion can occur due to impure reagents or suboptimal conditions. Ensure your 2-chloroaniline is free of other isomers and that the DEEM is not hydrolyzed. The reaction is often exothermic; gentle heating or stirring at room temperature for a sufficient duration is typically required to form the anilidomethylenemalonate intermediate.[4]
-
Inefficient Thermal Cyclization: This is the most critical and challenging step. The conversion of the intermediate to the quinoline ring system requires very high temperatures, often between 250-260 °C.[4][5] Failure to reach and maintain this temperature will result in incomplete cyclization. Conversely, excessively high temperatures or prolonged heating can lead to product degradation and tar formation.[4][6]
-
Suboptimal Hydrolysis and Decarboxylation: The cyclized product is an ester, which must be hydrolyzed to a carboxylic acid and then decarboxylated to yield the final 4-hydroxyquinoline.[1] Incomplete hydrolysis, often due to insufficient base or reaction time, can be a bottleneck.[7]
Below is a workflow diagram illustrating the key stages where yield loss can occur.
Caption: Key stages of the Gould-Jacobs synthesis for this compound.
Question 2: The thermal cyclization step is giving me poor yields. How can I optimize this specific stage?
Answer: The thermal cyclization is undeniably the most yield-defining step of the Gould-Jacobs reaction. It requires forcing conditions to facilitate the intramolecular 6-electron cyclization.[1] Optimization hinges on rigorous control of the reaction environment.
1. Temperature and Solvent Selection: The reaction demands a high-boiling, inert solvent to achieve the necessary temperature uniformly and safely. Solvents like diphenyl ether or Dowtherm A are standard choices, allowing the reaction to be heated to reflux around 250-260 °C.[4][5] Running the reaction "neat" (without solvent) can lead to localized overheating and significant charring.
2. Reaction Time and Temperature Interplay: There is a delicate balance between reaction temperature and duration. Higher temperatures shorten the required reaction time but increase the risk of product degradation.[6] It is crucial to perform optimization studies. Microwave-assisted synthesis has proven to be an excellent tool for rapidly determining the optimal conditions.[5][6]
The following table, adapted from data on a similar Gould-Jacobs reaction, illustrates how temperature and time affect yield.[6]
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) | Observations |
| 1 | 250 | 20 | 1% | Incomplete cyclization; mostly unreacted intermediate remains.[6] |
| 2 | 300 | 20 | 37% | Significantly improved conversion at higher temperature.[6] |
| 3 | 300 | 60 | 28% | Prolonged time at high temperature leads to product degradation.[6] |
| 4 | 300 | 5 | 47% | Optimal balance achieved with high temperature and short reaction time.[6] |
3. Inert Atmosphere: At temperatures exceeding 250 °C, reactants and products can be susceptible to oxidation. Running the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to minimize oxidative side reactions and improve the final yield and purity.[4]
Question 3: My reaction mixture turns into a dark, tarry mess, making product isolation difficult. What causes this and how can I prevent it?
Answer: Significant tar formation is a common consequence of the harsh conditions required for quinoline synthesis.[8] This is primarily due to the polymerization of reactants and intermediates, as well as product degradation under high heat and potentially acidic conditions.
Causality:
-
High Temperatures: As discussed, the required high temperatures for cyclization can also "cook" the organic materials, leading to charring and the formation of insoluble polymeric byproducts.[4]
-
Acidic Impurities: Any acidic impurities in the starting materials or formed during the reaction can catalyze polymerization of the malonic ester derivative or other intermediates.
-
Oxygen Exposure: The presence of air at high temperatures can lead to oxidative polymerization.
Preventative Measures:
-
Strict Temperature Control: Use a high-quality heating mantle with a temperature controller and ensure efficient stirring to avoid localized hotspots. Do not overshoot the target temperature.
-
Use of an Inert Atmosphere: Blanketing the reaction with nitrogen or argon is a critical step to prevent oxidation.[4]
-
High-Purity Reagents: Ensure your starting aniline and DEEM are of high purity to avoid introducing contaminants that could initiate polymerization.
-
Solvent Use: Employing a high-boiling inert solvent helps to moderate the temperature and prevent the reaction from becoming an unmanageable solid mass.[4][5]
Question 4: How can I effectively monitor the reaction's progress and what is the best procedure for purifying the final product?
Answer: Proper reaction monitoring and a well-planned purification strategy are essential for isolating high-purity this compound.
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for tracking the consumption of the anilidomethylenemalonate intermediate and the formation of the cyclized product. A suitable eluent system (e.g., ethyl acetate/hexane) should be developed to clearly resolve the starting material, intermediate, and product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can confirm the disappearance of the intermediate's mass peak and the appearance of the product's mass peak, confirming that the reaction is complete.[6]
Purification Protocol:
Caption: A typical purification workflow for this compound.
-
Initial Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates from the high-boiling solvent.[4][5]
-
Filtration and Washing: Collect the crude solid by filtration. It is crucial to wash the filter cake thoroughly with a non-polar solvent like cyclohexane or cold acetonitrile.[5][6] This step removes the residual high-boiling solvent (e.g., diphenyl ether), which can interfere with subsequent steps and analyses.
-
Recrystallization: For final purification, recrystallization is often necessary. While specific solvent systems may require some optimization, ethanol is a commonly used solvent for hydroxyquinolines.[9] Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as HPLC, NMR, and Mass Spectrometry.[6][9][10]
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ablelab.eu [ablelab.eu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sielc.com [sielc.com]
Technical Support Center: Optimizing Reaction Conditions for 8-Chloro-4-hydroxyquinoline
Welcome to the technical support center for the synthesis of 8-Chloro-4-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of this important heterocyclic compound. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Introduction to the Synthesis of this compound
This compound is a valuable scaffold in medicinal chemistry and drug discovery. The most common and versatile method for its synthesis is the Gould-Jacobs reaction.[1][2] This reaction involves the condensation of an appropriately substituted aniline, in this case, 2-chloroaniline, with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the quinoline ring system. Subsequent hydrolysis and decarboxylation yield the desired this compound.[2][3]
Understanding the nuances of this multi-step process is critical for a successful synthesis, especially when dealing with substituted anilines. The presence of the electron-withdrawing chloro group on the aniline ring can influence the reactivity and regioselectivity of the reaction.[4] This guide will walk you through the critical parameters of each step, from starting material selection to final product purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield of the Initial Condensation Product | 1. Incomplete reaction between 2-chloroaniline and DEEM.2. Side reactions due to moisture.3. Sub-optimal reaction temperature. | 1. Increase reaction time or temperature: Monitor the reaction by TLC to ensure full consumption of the starting aniline. The nucleophilicity of the aniline is reduced by the electron-withdrawing chloro group, potentially requiring more forcing conditions.2. Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of DEEM.3. Optimize temperature: While higher temperatures can accelerate the reaction, they can also lead to decomposition. A typical starting point is refluxing in an appropriate solvent like ethanol or toluene. |
| Formation of Regioisomers during Cyclization | 1. Cyclization at the C6 position instead of the desired C2 position of the aniline ring. | 1. Control cyclization temperature: The regioselectivity of the Gould-Jacobs reaction is often temperature-dependent.[5] High temperatures (typically >250 °C) in a high-boiling solvent like diphenyl ether or Dowtherm A are generally required to favor the desired cyclization.[6] Insufficient temperature may lead to a mixture of isomers. |
| Incomplete Thermal Cyclization | 1. Insufficient temperature or reaction time.2. Use of an inappropriate heat transfer medium. | 1. Ensure adequate heating: The intramolecular cyclization is a high-energy process.[7] Use a high-boiling solvent and ensure the reaction mixture reaches and maintains the target temperature (e.g., 250-260 °C).2. Proper apparatus: A sand bath or a suitable heating mantle is recommended for achieving and maintaining the high temperatures required for cyclization. |
| Low Yield after Hydrolysis and Decarboxylation | 1. Incomplete hydrolysis of the ester intermediate.2. Incomplete decarboxylation.3. Product degradation at high temperatures. | 1. Ensure complete saponification: Use a sufficient excess of base (e.g., NaOH or KOH) and monitor the reaction by TLC until the ester starting material is fully consumed.2. Acidify carefully and heat: After hydrolysis, carefully acidify the reaction mixture to precipitate the carboxylic acid intermediate. Gentle heating of the acidic solution is often required to drive the decarboxylation to completion.[8][9]3. Avoid excessive heat: While heat is necessary for decarboxylation, prolonged exposure to high temperatures in strong acid or base can lead to product degradation. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials or intermediates.2. Formation of colored impurities or tar. | 1. Optimize the preceding steps: Ensure each step of the reaction goes to completion to minimize the carry-over of impurities.2. Recrystallization: This is a highly effective method for purifying the final product.[10][11] Suitable solvents include ethanol, methanol, or aqueous solvent mixtures.[12] The choice of solvent is critical and may require some experimentation.[13]3. Charcoal treatment: If the product is colored, treatment with activated charcoal during recrystallization can help remove colored impurities.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the first step in the Gould-Jacobs synthesis of this compound?
A1: The first step is the condensation of 2-chloroaniline with diethyl ethoxymethylenemalonate (DEEM). This reaction forms an intermediate, diethyl 2-(((2-chlorophenyl)amino)methylene)malonate, through a nucleophilic substitution of the ethoxy group of DEEM by the amino group of the aniline.[2]
Q2: Why is a high temperature required for the cyclization step?
A2: The thermal cyclization is an intramolecular electrophilic aromatic substitution reaction. It requires a significant amount of thermal energy to overcome the activation barrier for the ring-closing step, especially with the deactivating effect of the chloro substituent on the aromatic ring.[6][7]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction at each stage. By spotting the reaction mixture alongside the starting materials and, if available, the expected intermediate or product, you can track the consumption of reactants and the formation of products.
Q4: What are the key safety precautions for this synthesis?
A4: The synthesis involves high temperatures and corrosive reagents. It is essential to perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. The high-temperature cyclization step should be conducted with care, using appropriate heating equipment and ensuring the apparatus is securely clamped.
Q5: What analytical techniques can be used to confirm the structure and purity of the final product?
A5: The structure of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[14][15][16] The purity of the compound can be assessed by High-Performance Liquid Chromatography (HPLC) and by determining its melting point.[1][17][18]
Experimental Protocols
Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction
This protocol provides a general procedure. Researchers should optimize the conditions based on their specific laboratory setup and analytical capabilities.
Step 1: Condensation of 2-Chloroaniline with DEEM
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring at 120-130 °C for 2-3 hours.
-
Monitor the reaction by TLC until the 2-chloroaniline is consumed.
-
Allow the reaction mixture to cool to room temperature. The intermediate, diethyl 2-(((2-chlorophenyl)amino)methylene)malonate, may solidify upon cooling.
Step 2: Thermal Cyclization
-
To the flask containing the intermediate from Step 1, add a high-boiling solvent such as diphenyl ether or Dowtherm A.
-
Heat the mixture to 250-260 °C with vigorous stirring for 30-60 minutes.
-
Monitor the cyclization by TLC.
-
Cool the reaction mixture to below 100 °C and add hexane or another non-polar solvent to precipitate the cyclized product, ethyl this compound-3-carboxylate.
-
Collect the solid by vacuum filtration and wash with hexane.
Step 3: Hydrolysis and Decarboxylation
-
Suspend the crude ethyl this compound-3-carboxylate in a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours until a clear solution is obtained, indicating complete hydrolysis.
-
Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
Gently heat the acidic solution to 80-90 °C for 1-2 hours to facilitate decarboxylation.
-
Cool the mixture to room temperature and collect the precipitated this compound by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).[12]
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizing the Process
Gould-Jacobs Reaction Pathway
Caption: The multi-step Gould-Jacobs reaction for synthesizing this compound.
General Troubleshooting Workflow
References
- 1. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. CC-1065 functional analogues possessing different electron-withdrawing substituents and leaving groups: synthesis, kinetics, and sequence specificity of reaction with DNA and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ablelab.eu [ablelab.eu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. 8-Chloroquinoline(611-33-6) 1H NMR [m.chemicalbook.com]
- 16. 5-Chloro-8-hydroxyquinoline(130-16-5) 1H NMR spectrum [chemicalbook.com]
- 17. sielc.com [sielc.com]
- 18. researchgate.net [researchgate.net]
stability and degradation of 8-Chloro-4-hydroxyquinoline
This technical support guide is designed for researchers, scientists, and drug development professionals working with 8-Chloro-4-hydroxyquinoline. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. The information herein is curated to ensure scientific integrity and is based on established chemical principles and data from related quinoline derivatives.
I. Troubleshooting Guide: Experimental Challenges
This section addresses specific issues that may arise during the handling and use of this compound in an experimental setting.
1. Issue: Inconsistent or Unexpected Experimental Results
-
Question: My assay results using this compound are variable and not reproducible. What could be the cause?
-
Answer: Inconsistent results are often linked to the degradation of the compound. This compound, like many quinoline derivatives, is susceptible to several environmental factors that can alter its chemical structure and, consequently, its activity.[1] The primary culprits are often light, pH, and oxidative stress.
-
Causality: The quinoline ring system contains both a phenol-like hydroxyl group and a basic nitrogen atom, making it susceptible to both oxidation and acid-base catalyzed reactions.[2][3] The presence of a chlorine atom can further influence the electron distribution in the aromatic rings, potentially affecting its stability.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound is stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at the recommended temperature.[4] For long-term storage, -20°C is advisable.[5]
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound immediately before use. If stock solutions are necessary, they should be stored in the dark at low temperatures (-20°C or -80°C) for a limited time.[5]
-
Control pH of Experimental Media: The stability of quinoline derivatives can be pH-dependent.[1] It is crucial to use buffered solutions and to be aware that the compound's stability may vary across different pH ranges.
-
Minimize Light Exposure: Conduct experiments under subdued lighting conditions. Use amber-colored glassware or wrap experimental containers in aluminum foil to protect the compound from photolytic degradation.[1][6]
-
Deoxygenate Solvents: For sensitive experiments, consider using solvents that have been deoxygenated by sparging with nitrogen or argon to minimize oxidative degradation.[1]
-
-
2. Issue: Appearance of Unknown Peaks in Chromatographic Analysis
-
Question: I am observing extra peaks in my HPLC/LC-MS analysis of this compound that were not present in the initial analysis of the pure compound. What are these peaks?
-
Answer: The appearance of new peaks is a strong indicator of degradation. These peaks represent degradation products formed from the parent compound. Identifying these degradants is crucial for understanding the stability of your compound under your specific experimental conditions.
-
Causality: Degradation can occur through several pathways, including hydrolysis, oxidation, and photolysis.[7][8] The nature of the degradation products will depend on the specific stress conditions the compound has been exposed to.
-
Troubleshooting and Identification Workflow:
-
Perform Forced Degradation Studies: To systematically identify potential degradation products, it is recommended to conduct forced degradation studies.[7][9] This involves subjecting the compound to controlled stress conditions.
-
Analyze Degradation Products: Use a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to separate and identify the degradation products.[10] Mass spectrometry is particularly useful for elucidating the structures of the degradants.
-
Compare to Control Samples: Always run a control sample of the compound that has been properly stored and protected from an unstressed sample to confirm that the new peaks are indeed degradation products.
-
-
Below is a general workflow for conducting forced degradation studies:
Caption: Workflow for Forced Degradation Studies.
3. Issue: Color Change in Solid Compound or Solutions
-
Question: My solid this compound or its solution has developed a yellow or brownish tint over time. Is this a sign of degradation?
-
Answer: Yes, a color change is a common visual indicator of chemical degradation, particularly for aromatic compounds like quinolines.
-
Causality: The formation of colored species often results from oxidation or photolytic reactions that lead to the formation of conjugated systems or polymeric byproducts. The phenolic hydroxyl group is particularly susceptible to oxidation, which can lead to the formation of quinone-like structures that are often colored.
-
Recommended Actions:
-
Cease Use: Do not use the discolored compound or solution for experiments where purity is critical, as its chemical identity and concentration are no longer assured.
-
Review Storage and Handling: This is a clear sign that the current storage and handling procedures are inadequate. Re-evaluate your protocols for light and air protection.[4]
-
Re-purify if Necessary: If a fresh supply is unavailable, it may be possible to re-purify the compound using techniques like recrystallization or column chromatography, but this should be followed by analytical characterization (e.g., NMR, MS, HPLC) to confirm its purity and identity.
-
-
II. Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound?
-
Solid Form: Store in a cool, dry, and dark place in a tightly sealed container.[11] For long-term stability, storage at -20°C is recommended.[5] The use of a desiccator can help to minimize exposure to moisture.
-
In Solution: Prepare solutions fresh. If storage is unavoidable, store in an amber vial at -80°C for up to one year, or at -20°C for up to one month.[5][12] It is advisable to store solutions under an inert atmosphere.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[12] |
| In Solvent | -80°C | Up to 1 year[12] |
| In Solvent | -20°C | Up to 1 month[5] |
2. What are the likely degradation pathways for this compound?
While specific studies on this compound are not widely available, based on the chemistry of related compounds, the following degradation pathways are plausible:
-
Oxidative Degradation: The phenolic hydroxyl group is prone to oxidation, potentially forming quinone-type structures. The pyridine ring can also be oxidized, leading to ring-opening.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, leading to complex mixtures of products.[1] Quinolines are known to be light-sensitive.[4]
-
Hydrolysis: While the quinoline ring itself is generally stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to the cleavage of the heterocyclic ring.
Caption: Plausible Degradation Pathways.
3. How can I develop a stability-indicating analytical method for this compound?
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.
-
Methodology:
-
Generate Degraded Samples: Perform forced degradation studies (acid, base, oxidation, heat, light) to create a mixture of the parent compound and its degradants.[8][13]
-
Chromatographic Separation: Develop a reversed-phase HPLC method. A C18 column is a good starting point. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[10]
-
Method Optimization: Adjust the mobile phase composition, pH, and gradient to achieve baseline separation between the peak for this compound and all degradation product peaks.
-
Peak Purity Analysis: Use a PDA detector to assess peak purity. The UV spectra should be consistent across the entire peak of the parent compound, indicating that it is not co-eluting with any impurities.
-
Validation: Validate the method according to ICH guidelines (e.g., ICH Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.
-
4. Is this compound sensitive to metal ions?
Yes, the 4-hydroxyquinoline moiety is a known chelating agent for various metal ions.[2][14]
-
Implications:
-
Experimental Interference: The presence of trace metal ions in your buffers or reagents could lead to the formation of metal complexes with this compound. This can alter its solubility, reactivity, and analytical response.
-
Catalytic Degradation: Some metal ions can catalyze oxidative degradation pathways.
-
-
Recommendations:
-
Use high-purity water and reagents.
-
If metal contamination is suspected, consider using a chelating agent like EDTA to sequester trace metals, provided it does not interfere with your experiment.
-
III. References
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. rroij.com [rroij.com]
- 3. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. medcraveonline.com [medcraveonline.com]
- 8. longdom.org [longdom.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 11. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 12. benchchem.com [benchchem.com]
- 13. ijrpp.com [ijrpp.com]
- 14. scispace.com [scispace.com]
- 15. fishersci.com [fishersci.com]
- 16. researchgate.net [researchgate.net]
- 17. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 18. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 4-Chloroquinolin-8-ol | C9H6ClNO | CID 384164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. PubChemLite - this compound (C9H6ClNO) [pubchemlite.lcsb.uni.lu]
- 27. Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 30. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 31. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 32. 8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 33. Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 34. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: 8-Chloro-4-hydroxyquinoline Experiments
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 8-Chloro-4-hydroxyquinoline. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established protocols to help you navigate the common challenges encountered during your experiments. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides designed to provide direct, actionable solutions.
Section 1: Synthesis and Purification Challenges
Working with substituted quinolines often begins with synthesis, a process where challenges in yield, purity, and reproducibility can arise. This section addresses common hurdles in obtaining high-quality this compound.
FAQ 1: My synthesis of this compound from 8-hydroxyquinoline results in low yield and a mixture of chlorinated species. How can I improve selectivity?
Answer: This is a frequent issue stemming from the reactivity of the 8-hydroxyquinoline scaffold. Direct chlorination can lead to the formation of undesired side products, primarily 5,7-dichloro-8-hydroxyquinoline. The key is to control the reaction conditions meticulously.
Causality Explained: The hydroxyl group at position 8 is an activating group, making the aromatic ring susceptible to electrophilic substitution. Positions 5 and 7 are electronically favored for substitution, and over-chlorination is a common outcome if the reaction is not properly managed.
Troubleshooting Protocol: Selective Monochlorination
A recommended approach involves the reaction of 8-hydroxyquinoline hydrochloride with hydrogen peroxide and hydrochloric acid. This method generates the active chlorine species in situ, allowing for more controlled substitution.[1]
Step-by-Step Protocol:
-
Dissolution: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve 10g of 8-hydroxyquinoline in 120g of 30% hydrochloric acid. Stir until a complete solution is achieved.[1]
-
Cooling: Place the flask in an ice-salt bath and cool the solution to -10°C.
-
Controlled Addition: Slowly add 5g of 30% hydrogen peroxide dropwise over 2 hours, ensuring the temperature does not rise above -5°C.[1]
-
Reaction: After the addition is complete, allow the reaction to stir at this temperature for an additional 2 hours.
-
Isolation: The product, 5-chloro-8-hydroxyquinoline hydrochloride, will precipitate. Cool the mixture further, then isolate the solid by filtration.
-
Washing: Wash the collected solid with three 20mL portions of cold 15% hydrochloric acid to remove unreacted starting material and other impurities.[1]
-
Purification: The hydrochloride salt can be neutralized with a base (e.g., sodium bicarbonate solution) to yield the free base, which can then be purified by recrystallization from a suitable solvent like ethanol.
Self-Validation Check: The purity of the final product should be confirmed by HPLC and characterized by ¹H NMR and mass spectrometry to ensure the correct isomer has been synthesized and to quantify any residual di-chlorinated impurity.
Section 2: Solubility and Stability Issues
Perhaps the most common day-to-day challenge is achieving and maintaining the solubility and stability of your compound in relevant experimental buffers.
FAQ 2: I'm struggling to dissolve this compound in my aqueous buffer for a biological assay. What are the best practices for solubilization?
Answer: Poor aqueous solubility is a known characteristic of many quinoline derivatives. The planar, heterocyclic structure contributes to low solubility in water. The approach to solubilization depends on the requirements of your downstream application.
Causality Explained: The molecule exists in a tautomeric equilibrium with its more stable keto form, 8-chloroquinolin-4(1H)-one.[2] This form has strong crystal lattice energy, making it difficult for water molecules to solvate it effectively.
Recommended Solvents & Strategies:
| Solvent | Typical Concentration | Notes & Recommendations |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | The most common choice for creating a concentrated stock solution. Sonication may be required for complete dissolution.[2] Caution: Ensure the final DMSO concentration in your assay is low (<0.5%) to avoid artifacts. |
| Ethanol | Moderately Soluble | Can be used for stock solutions, but may have lower solubilizing power than DMSO. |
| Aqueous Buffers (e.g., PBS) | Very Low | Direct dissolution is often unsuccessful. A co-solvent approach is necessary. |
Protocol: Preparing an Aqueous Working Solution from a DMSO Stock
This protocol minimizes precipitation when diluting a DMSO stock into an aqueous medium.
Caption: Workflow for preparing aqueous solutions from a DMSO stock.
Self-Validation Check: After preparing your final working solution, let it sit at the experimental temperature for 30 minutes. Visually inspect for any signs of precipitation. For critical applications, centrifuge a sample and measure the supernatant concentration via HPLC-UV to confirm it matches the expected value.
FAQ 3: I suspect my compound is degrading during my multi-day experiment. How can I assess its stability?
Answer: Compound stability is a critical parameter. Quinoline scaffolds can be susceptible to degradation under certain conditions, particularly photolytic and oxidative stress.[2]
Troubleshooting Protocol: Forced Degradation Study
A forced degradation study is the standard method to identify liabilities. You will expose your compound to harsh conditions and monitor its purity over time using a stability-indicating HPLC method.
Step-by-Step Protocol:
-
Prepare Solutions: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Aliquot the solution into separate, sealed vials for each stress condition:
-
Acid Hydrolysis: Add 0.1 N HCl.
-
Base Hydrolysis: Add 0.1 N NaOH.
-
Oxidative Degradation: Add 3% hydrogen peroxide.[2]
-
Photolytic Degradation: Expose to direct UV light (e.g., in a photostability chamber).
-
Thermal Degradation: Incubate at an elevated temperature (e.g., 60°C).
-
-
Time Points: Analyze samples from each condition at various time points (e.g., 0, 2, 8, 24 hours).
-
Analysis: Use a reverse-phase HPLC method with UV detection. A stability-indicating method is one that can resolve the parent peak from all degradation product peaks.
-
Interpretation: Significant loss of the parent peak area or the appearance of new peaks indicates degradation under that specific condition.
Self-Validation Check: Your HPLC method is considered stability-indicating if you can achieve baseline separation between the main compound peak and the new peaks that form under stress conditions. This ensures you are accurately measuring the parent compound's concentration.
Section 3: Analytical and Biological Assay Interference
The unique chemical properties of this compound can be a double-edged sword, providing biological activity but also creating potential for experimental artifacts.
FAQ 4: My HPLC analysis of this compound shows poor peak shape (tailing, broadening). What is causing this and how can I fix it?
Answer: This is a classic problem for this class of compounds and is almost always caused by the molecule's metal-chelating properties.[3][4]
Causality Explained: The nitrogen in the pyridine ring and the adjacent hydroxyl group form a powerful bidentate chelating site.[5][6] Standard silica-based HPLC columns contain trace amounts of metal ions (e.g., iron, aluminum) on their surface. Your compound chelates these metals as it passes through the column, leading to secondary interactions that distort the peak shape.[3]
Troubleshooting Workflow: Optimizing HPLC Analysis
Caption: Decision tree for troubleshooting poor HPLC peak shape.
Recommended HPLC Method: A robust method for halogenated 8-hydroxyquinolines has been developed that directly addresses this issue.[7]
-
Column: Phenyl-silica, 10 µm
-
Mobile Phase: 0.001 M NiCl₂ in acetonitrile-methanol-water (30:20:50)
-
Detection: UV at 273 nm
-
Principle: The nickel ions in the mobile phase form a complex with the compound before it reaches the column, preventing interactions with the silica surface.[7] Alternatively, using a strong acid like phosphoric acid can protonate the nitrogen, reducing its chelation capacity.[3]
FAQ 5: I'm seeing activity in my biochemical assay, but I'm concerned it might be an artifact. How can this compound cause false positives?
Answer: This is a critical concern. 8-Hydroxyquinoline derivatives are notorious for causing assay interference through several mechanisms, primarily metal chelation and redox activity.[5][8]
Causality Explained:
-
Metal Chelation: Many enzymes (e.g., metalloproteinases, polymerases) require a metal cofactor (Zn²⁺, Mg²⁺, Fe²⁺, etc.) for their activity. This compound can strip this essential metal from the enzyme's active site, leading to non-specific inhibition that appears as genuine activity.[4][6]
-
Redox Cycling: The quinoline scaffold can sometimes undergo redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide. This can interfere with assay readouts that are sensitive to redox conditions (e.g., those using luciferases or redox-sensitive dyes).[8]
-
Aggregation: At higher concentrations near its solubility limit, the compound may form aggregates that non-specifically sequester and inhibit proteins.
Protocol: Counter-screens to Identify Artifacts
-
Metal Supplementation Assay: Run your primary assay in parallel with a condition where the buffer is supplemented with a low concentration of the enzyme's known metal cofactor (e.g., 10-50 µM ZnCl₂). If the compound's inhibitory activity is significantly reduced or abolished in the presence of excess metal, it strongly suggests that the mechanism is chelation.
-
Redox Activity Assay: Use a probe like the Amplex Red Hydrogen Peroxide/Peroxidase Assay Kit to detect H₂O₂ generation by your compound in the assay buffer. A dose-dependent increase in H₂O₂ is a red flag for redox-cycling interference.[8]
-
Detergent Counter-screen: Re-run the dose-response curve in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the IC₅₀ value shifts significantly (typically >5-fold) to a less potent value, it may indicate that the compound's activity is driven by aggregation.
Section 4: Safety and Handling
Proper handling is paramount when working with any chemical. This compound has specific hazards that require attention.
FAQ 6: What are the primary safety precautions I should take when handling this compound?
Answer: Based on available Safety Data Sheets (SDS), this compound is classified as toxic if swallowed and can cause serious eye damage.[9] Adherence to standard laboratory safety protocols is essential.
Summary of Safety Information:
| Hazard Type | GHS Classification & Statements | Recommended Precautions (P-Codes) |
| Acute Oral Toxicity | H301: Toxic if swallowed | P264: Wash skin thoroughly after handling.[9]P270: Do not eat, drink or smoke when using this product.[9][10]P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[9] |
| Eye Damage | H318: Causes serious eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][11] |
| Skin Irritation | Category 2 | P280: Wear protective gloves.[10]IF ON SKIN: Wash with plenty of soap and water.[11] |
| Storage | General | P405: Store locked up.[9][10]Store in a well-ventilated place. Keep container tightly closed.[11] |
First Aid Measures:
-
Inhalation: Move person to fresh air. If not breathing, give artificial respiration.[11]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[11]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[11]
-
Ingestion: Do NOT induce vomiting. Call a physician immediately.[10]
Always consult the most current Safety Data Sheet provided by your supplier and conduct a thorough risk assessment before beginning any experiment.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. sielc.com [sielc.com]
- 4. scispace.com [scispace.com]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: A Researcher's Guide to Improving the Solubility of 8-Chloro-4-hydroxyquinoline
Welcome to the technical support center for 8-Chloro-4-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a quinoline derivative, this compound possesses a hydrophobic bicyclic core, which often leads to poor aqueous solubility, a critical hurdle in many experimental and developmental pipelines.
This document moves beyond simple protocols to provide a foundational understanding of why certain methods are effective, empowering you to troubleshoot and optimize your own experimental setups.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and properties of this compound.
Q1: What are the basic physicochemical properties of this compound?
Understanding the fundamental properties of the compound is the first step in troubleshooting its solubility. This compound is a solid at room temperature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO | [1][2] |
| Molecular Weight | 179.60 g/mol | [2] |
| Appearance | Solid, crystalline powder | |
| CAS Number | 57797-97-4 | [3] |
It is important to note that 4-hydroxyquinolines can exist in tautomeric equilibrium with their keto form, 4-quinolones. In both solid phases and polar solvents, the keto form typically predominates.
Q2: What is the expected aqueous solubility of this compound?
While specific quantitative data for the aqueous solubility of this compound is not widely published, its structural characteristics—a planar, aromatic, heterocyclic ring system—classify it as a poorly water-soluble compound.[4][5] Compounds with low aqueous solubility often present challenges in achieving desired concentrations for biological assays and formulation studies, leading to issues like poor absorption and limited bioavailability.[6]
Q3: In which organic solvents is this compound soluble?
For creating high-concentration stock solutions, organic solvents are essential. While specific data for this compound is sparse, extensive solubility data exists for the structurally analogous compound 5-Chloro-8-hydroxyquinoline. This data serves as an excellent proxy for selecting appropriate organic solvents.
Table 2: Mole Fraction Solubility of 5-Chloro-8-hydroxyquinoline in Various Organic Solvents at 298.15 K (25°C)
| Solvent | Mole Fraction Solubility (x₁) | Classification |
| 1,4-Dioxane | 0.0751 | Very Soluble |
| 2-Ethoxyethanol | 0.0333 | Soluble |
| Ethyl Acetate | 0.0269 | Soluble |
| Acetone | 0.0200 | Soluble |
| n-Propanol | 0.0076 | Sparingly Soluble |
| Ethanol | 0.0058 | Sparingly Soluble |
| Methanol | 0.0042 | Slightly Soluble |
Data sourced from studies on 5-Chloro-8-hydroxyquinoline, a structural isomer, and provides a strong predictive basis for solvent selection.[7][8]
Q4: My compound, dissolved in a DMSO stock, is precipitating when I add it to my aqueous buffer. Why is this happening?
This common issue is known as "crashing out."[9] It occurs because this compound is highly soluble in a polar aprotic solvent like DMSO but poorly soluble in water. When you dilute the DMSO stock into a large volume of aqueous buffer, the solvent environment abruptly changes from organic to aqueous. The final DMSO concentration is too low to maintain the compound in solution, causing it to precipitate.[9]
The subsequent sections of this guide provide direct solutions to this critical problem.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies to overcome solubility challenges. The choice of method depends on the constraints of your experimental system, such as pH tolerance, acceptable excipients, and required final concentration.
Method 1: pH Adjustment
-
Issue: My compound is insoluble in a neutral aqueous buffer (e.g., PBS pH 7.4).
-
Principle: The quinoline ring contains a nitrogen atom that is weakly basic.[5] By lowering the pH of the aqueous solution, this nitrogen atom can be protonated, forming a more soluble cationic salt. To effectively increase solubility, the pH of the solution should typically be adjusted to 1-2 units below the pKa of the basic functional group.[9] The pKa of the quinoline nitrogen in similar structures is around 5.[5] Therefore, adjusting the pH to an acidic range (e.g., pH 3-4) should significantly enhance solubility.
-
Prepare Acidic Buffer: Prepare your desired aqueous buffer (e.g., citrate, acetate) at a target pH below 5.0.
-
Direct Dissolution: Add the solid this compound powder directly to the acidic buffer.
-
Facilitate Dissolution: Vigorously vortex or sonicate the mixture to aid dissolution. Gentle warming can be applied if the compound's thermal stability is confirmed.
-
Observation: Visually inspect the solution for any undissolved particles. If the solution is clear, the compound has been successfully solubilized.
-
pH Readjustment (Optional): If your experiment requires a near-neutral pH, you can cautiously back-titrate the solution with a dilute base (e.g., 0.1 M NaOH) after the compound is fully dissolved. Be aware that the compound may precipitate as you approach its pKa.
-
Troubleshooting:
-
Precipitation Persists: The pH required for full solubilization may be too low for your experimental system's stability. Consider a combination approach, such as using a co-solvent with a moderately acidic buffer.
-
Compound Instability: Extreme pH values can cause chemical degradation. It is crucial to assess the compound's stability at the target pH over the experiment's duration.[9]
-
Method 2: Co-Solvent Systems
-
Issue: Adjusting the pH is not compatible with my experiment, and the compound remains insoluble.
-
Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic solutes by reducing the polarity of the solvent system.[10] Common co-solvents in biological research include DMSO, ethanol, and polyethylene glycols (PEGs).
-
Stock Solution Preparation: Dissolve this compound in a minimal amount of a suitable organic solvent, such as DMSO, to create a high-concentration stock solution (e.g., 20-50 mM). Ensure complete dissolution, using sonication if necessary.
-
Serial Dilution: Perform serial dilutions of the stock solution directly into your aqueous experimental buffer.
-
Critical Concentration Check: After each dilution step, vortex thoroughly and visually inspect for any signs of precipitation (cloudiness, particulates). This helps determine the maximum achievable concentration in your final buffer system.
-
Final Concentration Control: Ensure the final concentration of the organic co-solvent is low enough to be tolerated by your experimental system (typically <1% and often <0.1% for cell-based assays).
-
Troubleshooting:
-
Precipitation on Dilution ("Crashing Out"): If the compound precipitates even at low final concentrations, the required co-solvent percentage may be too high. In this case, consider an alternative method like cyclodextrin complexation.
-
Solvent Toxicity: High concentrations of organic solvents can be toxic to cells or interfere with enzyme activity. Always run a vehicle control (buffer + co-solvent) to account for any solvent-induced effects.
-
Method 3: Cyclodextrin Inclusion Complexation
-
Issue: The required concentration cannot be achieved with pH or co-solvent methods, or these additives interfere with the assay.
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[11] They can encapsulate poorly water-soluble molecules, like this compound, within their central cavity, forming an "inclusion complex." This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the guest molecule.[12][13]
-
Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and low toxicity.[11]
-
Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in your aqueous buffer (e.g., 1-10% w/v).
-
Add Compound: Add an excess amount of solid this compound to the cyclodextrin solution.
-
Equilibration: Stir or shake the mixture vigorously at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Separation: After equilibration, remove the undissolved compound by centrifugation (e.g., 10,000 x g for 15 minutes) followed by filtration through a 0.22 µm filter to obtain a clear, saturated solution of the complex.
-
Quantification: Determine the concentration of the solubilized compound in the filtrate using a validated analytical method like HPLC-UV.
-
Troubleshooting:
-
Insufficient Solubility Enhancement: The affinity of the compound for the cyclodextrin cavity may be low. Try a different type of cyclodextrin or increase the cyclodextrin concentration.
-
Complex Stoichiometry: The relationship between cyclodextrin concentration and compound solubility is not always linear. A phase solubility study is recommended for full characterization.
-
Part 3: Visualizations & Workflows
Visual aids can simplify complex decision-making and mechanistic understanding.
Solubility Strategy Workflow
This diagram outlines a logical progression for selecting the most appropriate solubilization method for this compound.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Mechanism of Cyclodextrin Inclusion
This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug to enhance its aqueous solubility.
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Part 4: Analytical Verification Protocol
After applying a solubilization technique, you must verify the final concentration of your compound. The shake-flask method followed by HPLC is the gold standard for determining equilibrium solubility.[14]
Protocol: Shake-Flask Solubility Measurement
-
Preparation: Add an excess amount of solid this compound to a vial containing your final buffer system (with pH modifier, co-solvent, or cyclodextrin). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vial and agitate it at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 min) to pellet the excess, undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter (use a filter material, like PTFE, that does not bind the compound).
-
Dilution & Analysis: Dilute the filtrate with a suitable mobile phase and quantify the concentration using a validated HPLC-UV method against a standard curve.[15] An example method for the parent compound, 8-hydroxyquinoline, uses a C18 column with a mobile phase of acetonitrile and 0.1% phosphoric acid in water, with UV detection at 250 nm.[16]
References
- 1. PubChemLite - this compound (C9H6ClNO) [pubchemlite.lcsb.uni.lu]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. This compound | 57797-97-4 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Page loading... [guidechem.com]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. sielc.com [sielc.com]
Technical Support Center: Synthesis of 8-Chloro-4-hydroxyquinoline
Welcome to the Technical Support Center for the synthesis of 8-Chloro-4-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice in a practical question-and-answer format to ensure the successful and efficient production of your target compound.
Introduction to the Synthesis of this compound
The synthesis of this compound is most commonly achieved through the Gould-Jacobs reaction. This robust method involves a four-step sequence starting from 2-chloroaniline and diethyl ethoxymethylenemalonate (DEEM).[1] The overall process includes:
-
Condensation: Formation of diethyl 2-((2-chloroanilino)methylene)malonate from 2-chloroaniline and DEEM.
-
Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to form ethyl this compound-3-carboxylate.
-
Saponification: Hydrolysis of the ester to the corresponding carboxylic acid.
-
Decarboxylation: Removal of the carboxyl group to yield the final product, this compound.
While the Gould-Jacobs reaction is a reliable route, each step presents unique challenges that can lead to the formation of side products and impurities, impacting the final yield and purity. This guide will address these potential pitfalls and provide actionable solutions.
Troubleshooting Guide & FAQs
Section 1: The Condensation Reaction
Question 1: My condensation reaction between 2-chloroaniline and DEEM is sluggish or incomplete, resulting in a low yield of the diethyl 2-((2-chloroanilino)methylene)malonate intermediate. What are the possible causes and solutions?
Answer:
An incomplete condensation reaction is a common issue that can often be traced back to several factors:
-
Insufficient Reaction Temperature: The condensation reaction, while generally straightforward, requires adequate thermal energy to proceed at a reasonable rate. Temperatures are typically in the range of 100-130°C.[2]
-
Moisture in the Reaction: The presence of water can hydrolyze the diethyl ethoxymethylenemalonate (DEEM), reducing its availability for the reaction with 2-chloroaniline.
-
Sub-optimal Reaction Time: While prolonged heating can lead to side reactions, an insufficient reaction time will result in incomplete conversion.
Troubleshooting Protocol:
| Parameter | Recommendation | Causality |
| Reaction Temperature | Ensure the reaction temperature is maintained between 100-130°C. | To provide sufficient activation energy for the nucleophilic attack of the aniline on DEEM. |
| Solvent & Reagents | Use anhydrous solvents and ensure reagents are dry. | To prevent hydrolysis of DEEM and ensure its availability for the desired reaction. |
| Reaction Monitoring | Monitor the reaction progress using Thin Layer Chromatography (TLC). | To determine the optimal reaction time and avoid unnecessary heating that could lead to byproduct formation. |
| Catalyst | While often performed without a catalyst, a mild acid catalyst like p-toluenesulfonic acid can be used to accelerate the reaction.[2] | The acid protonates the ethoxy group of DEEM, making it a better leaving group and facilitating the nucleophilic attack by the aniline. |
Section 2: Thermal Cyclization
Question 2: During the high-temperature cyclization of diethyl 2-((2-chloroanilino)methylene)malonate, I am observing a dark, tarry reaction mixture and a low yield of the desired ethyl this compound-3-carboxylate. What is causing this?
Answer:
The thermal cyclization is the most critical and challenging step in the Gould-Jacobs synthesis, typically requiring temperatures upwards of 250°C.[3] The formation of dark, polymeric materials and low yields are often due to:
-
Thermal Decomposition: At these high temperatures, the starting material and the product can undergo decomposition, leading to the formation of complex, high-molecular-weight byproducts.
-
Oxidative Side Reactions: The presence of atmospheric oxygen at high temperatures can promote oxidative degradation of the organic molecules.
-
Incorrect Heating Profile: Rapid, uncontrolled heating can create localized "hot spots" in the reaction mixture, exacerbating thermal decomposition.
Troubleshooting Protocol:
| Parameter | Recommendation | Causality |
| Reaction Temperature & Solvent | Use a high-boiling, inert solvent such as diphenyl ether or Dowtherm A to ensure a stable and uniform reaction temperature. The typical temperature range for cyclization is 250-260°C. | A high-boiling solvent acts as a heat transfer medium, allowing for precise temperature control and minimizing localized overheating. |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidative side reactions that can lead to the formation of colored impurities and tar. |
| Heating Method | Use a sand bath or a heating mantle with a temperature controller for gradual and uniform heating. | To avoid rapid temperature fluctuations and localized overheating that can promote decomposition. |
Question 3: I have isolated my cyclized product, but I suspect the presence of an isomeric impurity. Is it possible to form other chloro-substituted quinoline isomers?
Answer:
Yes, the formation of isomeric impurities is a known challenge in the Gould-Jacobs reaction with asymmetrically substituted anilines like 2-chloroaniline. The cyclization can theoretically occur at either of the two ortho positions relative to the amino group. In the case of 2-chloroaniline, this could lead to the formation of both 8-chloro- and 6-chloro-4-hydroxyquinoline derivatives.
dot
References
addressing fluorescence quenching of 8-Chloro-4-hydroxyquinoline
Welcome to the technical support guide for 8-Chloro-4-hydroxyquinoline (CHQ). This resource is designed for researchers, scientists, and drug development professionals who utilize CHQ in their fluorescence-based experiments. Here, we will address common challenges, particularly fluorescence quenching, and provide robust, field-tested solutions to ensure the integrity and success of your work. Our approach is rooted in explaining the fundamental causality behind experimental phenomena to empower you with effective troubleshooting strategies.
Introduction to CHQ Fluorescence
This compound is a heterocyclic compound belonging to the quinoline family. Like many quinoline derivatives, it possesses intrinsic fluorescence properties. However, its emission is highly sensitive to its environment. 8-hydroxyquinoline itself is known to be weakly fluorescent due to an excited-state intermolecular proton transfer from the hydroxyl group to the nitrogen atom of the pyridine ring.[1] This process can be modulated by factors such as solvent, pH, and molecular aggregation, which can either enhance the signal or, more commonly, lead to fluorescence quenching—a decrease in fluorescence intensity.[1][2] Understanding these factors is critical for obtaining reliable and reproducible data.
Troubleshooting Guide: Common Quenching Issues
This section is formatted as a series of questions that our application scientists frequently encounter. Each answer provides a diagnosis of the potential problem, explains the underlying mechanism, and offers a direct solution.
Question 1: Why is my CHQ fluorescence signal unexpectedly weak or completely absent?
A weak or absent signal is the most common issue and can stem from several factors, primarily related to concentration, solvent choice, and pH.
Possible Cause 1: Aggregation-Caused Quenching (ACQ)
-
The "Why": At high concentrations, planar aromatic molecules like CHQ have a strong tendency to stack on top of each other through π–π interactions.[3][4] This process, known as aggregation, creates non-fluorescent or weakly fluorescent dimers and higher-order aggregates.[5] In this aggregated state, the excited-state energy is often dissipated through non-radiative pathways (e.g., heat) instead of being released as photons, effectively quenching the fluorescence.[3][4][6][7] This phenomenon is a well-documented issue for many heterocyclic compounds.[3]
-
The Solution:
-
Reduce Concentration: The most straightforward solution is to dilute your sample. Prepare a dilution series to find the optimal concentration range where fluorescence intensity is linearly proportional to concentration, indicating that aggregation is minimized.
-
Use a Disaggregating Agent: For applications requiring higher concentrations, consider incorporating agents that prevent molecular stacking. Micelle-forming surfactants or cyclodextrins are excellent choices. (See Protocols section for details).
-
Possible Cause 2: Inappropriate Solvent Environment
-
The "Why": The fluorescence of quinoline derivatives is highly dependent on the polarity and hydrogen-bonding capability of the solvent, a phenomenon known as solvatochromism.[8][9][10][11] In protic solvents like water or alcohols, hydrogen bonding can provide a pathway for non-radiative decay of the excited state, leading to quenching. Conversely, some polar aprotic solvents can enhance quantum yield. The choice of solvent can dramatically alter the energy levels of the excited state and influence its deactivation pathway.[10]
-
The Solution:
-
Solvent Screening: Test the fluorescence of CHQ in a panel of solvents with varying polarities (e.g., Dioxane, Acetonitrile, DMSO, DMF, Ethanol).
-
Solvent Optimization: For aqueous buffers, consider adding a co-solvent like DMF or DMSO. Even small percentages can disrupt quenching interactions and enhance the signal. Fluorescence of 8-hydroxyquinoline-5-sulfonic acid, a related compound, is enhanced in a water:dimethylformamide solvent.[12]
-
Possible Cause 3: Incorrect pH
-
The "Why": The fluorescence of N-heterocycles like quinolines is profoundly affected by pH.[13] The nitrogen atom on the quinoline ring can be protonated in acidic conditions. This protonation can significantly alter the electronic structure of the molecule, often leading to a dramatic enhancement of fluorescence intensity and a shift in the emission wavelength.[13] Conversely, at neutral or basic pH, the molecule may exist in a form that is only weakly fluorescent. For 8-hydroxyquinoline derivatives, the protonation state of both the nitrogen and the hydroxyl group is critical.
-
The Solution:
-
pH Titration: Perform a pH titration of your CHQ solution while monitoring fluorescence intensity. Start from a neutral pH and adjust downwards with a dilute acid (e.g., HCl) and upwards with a dilute base (e.g., NaOH) to find the optimal pH for maximum fluorescence.
-
Buffer Selection: Once the optimal pH is determined, use a reliable buffer system to maintain it throughout your experiment. Note that some buffer components can themselves act as quenchers, so choose a non-interfering buffer.
-
Question 2: My fluorescence signal is unstable and decreases over time. What's happening?
Signal instability often points to photobleaching or the presence of a chemical quencher in your sample.
Possible Cause 1: Photobleaching
-
The "Why": Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[14] Prolonged or high-intensity illumination can cause CHQ to react and lose its fluorescent properties, leading to a steady decline in signal.
-
The Solution:
-
Minimize Light Exposure: Reduce the intensity of the excitation light source and minimize the duration of exposure. Use neutral density filters if available.
-
Use Antifade Reagents: For microscopy applications, use a commercial mounting medium containing an antifade reagent.[14][15]
-
Acquire Data Efficiently: Set up your instrument to acquire data as quickly as possible to reduce the total illumination time for each sample.
-
Possible Cause 2: Presence of Chemical Quenchers
-
The "Why": Various substances can act as quenchers through collisional (dynamic) or complex-forming (static) mechanisms.[2] Common culprits in biological or chemical experiments include halide ions (like Cl⁻), dissolved molecular oxygen, and heavy metal ions.[2][16] These molecules can interact with CHQ in its excited state and provide a non-radiative pathway for it to return to the ground state.[16] The chloride ion is a well-known quencher for quinine fluorescence.[2]
-
The Solution:
-
Analyze Your Buffer: Check the composition of your buffer and media for known quenchers. If possible, replace components. For example, if you suspect halide quenching, try switching to a phosphate or acetate buffer system.
-
Deoxygenate Solutions: If you suspect oxygen is the quencher, you can sparge your solutions with nitrogen or argon gas before measurement. This is particularly relevant for applications requiring high sensitivity.
-
Use Chelating Agents: If heavy metal contamination is a possibility, adding a small amount of a chelating agent like EDTA can sequester the metal ions and prevent them from interacting with your fluorophore.
-
Data Summary & Key Parameters
For effective troubleshooting, it is helpful to have reference data. The following table summarizes typical photophysical behaviors of hydroxyquinoline derivatives under different conditions. Note that specific values for this compound may vary, and experimental determination is always recommended.
| Parameter | Condition | Typical Observation for Hydroxyquinolines | Rationale & Implication |
| Fluorescence | High Concentration (>10⁻⁴ M) | Quenched | Aggregation and π-π stacking lead to non-radiative decay.[3] Dilution is necessary. |
| Fluorescence | Protic Solvents (e.g., Water, Ethanol) | Often Weak/Quenched | Hydrogen bonding with the solvent can facilitate non-radiative energy loss. |
| Fluorescence | Aprotic Polar Solvents (e.g., DMF, DMSO) | Often Enhanced | Reduced hydrogen bonding and favorable dipole-dipole interactions can increase quantum yield. |
| Fluorescence | Acidic pH | Enhanced & Red-Shifted | Protonation of the quinoline nitrogen alters the electronic structure, increasing fluorescence.[13] |
| Fluorescence | Neutral/Basic pH | Weak | The neutral or anionic form is often less fluorescent. |
| Quenching Agents | Halide Ions (e.g., Cl⁻, Br⁻, I⁻) | Efficient Quenching | Collisional quenching mechanism is common for quinoline derivatives.[2][17] |
Experimental Protocols for Signal Enhancement
Here we provide detailed, step-by-step protocols for common strategies used to overcome fluorescence quenching.
Protocol 1: Fluorescence Enhancement Using β-Cyclodextrin
This protocol is designed to mitigate aggregation-caused quenching by encapsulating individual CHQ molecules within the hydrophobic cavity of β-cyclodextrin.
-
Materials:
-
This compound (CHQ) stock solution (e.g., 10 mM in DMSO).
-
β-Cyclodextrin (β-CD) powder.
-
Appropriate aqueous buffer (e.g., 10 mM Phosphate buffer, pH adjusted as needed).
-
Fluorometer and appropriate cuvettes or microplates.
-
-
Procedure:
-
Prepare a 10 mM stock solution of β-CD in the chosen aqueous buffer. Gentle heating and sonication may be required to fully dissolve the powder.
-
Create a series of β-CD solutions in the buffer with concentrations ranging from 0 mM to 10 mM.
-
To each β-CD solution, add a fixed, final concentration of CHQ (e.g., 10 µM). The concentration of the DMSO from the stock should be kept low (<1% v/v) to avoid solvent effects.
-
Vortex each solution gently and allow them to equilibrate for at least 30 minutes at room temperature, protected from light. This allows for the formation of the inclusion complex.
-
Measure the fluorescence intensity of each sample, using the same excitation and emission wavelengths for all.
-
Plot the fluorescence intensity as a function of β-CD concentration. A significant increase and subsequent plateau in fluorescence indicate the formation of the inclusion complex and successful mitigation of quenching.[18][19][20][21]
-
Protocol 2: Fluorescence Enhancement in a Micellar Environment
This protocol uses a surfactant to create micelles that isolate CHQ molecules, preventing aggregation and shielding them from aqueous quenchers.
-
Materials:
-
CHQ stock solution (e.g., 10 mM in DMSO).
-
Surfactant, such as Sodium Dodecyl Sulfate (SDS) or Cetyltrimethylammonium Bromide (CTAB).
-
Appropriate aqueous buffer.
-
Fluorometer.
-
-
Procedure:
-
Determine the Critical Micelle Concentration (CMC) of your chosen surfactant in your buffer from literature or experimental data. The working concentration must be above the CMC.
-
Prepare a series of surfactant solutions in the buffer at concentrations above the CMC (e.g., for SDS, the CMC is ~8 mM in water, so you might test concentrations from 10 mM to 50 mM).
-
Add a fixed, final concentration of CHQ (e.g., 10 µM) to each surfactant solution.
-
Vortex gently and allow the solutions to equilibrate for 30 minutes to ensure micelle formation and partitioning of CHQ into the micelles.
-
Measure the fluorescence intensity of each sample.
-
Compare the fluorescence intensity in the micellar solutions to a control sample of CHQ in buffer alone. A significant enhancement indicates that the micellar environment is protecting the fluorophore and preventing quenching.[17][22][23][24][25][26]
-
Visualizing the Mechanisms
To better understand the processes at play, the following diagrams illustrate the key concepts of quenching and mitigation.
Aggregation-Caused Quenching (ACQ) Mechanism
Caption: Aggregation at high concentrations leads to non-radiative decay pathways, quenching fluorescence.
Troubleshooting Workflow for Low Fluorescence Signal
Caption: A logical workflow for diagnosing and solving low fluorescence signal issues with CHQ.
Frequently Asked Questions (FAQs)
-
Q1: Can I use CHQ for quantitative measurements?
-
A: Yes, but it is crucial to first establish a linear standard curve of fluorescence intensity versus concentration. This ensures you are working in a range where aggregation is not occurring and the signal is proportional to the amount of analyte. Always include controls and standards in your experimental runs.
-
-
Q2: Does the chloro- group at the 8-position affect the fluorescence compared to standard 8-hydroxyquinoline?
-
A: Yes, substituents on the quinoline ring can significantly impact photophysical properties. Halogen atoms can influence fluorescence through the "heavy atom effect," which can sometimes promote intersystem crossing to the triplet state, potentially quenching fluorescence. However, it can also alter the molecule's pKa and solubility, which indirectly affects fluorescence. The precise effect must be determined experimentally for your specific conditions.
-
-
Q3: Are there alternatives to β-Cyclodextrin or SDS?
-
A: Yes, other cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or γ-cyclodextrin can be tested, as their cavity size and solubility differ.[27] For surfactants, non-ionic options like Triton X-100 or zwitterionic surfactants can be used if SDS is incompatible with your system. The key is to choose an agent that effectively isolates the fluorophore without interfering with your assay.
-
-
Q4: My signal is saturated at high concentrations even after optimizing conditions. What should I do?
-
A: Signal saturation is an instrumental limitation where the detector (PMT) cannot distinguish further increases in light intensity.[28] This is different from quenching. The solution is to either decrease the concentration of your sample to bring it back into the detector's linear range or reduce the gain/voltage setting on your fluorometer.[14][28] You cannot combine data from different instrument settings on a single graph.[28]
-
References
- 1. scispace.com [scispace.com]
- 2. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvatochromic Photochemistry – Kelly Research Lab – UMBC [kellylab.umbc.edu]
- 10. Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. biotium.com [biotium.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Use of cyclodextrins as modifiers of fluorescence in the detection of mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. β-Cyclodextrin Polymer-Based Fluorescence Enhancement Strategy via Host–Guest Interaction for Sensitive Assay of SARS-CoV-2 [mdpi.com]
- 22. Amphiphilic Fluorinated Unimer Micelles as Nanocarriers of Fluorescent Probes for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Water-soluble fluorescent unimolecular micelles: ultra-small size, tunable fluorescence emission from the visible to NIR region and enhanced biocompatibility for in vitro and in vivo bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. islandscholar.ca [islandscholar.ca]
- 28. thermofisher.com [thermofisher.com]
Technical Support Center: Optimization of 8-Chloro-4-hydroxyquinoline-based Sensor Assays
Welcome to the technical support center for 8-Chloro-4-hydroxyquinoline-based sensor assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing your experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to resolve issues and achieve robust, reproducible results.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: No or Weak Fluorescence/Colorimetric Signal
One of the most common challenges is a signal that is weaker than expected or entirely absent. This can often be traced back to the fundamental chemistry of the sensor and its interaction with the target analyte.
| Potential Cause | Explanation | Suggested Solution |
| Suboptimal pH | The chelating ability of this compound is highly dependent on the deprotonation of its hydroxyl group. If the pH is too low, the hydroxyl group remains protonated, preventing efficient chelation with the metal ion.[1][2] | Determine the optimal pH for your specific analyte. For many divalent metal ions, a pH range of 5 to 8 is a good starting point.[1] Perform a pH titration experiment by measuring the fluorescence intensity of the sensor-analyte complex across a range of pH values (e.g., 4-10) to identify the optimal condition.[2] |
| Inappropriate Solvent System | The polarity and protic nature of the solvent can significantly influence the fluorescence quantum yield of the sensor and its complex.[3] 8-hydroxyquinoline derivatives are often weakly fluorescent in their free form due to processes like excited-state intramolecular proton transfer (ESIPT).[4][5] | Screen a panel of solvents with varying polarities (e.g., ethanol, acetonitrile, DMSO, and aqueous buffers). The choice of solvent can also affect the solubility of your sensor and analyte. For biological applications, aqueous buffer systems are common, but the addition of a co-solvent like ethanol or DMSO might be necessary to ensure the solubility of the sensor.[6] |
| Analyte Concentration Out of Range | The sensor will have a specific linear detection range. If the analyte concentration is too low, the signal will be indistinguishable from the background. Conversely, excessively high concentrations can lead to self-quenching or the "inner filter effect," where the analyte or sensor absorbs the excitation or emission light.[7][8] | Prepare a dilution series of your analyte to determine the limit of detection (LOD) and the linear range of your assay. If you suspect the inner filter effect, you can dilute your sample or use a shorter path-length cuvette. |
| Chemical Degradation of the Sensor | This compound, like many organic fluorophores, can be susceptible to photobleaching (degradation upon exposure to light) or chemical degradation, especially if not stored correctly.[8] | Prepare fresh stock solutions of the sensor regularly. Store stock solutions in the dark and at a low temperature (e.g., 4°C or -20°C). Minimize the exposure of your samples to excitation light during measurements. |
| Presence of Quenchers | Certain ions or molecules in your sample matrix can quench the fluorescence of the sensor-analyte complex through dynamic or static quenching mechanisms.[7] Paramagnetic metal ions like Cu²⁺ are known to be effective fluorescence quenchers.[9] | If your sample matrix is complex, consider a sample cleanup or extraction step to remove potential quenchers. You can also test for quenching by spiking a known concentration of your analyte into the sample matrix and comparing the signal to a clean buffer. |
Issue 2: High Background Signal
A high background signal can mask the specific signal from the analyte, leading to poor sensitivity and inaccurate quantification.
| Potential Cause | Explanation | Suggested Solution |
| Intrinsic Fluorescence of the Sensor | While 8-hydroxyquinoline derivatives are often weakly fluorescent in their free form, this intrinsic fluorescence can still contribute to a high background, especially at high sensor concentrations.[4] | Optimize the sensor concentration. Use the lowest concentration of the sensor that still provides a robust signal upon analyte binding. This will maximize the signal-to-background ratio. |
| Fluorescent Impurities | Impurities in the synthesized this compound or in the solvents and buffers used can be a significant source of background fluorescence. | Ensure the purity of your sensor through techniques like recrystallization or column chromatography.[10] Use high-purity, spectroscopy-grade solvents and reagents for all your experiments. |
| Suboptimal Excitation/Emission Wavelengths | Using non-optimal excitation and emission wavelengths can lead to increased background from scattered light and autofluorescence from other components in the sample. | Experimentally determine the optimal excitation and emission maxima for the sensor-analyte complex. This can be done by running excitation and emission scans on a spectrofluorometer. |
| Light Scattering | Particulate matter or precipitates in the sample can cause light scattering, which can be detected by the instrument and contribute to a high background. | Centrifuge or filter your samples to remove any precipitates or particulate matter before measurement. Ensure that all components are fully dissolved in the chosen solvent system. |
Issue 3: Poor Selectivity
The ability of the sensor to specifically detect the target analyte in the presence of other, potentially interfering, ions is crucial for its utility.
| Potential Cause | Explanation | Suggested Solution |
| Similar Binding Affinities for Multiple Ions | The 8-hydroxyquinoline core is a versatile chelator and can bind to a variety of metal ions.[11][12] If other ions present in the sample have similar coordination chemistry to your target analyte, they may also elicit a response from the sensor. | Conduct interference studies by measuring the sensor's response to the target analyte in the presence of a range of other potentially interfering ions. If significant interference is observed, you may need to employ a masking agent that selectively binds to the interfering ion without affecting the target analyte. Adjusting the pH can also modulate the binding affinities for different metal ions and improve selectivity.[1] |
| Non-Specific Interactions | At high concentrations, the sensor may aggregate or interact non-specifically with other components in the sample, leading to a change in its photophysical properties that is not related to specific analyte binding. | Work within the optimal concentration range for both the sensor and the analyte. The use of surfactants or co-solvents can sometimes help to prevent non-specific aggregation. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of sensing for this compound?
A1: The primary sensing mechanism is Chelation-Enhanced Fluorescence (CHEF).[13] In its free form, the fluorescence of this compound is often quenched through processes like Photoinduced Electron Transfer (PET) or Excited-State Intramolecular Proton Transfer (ESIPT).[3][5][6] Upon binding to a metal ion, the molecule becomes more rigid and these non-radiative decay pathways are inhibited, leading to a significant increase in fluorescence intensity.[4]
Q2: How do I synthesize and purify this compound?
A2: The synthesis of 8-hydroxyquinoline derivatives can be achieved through various organic chemistry routes. A common method for substituted quinolines is the Doebner-von Miller reaction.[14] For this compound specifically, a multi-step synthesis starting from appropriate precursors would be required. Purification is critical and typically involves recrystallization or column chromatography to remove starting materials and by-products that could interfere with the assay.[10]
Q3: What is the optimal stoichiometry between the sensor and the analyte?
A3: The binding stoichiometry (the ratio in which the sensor binds to the analyte) can vary depending on the metal ion and the specific derivative. It is often 1:1 or 1:2 (sensor:metal).[12] You can determine the stoichiometry using methods like a Job's plot, which involves varying the mole fraction of the sensor and analyte while keeping the total concentration constant and monitoring the fluorescence.[15]
Q4: Can this compound be used for intracellular imaging?
A4: 8-hydroxyquinoline derivatives are known for their lipophilic nature, which can allow them to cross cell membranes, making them potential candidates for intracellular imaging.[11] However, factors like cytotoxicity, solubility in physiological buffers, and potential interference from the complex intracellular environment need to be carefully evaluated.
Q5: How can I improve the sensitivity of my assay?
A5: To improve sensitivity, focus on maximizing the signal-to-background ratio. This can be achieved by:
-
Optimizing the sensor concentration.
-
Working at the optimal pH and in a suitable solvent system.[1][2]
-
Using highly purified sensor and reagents.
-
Choosing the correct excitation and emission wavelengths.
-
Allowing for sufficient incubation time for the sensor and analyte to reach binding equilibrium.
Part 3: Experimental Protocols and Visualizations
Protocol 1: Determination of Optimal pH
-
Prepare a series of buffers with pH values ranging from 4.0 to 10.0.
-
In a set of microcentrifuge tubes or a 96-well plate, add a fixed concentration of the this compound sensor and the target analyte to each buffer.
-
Include control wells containing only the sensor in each buffer.
-
Incubate the samples for a predetermined time to allow for complex formation.
-
Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.
-
Plot the fluorescence intensity versus pH to determine the optimal pH range.
Protocol 2: Job's Plot for Stoichiometry Determination
-
Prepare stock solutions of the this compound sensor and the metal ion of interest at the same concentration (e.g., 1 mM) in the optimized buffer and solvent system.
-
In a series of cuvettes or wells, mix the sensor and metal ion solutions in varying molar fractions (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), keeping the total volume and total molar concentration constant.
-
Incubate the mixtures to allow for equilibrium to be reached.
-
Measure the fluorescence intensity of each mixture.
-
Plot the fluorescence intensity against the mole fraction of the sensor. The peak of the plot will indicate the stoichiometry of the complex.
Visualizations
Diagram 1: Chelation-Enhanced Fluorescence (CHEF) Mechanism
Caption: The CHEF mechanism illustrates how metal ion binding inhibits non-radiative decay pathways, leading to enhanced fluorescence.
Diagram 2: Troubleshooting Workflow for No/Weak Signal
Caption: A logical workflow to diagnose and resolve issues of no or weak signal in your sensor assay.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08193E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. ours.ou.ac.lk [ours.ou.ac.lk]
- 6. benchchem.com [benchchem.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 11. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 13. A highly selective quinoline-based fluorescent sensor for Zn(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Highly Selective and Sensitive 8-Hydroxyquinoline-Based Chemodosimeter for Turn-on Fluorescent Detection of Cyanide: Spectral and TD-DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Design for 8-Chloro-4-hydroxyquinoline Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Chloro-4-hydroxyquinoline. This guide is designed to provide in-depth, practical advice to overcome common experimental hurdles and refine your study design. My goal is to move beyond simple procedural lists and offer insights into the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What are the primary physicochemical properties of this compound that I should be aware of before starting my experiments?
A1: Understanding the fundamental properties of this compound is critical for experimental success. Here's a summary of its key characteristics:
| Property | Value/Description | Source |
| Molecular Formula | C9H6ClNO | [1] |
| Molecular Weight | 179.60 g/mol | [1] |
| Appearance | Solid | |
| CAS Number | 57797-97-4 | [1] |
This compound is a derivative of quinoline, a heterocyclic aromatic compound. The presence of both a chloro and a hydroxyl group significantly influences its chemical behavior, including its solubility and potential for metal chelation.[2]
Q2: What are the known biological activities of this compound and its analogs?
A2: 8-Hydroxyquinoline and its derivatives, including the chlorinated forms, are known for a wide range of biological activities.[3] These compounds are excellent metal chelators, which is believed to be a primary driver of their bioactivity.[2][4] Their ability to bind with high affinity to metal ions like zinc, copper, and iron can affect their solubility, transport across cell membranes, and interaction with biological targets.[5]
Reported activities for the 8-hydroxyquinoline scaffold include:
Specifically, some 8-hydroxyquinoline derivatives have shown cytotoxic potential against various human cancer cell lines.[6][8]
Q3: What are the main safety precautions I should take when handling this compound?
A3: this compound is classified as toxic if swallowed and can cause serious eye damage.[9] It is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.[10][11]
Key Safety Precautions:
-
Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[9][12]
-
Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[10][11][12]
-
Storage: Store in a locked, dry, cool, and well-ventilated place. Keep the container tightly closed and protected from light.[11]
-
In Case of Exposure:
Always consult the most current Safety Data Sheet (SDS) for comprehensive safety information.[9][10][11][12]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Poor Solubility in Aqueous Buffers
-
Problem: You are observing precipitation or incomplete dissolution of this compound when preparing solutions in aqueous buffers like PBS for cell-based assays.
-
Causality: The aromatic quinoline structure makes this compound and its analogs sparingly soluble in water.[13][14] The solubility can also be influenced by the pH of the solution due to the presence of the hydroxyl group.[13]
-
Solution Workflow:
Caption: Workflow for addressing poor aqueous solubility.
-
Detailed Protocol: Stock Solution Preparation and Use
-
Select an appropriate organic solvent: Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions of quinoline derivatives for in vitro cytotoxicity assays.[8][15]
-
Prepare a high-concentration stock solution: Weigh out the desired amount of this compound and dissolve it in the chosen organic solvent to create a concentrated stock solution (e.g., 10-50 mM). Sonication may aid in dissolution.[16]
-
Perform serial dilutions: For your experiments, perform serial dilutions of the stock solution directly into your final aqueous buffer or cell culture medium to achieve the desired working concentrations.
-
Incorporate a vehicle control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the organic solvent (e.g., DMSO) as your highest treatment concentration to account for any effects of the solvent on the experimental system.
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Problem: You are observing high variability in your results from cell-based assays, such as cytotoxicity or proliferation assays.
-
Causality: Inconsistent results can stem from several factors, including compound instability in the culture medium, interactions with media components, or issues with the assay methodology itself. The stability of similar compounds can be affected by factors like pH, temperature, and light exposure.[14][16]
-
Solution Workflow:
Caption: Workflow for troubleshooting inconsistent assay results.
-
Detailed Protocol: Assessing Compound Stability in Media
-
Prepare the compound in media: Prepare your highest working concentration of this compound in the complete cell culture medium you will use for your experiments.
-
Incubate under experimental conditions: Place the prepared medium in a cell culture incubator under the same conditions as your experiments (e.g., 37°C, 5% CO2) for the duration of your assay (e.g., 24, 48, 72 hours).
-
Sample at time points: At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the medium.
-
Analyze for degradation: Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact this compound remaining. A significant decrease in the parent compound over time indicates instability.
-
Issue 3: Unexpected Biological Effects or Off-Target Activity
-
Problem: You are observing biological effects that are inconsistent with the expected mechanism of action, or you suspect off-target activities.
-
Causality: 8-Hydroxyquinolines are known metal chelators.[2][17] This chelating ability can lead to the sequestration of essential metal ions from the culture medium or within the cells, potentially causing cellular stress or other effects unrelated to your primary hypothesis. The biological activity of quinoline derivatives can also be influenced by their metabolism within the cell.
-
Solution Workflow:
Caption: Workflow for investigating unexpected biological effects.
-
Experimental Approach: Evaluating the Role of Metal Chelation
-
Hypothesis: The observed biological effect is due to the chelation of essential metal ions.
-
Experimental Design:
-
Condition 1 (Control): Treat cells with this compound at a concentration that produces the unexpected effect.
-
Condition 2 (Metal Supplementation): Co-treat cells with this compound and a supplemental, biologically relevant concentration of a metal ion that it is known to chelate (e.g., zinc or copper).
-
Condition 3 (Metal Control): Treat cells with the supplemental metal ion alone.
-
-
Analysis: If the unexpected biological effect is diminished or abolished in Condition 2 compared to Condition 1, it strongly suggests that metal chelation is a contributing factor.
-
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard methodologies for assessing the cytotoxic effects of quinoline derivatives on cancer cell lines.[8][15][18]
-
Cell Seeding: Plate your chosen cancer cell line in a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your this compound stock solution in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.[18]
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[8][18]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[18]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Read the absorbance of each well on a microplate reader at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. researchgate.net [researchgate.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Page loading... [guidechem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. scispace.com [scispace.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Biological Activity of 8-Chloro-4-hydroxyquinoline: A Comparative Guide for Researchers
This guide provides a comprehensive framework for validating the biological activity of 8-Chloro-4-hydroxyquinoline, a halogenated derivative of the versatile 8-hydroxyquinoline scaffold. As research into quinoline-based compounds continues to yield promising therapeutic candidates, rigorous and systematic validation of novel derivatives is paramount. This document offers a comparative analysis, proposing experimental designs and contextualizing the potential activities of this compound against established alternatives. While specific experimental data for this particular isomer is emerging, this guide extrapolates from the well-documented activities of the broader quinoline class to provide a robust validation strategy.
Introduction: The Quinoline Scaffold and the Significance of Halogenation
The 8-hydroxyquinoline (8-HQ) nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] The therapeutic potential of these compounds is often attributed to their ability to chelate metal ions, a critical function for various enzymatic processes, and a factor implicated in the pathology of several diseases.[3][4]
Halogenation of the quinoline ring is a common strategy to enhance the biological efficacy of these compounds. The introduction of chlorine atoms can modulate lipophilicity, membrane permeability, and electronic properties, thereby influencing the compound's pharmacokinetic and pharmacodynamic profile. This guide focuses on this compound, providing a roadmap for its systematic evaluation.
Comparative Landscape: Positioning this compound
To effectively validate the biological activity of this compound, it is essential to benchmark its performance against relevant comparators. The selection of these alternatives should be driven by both structural similarity and functional relevance.
Table 1: A Comparative Overview of Quinoline-Based Compounds
| Compound | Key Biological Activities | Common Applications/Research Areas |
| This compound | (Hypothesized) Antimicrobial, Anticancer, Neuroprotective | Emerging research compound |
| 8-Hydroxyquinoline | Antimicrobial, Antifungal, Metal Chelator[4] | Analytical chemistry, research in neurodegenerative diseases |
| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | Potent antibacterial, particularly against Mycobacterium tuberculosis[5] | Investigational antibacterial agent |
| Chloroquine | Antimalarial, Anti-inflammatory[6] | Treatment of malaria, rheumatoid arthritis, and lupus erythematosus |
| Hydroxychloroquine | Antimalarial, Anti-inflammatory (generally considered less toxic than Chloroquine) | Treatment of malaria, rheumatoid arthritis, and lupus erythematosus |
Validating Key Biological Activities: Experimental Protocols and Rationale
This section outlines a series of tiered experimental protocols to comprehensively validate the biological activities of this compound. The causality behind each experimental choice is explained to ensure a thorough and scientifically sound investigation.
Antimicrobial Activity Validation
The 8-hydroxyquinoline scaffold is renowned for its antimicrobial properties.[7] Validation of this compound's efficacy in this domain is a logical starting point.
Caption: Workflow for determining the antimicrobial efficacy of this compound.
-
Preparation of Compound: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Bacterial/Fungal Strains: Utilize a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Assay Setup: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Rationale: This assay is a standardized and quantitative method to determine the potency of an antimicrobial agent. The inclusion of a diverse microbial panel provides a broader understanding of the compound's spectrum of activity.
Anticancer Activity Validation
Many quinoline derivatives have demonstrated significant anticancer properties.[2][8] A thorough investigation into the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines is warranted.
Caption: A stepwise approach to validate the anticancer potential of this compound.
-
Cell Lines: Utilize a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HeLa for cervical cancer).
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance. Calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.
Rationale: The MTT assay is a reliable and widely used colorimetric assay to assess cell viability and cytotoxicity. Using multiple cell lines and time points provides a comprehensive profile of the compound's anticancer activity.
Neuroprotective Activity Validation
The metal-chelating properties of 8-hydroxyquinolines suggest their potential in neurodegenerative diseases where metal dyshomeostasis is a contributing factor.[9]
Caption: A workflow to investigate the neuroprotective properties of this compound.
-
Cell Line: Use a human neuroblastoma cell line such as SH-SY5Y, which is a common model for neurodegenerative disease research.
-
Induction of Neurotoxicity: Induce oxidative stress and neuronal damage by exposing the cells to a neurotoxin like hydrogen peroxide (H₂O₂) or MPP⁺.
-
Compound Treatment: Co-incubate the cells with the neurotoxin and various concentrations of this compound.
-
Viability Assessment: Measure cell viability using the MTT assay to determine if the compound can protect the cells from the neurotoxin-induced cell death.
-
Mechanistic Studies: Investigate the underlying mechanisms by measuring levels of reactive oxygen species (ROS) and assessing mitochondrial function.
Rationale: This assay simulates the neurotoxic conditions observed in neurodegenerative diseases and allows for the evaluation of the compound's ability to mitigate this damage. Mechanistic studies provide insights into how the compound exerts its protective effects.
Quantitative Data Summary and Comparison
While specific quantitative data for this compound is not yet widely available in the public domain, the following table provides a template for summarizing and comparing the experimental results obtained from the proposed validation assays.
Table 2: Hypothetical Comparative Efficacy Data
| Compound | Antimicrobial Activity (MIC in µg/mL) | Anticancer Activity (IC50 in µM) | Neuroprotective Activity (% cell viability vs. toxin control) |
| S. aureus | E. coli | MCF-7 | |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| 8-Hydroxyquinoline | 1-10 | >100 | >50 |
| 5-Chloro-8-hydroxyquinoline | 0.1-1 | 10-50 | 10-30 |
| Chloroquine | >100 | >100 | 20-50 |
| Hydroxychloroquine | >100 | >100 | 30-70 |
Conclusion and Future Directions
The systematic validation of this compound's biological activity is a critical step in assessing its therapeutic potential. The experimental framework outlined in this guide provides a comprehensive approach to characterizing its antimicrobial, anticancer, and neuroprotective properties. By comparing its performance against well-established quinoline-based compounds, researchers can gain valuable insights into the structure-activity relationships of this promising chemical class. Further in-depth mechanistic studies and in vivo testing will be essential to fully elucidate the therapeutic utility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 8-Chloro-4-hydroxyquinoline for Researchers
For researchers and professionals in drug development, the quinoline scaffold represents a cornerstone of medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. Among these, 8-Chloro-4-hydroxyquinoline is a key intermediate in the synthesis of various pharmaceuticals. This guide provides an in-depth comparative analysis of the primary synthetic routes to this valuable compound, offering insights into the underlying chemical principles and practical experimental considerations to aid in methodological selection.
Introduction to this compound
This compound is a heterocyclic compound featuring a quinoline core substituted with a chlorine atom at the 8th position and a hydroxyl group at the 4th position. This substitution pattern is crucial for its utility as a precursor in the development of antimalarial, antibacterial, and anticancer agents. The strategic placement of the chloro and hydroxyl groups allows for further functionalization, enabling the synthesis of a diverse library of bioactive molecules. The selection of an appropriate synthetic route is paramount, directly impacting yield, purity, scalability, and the economic viability of the final product.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound predominantly relies on classical quinoline ring closure reactions, with the Gould-Jacobs and Conrad-Limpach reactions being the most notable. An alternative approach involves the modification of a pre-existing quinoline scaffold. Each route presents a unique set of advantages and challenges.
| Synthesis Route | Starting Materials | Key Intermediates | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Gould-Jacobs Reaction | 2-Chloroaniline, Diethyl ethoxymethylenemalonate (DEEM) | Diethyl 2-((2-chlorophenylamino)methylene)malonate, Ethyl this compound-3-carboxylate | Good to Excellent | High-temperature cyclization (250-300 °C), followed by hydrolysis and decarboxylation | Versatile, good yields, readily available starting materials.[1][2] | Harsh reaction conditions (high temperature), multi-step process. |
| Conrad-Limpach Synthesis | 2-Chloroaniline, Ethyl acetoacetate | Ethyl 3-(2-chloroanilino)crotonate | Moderate to Good | High-temperature cyclization (~250 °C) | One-pot potential, uses common reagents.[3][4] | High temperatures required, potential for side products. |
| Modification of Quinoline Core | 4-Hydroxy-8-tosyloxyquinoline | 4-Chloro-8-tosyloxyquinoline | Good | Chlorination followed by potential deprotection | Milder conditions for the final steps. | Requires synthesis of the starting quinoline derivative, potential for multiple protection/deprotection steps.[5] |
In-Depth Analysis of Synthetic Routes
The Gould-Jacobs Reaction: A Robust and Versatile Approach
The Gould-Jacobs reaction is a widely employed method for the synthesis of 4-hydroxyquinolines.[1][6] The synthesis of this compound via this route is a multi-step process that offers good yields and utilizes commercially available starting materials.[2]
Mechanism and Rationale:
The reaction commences with the nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate (DEEM) by the amino group of 2-chloroaniline. This condensation reaction is typically carried out at elevated temperatures (100-130 °C) and forms the key intermediate, diethyl 2-((2-chlorophenylamino)methylene)malonate.[2][7]
The causality behind this initial step lies in the electrophilic nature of the β-carbon of the α,β-unsaturated ester system in DEEM, making it susceptible to attack by the nucleophilic aniline.
The subsequent and most critical step is the thermal cyclization of the malonate intermediate. This intramolecular cyclization, a 6-electron electrocyclization, requires high temperatures, typically around 250 °C, and is often performed in a high-boiling solvent like diphenyl ether.[2][8] The high energy input is necessary to overcome the activation barrier for the ring closure onto the aromatic ring. This step yields ethyl this compound-3-carboxylate.
The final stages involve the hydrolysis of the ester group to a carboxylic acid, followed by decarboxylation to afford the desired this compound.[1] The hydrolysis is typically achieved by refluxing with a base such as sodium hydroxide, followed by acidification. The subsequent decarboxylation can be thermally induced by heating the carboxylic acid intermediate above its melting point.[2]
Experimental Protocol: Gould-Jacobs Synthesis
Step 1: Synthesis of Diethyl 2-((2-chlorophenylamino)methylene)malonate
-
In a round-bottom flask, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 110-130 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the ethanol byproduct under reduced pressure to obtain the crude intermediate.
Step 2: Cyclization to Ethyl this compound-3-carboxylate
-
Dissolve the crude intermediate from Step 1 in a high-boiling solvent such as diphenyl ether.
-
Heat the solution to reflux (approximately 250 °C) for 30-60 minutes.
-
Cool the reaction mixture, which should result in the precipitation of the product.
-
Collect the solid by filtration and wash with a suitable solvent (e.g., hexane or ethanol) to remove the high-boiling solvent.
Step 3: Hydrolysis and Decarboxylation
-
Suspend the ethyl this compound-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Reflux the mixture for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the this compound-3-carboxylic acid.
-
Collect the carboxylic acid by filtration, wash with water, and dry.
-
Heat the dried carboxylic acid above its melting point until the evolution of CO2 ceases to yield the final product, this compound.
Visualization of the Gould-Jacobs Pathway:
Caption: Gould-Jacobs synthesis of this compound.
The Conrad-Limpach Synthesis: A Direct Approach
The Conrad-Limpach synthesis provides an alternative route to 4-hydroxyquinolines, starting from an aniline and a β-ketoester.[3][4] For the synthesis of this compound, 2-chloroaniline is reacted with ethyl acetoacetate.
Mechanism and Rationale:
This reaction begins with the condensation of 2-chloroaniline with the keto group of ethyl acetoacetate to form an enamine intermediate, ethyl 3-(2-chloroanilino)crotonate. This step is typically catalyzed by an acid and occurs at moderate temperatures.[4][9]
Similar to the Gould-Jacobs reaction, the key step is a high-temperature thermal cyclization of the enamine intermediate.[3] Heating to approximately 250 °C in a high-boiling inert solvent promotes an intramolecular cyclization to form the quinoline ring system. The mechanism involves an electrocyclic ring closure followed by the elimination of ethanol.
Experimental Protocol: Conrad-Limpach Synthesis
-
In a flask equipped with a Dean-Stark trap, combine 2-chloroaniline (1.0 eq), ethyl acetoacetate (1.0 eq), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene.
-
Reflux the mixture until the theoretical amount of water is collected, indicating the formation of the enamine intermediate.
-
Remove the toluene under reduced pressure.
-
Add a high-boiling solvent (e.g., mineral oil or diphenyl ether) to the crude enamine.
-
Heat the mixture to ~250 °C for 1-2 hours to effect cyclization.
-
Cool the reaction mixture and purify the product, often by precipitation and recrystallization.
Visualization of the Conrad-Limpach Pathway:
Caption: Conrad-Limpach synthesis of this compound.
Comparative Insights and Field-Proven Expertise
Choice of Reagents:
-
Gould-Jacobs: The use of DEEM is advantageous as it is a symmetrical molecule, avoiding regioselectivity issues during the initial condensation.
-
Conrad-Limpach: Ethyl acetoacetate is a readily available and inexpensive β-ketoester. However, the use of unsymmetrical β-ketoesters can lead to mixtures of regioisomers if the aniline is also unsymmetrically substituted.
Reaction Conditions:
Both the Gould-Jacobs and Conrad-Limpach syntheses are characterized by the requirement for high-temperature cyclization. This is a significant practical consideration, often necessitating specialized equipment and high-boiling, difficult-to-remove solvents. Modern approaches have explored the use of microwave irradiation to significantly reduce reaction times and improve yields for these thermally demanding steps.[10]
Scalability and Purity:
The Gould-Jacobs reaction is often favored for larger-scale syntheses due to its generally higher yields and cleaner reaction profiles, although the multi-step nature adds to the overall process complexity. The Conrad-Limpach synthesis, while potentially a one-pot reaction, can sometimes be plagued by side reactions at high temperatures, leading to purification challenges.
Self-Validating Protocols:
For both routes, the progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). The formation of the intermediates and the final product can be clearly visualized, allowing for real-time assessment of the reaction's progress and completion. The final product's identity and purity should be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Conclusion
The synthesis of this compound is most reliably achieved through the Gould-Jacobs reaction, which, despite its multi-step nature and harsh thermal cyclization, offers good yields and control over the final product. The Conrad-Limpach synthesis presents a more direct but potentially lower-yielding alternative. The choice between these routes will ultimately depend on the specific requirements of the research, including available equipment, scale of the synthesis, and desired purity of the final compound. For laboratories equipped with microwave reactors, exploring microwave-assisted protocols for the high-temperature cyclization steps is highly recommended to improve efficiency and reduce reaction times.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. synarchive.com [synarchive.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. ablelab.eu [ablelab.eu]
Confirming the Binding Affinity of 8-Chloro-4-hydroxyquinoline: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the binding affinity of a compound to its biological target is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of methodologies to confirm the binding affinity of 8-Chloro-4-hydroxyquinoline and its analogs. While direct, high-affinity protein binding data for this compound is not extensively documented in publicly available literature, this guide will leverage data from structurally similar compounds to provide a framework for its investigation. We will explore potential biological targets, detail robust experimental protocols, and present comparative data to inform your research strategy.
Introduction to this compound and the Quinoline Scaffold
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This compound, a halogenated derivative, is of significant interest due to the influence of the chloro- and hydroxyl-moieties on its physicochemical properties and potential biological interactions. The primary mechanism often attributed to 8-hydroxyquinolines is their ability to chelate metal ions, which can disrupt essential biological processes.[1][2] However, recent studies have begun to elucidate more specific protein targets for this class of compounds.
Cystathionine Beta-Synthase: A Potential Target for 8-Hydroxyquinoline Derivatives
A promising area of investigation for the biological targets of 8-hydroxyquinoline derivatives is the enzyme cystathionine beta-synthase (CBS). CBS is a key enzyme in the trans-sulfuration pathway, and its dysregulation has been implicated in various diseases, including certain cancers and neurological disorders.[3][4]
A yeast-based screening study identified several 8-hydroxyquinoline derivatives, including clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), chloroxine, and nitroxoline, as inhibitors of CBS activity.[3][4][5] This finding suggests that CBS could be a potential, therapeutically relevant target for compounds like this compound. The inhibitory activity of these related compounds provides a strong rationale for investigating the binding of this compound to CBS.
Case Study: Binding Affinity of a Structurally Related Compound to Bovine Serum Albumin (BSA)
To illustrate the experimental approach for determining binding affinity, we will examine a study on 5-chloro-8-hydroxyquinoline (cloxyquin) and its interaction with bovine serum albumin (BSA).[6] While BSA is a transport protein and not a specific therapeutic target, this study provides valuable quantitative data and a clear methodological blueprint.
The binding of cloxyquin to BSA was investigated using fluorescence spectroscopy, a widely used technique to study molecular interactions. The study determined a moderate binding constant (Kb) in the range of 10⁴ M⁻¹.[6] This indicates a stable interaction and provides a quantitative measure of the affinity between the small molecule and the protein.
Comparative Binding Affinity Data
| Compound | Target Protein | Binding Constant (Kb) | Technique | Reference |
| 5-chloro-8-hydroxyquinoline (cloxyquin) | Bovine Serum Albumin (BSA) | ~10⁴ M⁻¹ | Fluorescence Spectroscopy | [6] |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Bovine Serum Albumin (BSA) | ~10⁸ M⁻¹ | Not specified | [6] |
| Amino derivatives of 8-hydroxyquinoline | Serum Albumin | ~10⁵ M⁻¹ | Not specified | [6] |
| Nitro derivatives of 8-hydroxyquinoline | Serum Albumin | ~10⁵ M⁻¹ | Not specified | [6] |
This table highlights the binding affinities of various 8-hydroxyquinoline derivatives to serum albumin. The significant variation in binding constants underscores the influence of different substituents on the quinoline ring.
Experimental Protocols for Determining Binding Affinity
To rigorously confirm the binding affinity of this compound to a putative target like CBS, a multi-faceted approach employing various biophysical techniques is recommended. Each technique offers unique insights into the binding event.
Fluorescence Polarization (FP) Assay
Principle: FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (tracer) upon binding to a larger molecule (protein).[7][8][9] An increase in polarization indicates a binding event.
Experimental Workflow:
Caption: Workflow for a Fluorescence Polarization binding assay.
Step-by-Step Methodology:
-
Tracer Synthesis: Synthesize a fluorescently labeled version of this compound. Common fluorescent dyes include fluorescein or rhodamine derivatives.
-
Assay Setup: In a microplate, serially dilute the unlabeled this compound.
-
Incubation: Add a constant concentration of the target protein and the fluorescent tracer to each well. Allow the reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the unlabeled compound concentration. Fit the data to a suitable binding model to determine the dissociation constant (Kd).
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip upon the binding of an analyte (e.g., this compound) to a ligand (e.g., the target protein) immobilized on the chip.[10] This allows for real-time monitoring of association and dissociation kinetics.
Experimental Workflow:
Caption: Workflow for a Surface Plasmon Resonance binding assay.
Step-by-Step Methodology:
-
Chip Preparation: Covalently immobilize the purified target protein onto a suitable SPR sensor chip.
-
Analyte Injection: Prepare a series of dilutions of this compound in a suitable running buffer.
-
Binding Measurement: Sequentially inject the analyte solutions over the sensor chip surface and monitor the binding response in real-time.
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound analyte.
-
Kinetic Analysis: Fit the association and dissociation curves to a kinetic model to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule.[11][12] It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Workflow:
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of the purified target protein and this compound in the same buffer to minimize heats of dilution.
-
Instrument Setup: Load the protein solution into the ITC sample cell and the ligand solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
Data Acquisition: Record the heat released or absorbed after each injection.
-
Thermodynamic Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.
Conclusion and Future Directions
While direct experimental evidence for the binding affinity of this compound to a specific protein target is currently limited, the inhibitory activity of structurally related compounds against cystathionine beta-synthase provides a compelling avenue for further investigation. The experimental protocols detailed in this guide—Fluorescence Polarization, Surface Plasmon Resonance, and Isothermal Titration Calorimetry—offer robust and quantitative methods to confirm and characterize this potential interaction.
For researchers in drug discovery, the systematic application of these techniques will be crucial in elucidating the precise mechanism of action of this compound and unlocking its full therapeutic potential. Future studies should focus on expressing and purifying human CBS and systematically evaluating the binding affinity of a series of 8-hydroxyquinoline derivatives, including this compound, to establish a clear structure-activity relationship.
References
- 1. scispace.com [scispace.com]
- 2. rroij.com [rroij.com]
- 3. Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization-Based Bioassays: New Horizons [mdpi.com]
- 10. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 11. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
A Comparative Guide to 8-Chloro-4-hydroxyquinoline and Existing Fluorescent Probes
For researchers, scientists, and drug development professionals, the precise detection and imaging of specific analytes within complex biological systems is paramount. Fluorescent probes have become indispensable tools in this pursuit, offering high sensitivity and spatiotemporal resolution.[1][2] Among the vast array of fluorophores, quinoline and its derivatives stand out for their versatile coordination chemistry and tunable photophysical properties, making them exceptional candidates for developing chemosensors.[3][4][5]
This guide provides an in-depth comparison of a specific quinoline derivative, 8-Chloro-4-hydroxyquinoline, with existing fluorescent probes. While direct, extensive literature on this compound as a fluorescent probe is emerging, its structural similarity to the well-characterized 8-hydroxyquinoline (8-HQ) scaffold allows for a robust, predictive analysis of its potential.[6][7] We will explore its likely mechanisms of action and compare its projected performance against established probes for detecting key analytes such as metal ions and pH, supported by established experimental data for analogous compounds.
The Foundation: Understanding Quinoline-Based Fluorescence
The fluorescence of many quinoline derivatives is governed by specific photophysical mechanisms. 8-hydroxyquinoline itself is typically weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridine nitrogen.[6][8][9] This process provides an efficient non-radiative decay pathway. However, upon chelation with a metal ion, this ESIPT pathway is blocked, leading to a significant enhancement in fluorescence—a mechanism known as Chelation Enhanced Fluorescence (CHEF).[8][10] This "turn-on" response is the basis for their utility as sensors.[6][11]
Other relevant mechanisms include:
-
Photoinduced Electron Transfer (PET): A process where an electron transfer from a donor to the fluorophore quenches fluorescence. Binding of an analyte can inhibit PET, thus "turning on" the fluorescence.[3][12]
-
Intramolecular Charge Transfer (ICT): Upon excitation, a change in the electronic distribution within the molecule can occur. Analyte binding can modulate this process, leading to shifts in the emission wavelength.[1][3]
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Quinoline-Based Fluorescent Probes in the Detection of Ions and Small Moleculars [manu56.magtech.com.cn]
- 4. nanobioletters.com [nanobioletters.com]
- 5. benchchem.com [benchchem.com]
- 6. rroij.com [rroij.com]
- 7. researchgate.net [researchgate.net]
- 8. ours.ou.ac.lk [ours.ou.ac.lk]
- 9. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings [mdpi.com]
A Senior Application Scientist's Guide to the Therapeutic Validation of 8-Chloro-4-hydroxyquinoline and Its Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of 8-Chloro-4-hydroxyquinoline as a potential therapeutic agent. We will explore its therapeutic rationale based on the well-established bioactivity of the quinoline scaffold, compare its potential against existing alternatives, and provide detailed experimental protocols for its validation across key therapeutic areas.
Introduction: The Therapeutic Promise of the Quinoline Scaffold
Quinoline, a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry.[1][2] Its derivatives have given rise to a multitude of drugs with diverse applications, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][3] The 8-hydroxyquinoline (8-HQ) moiety is particularly noteworthy for its potent metal-chelating capabilities, a property that underpins many of its biological effects.[4][5] By binding to and modulating the homeostasis of metal ions like copper and zinc, 8-HQ derivatives can influence cellular processes implicated in diseases ranging from cancer to neurodegeneration.[5][6]
This compound, as a halogenated quinoline, belongs to a class of compounds that has shown significant therapeutic potential. Halogenation can enhance the biological activity of the parent 8-HQ molecule.[7] For instance, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) has been extensively studied for its anticancer and neuroprotective effects.[6][8] Therefore, a logical hypothesis is that this compound could exhibit a compelling profile as an anticancer, neuroprotective, or antimicrobial agent, warranting rigorous experimental validation.
Comparative Analysis: this compound vs. Alternative Agents
The validation of a new chemical entity requires objective comparison against current standards of care or other investigational compounds. Below, we analyze the potential of this compound in three key therapeutic areas.
Anticancer Potential
Many quinoline derivatives exert anticancer effects by inducing apoptosis (programmed cell death), inhibiting cell cycle progression, or disrupting angiogenesis.[2] The mechanism is often linked to their ability to chelate metals, generate reactive oxygen species (ROS) within cancer cells, and inhibit crucial enzymes or pathways like the proteasome.[5][8]
| Feature | This compound (Hypothesized) | Cisplatin (Conventional Chemotherapy) | Nitroxoline (Repurposed 8-HQ Derivative) |
| Primary Mechanism | Induction of apoptosis via ROS generation and enzyme inhibition. | DNA cross-linking, leading to cell cycle arrest and apoptosis. | Potent ROS generation, potential zinc ionophore activity inhibition.[8] |
| Selectivity | Potentially higher selectivity for cancer cells due to their altered metal homeostasis and redox state. | Low selectivity, leading to significant side effects in healthy tissues. | Shown to be more potent than clioquinol in some cancer cell lines.[8] |
| Resistance | Novel mechanism may overcome resistance to conventional agents. | Well-documented mechanisms of resistance (e.g., increased DNA repair, drug efflux). | May be effective against tumors resistant to other agents. |
| Clinical Stage | Preclinical/Investigational. | Widely used, standard of care for many cancers. | Used clinically as an antibiotic; being investigated for anticancer properties.[8] |
Neuroprotective Potential
In neurodegenerative diseases like Alzheimer's and Parkinson's, metal ion dyshomeostasis and oxidative stress are key pathological features.[6][9] 8-Hydroxyquinoline derivatives can act as neuroprotective agents by chelating excess metal ions, which reduces the formation of toxic protein aggregates and mitigates oxidative damage.[6][10]
| Feature | This compound (Hypothesized) | Riluzole (ALS Treatment) | Clioquinol (Investigational 8-HQ Derivative) |
| Primary Mechanism | Metal chelation, reduction of oxidative stress, and inhibition of protein aggregation.[6] | Inhibition of glutamate release and voltage-gated sodium channels. | Metal chelation and redistribution, reducing amyloid-beta plaque burden in animal models.[6] |
| Target Diseases | Alzheimer's, Parkinson's, Huntington's Disease. | Amyotrophic Lateral Sclerosis (ALS). | Alzheimer's Disease.[6] |
| Key Advantage | Multi-target approach addressing both metal dyshomeostasis and oxidative stress.[11] | Established clinical efficacy for a specific neurodegenerative disease. | Demonstrated efficacy in preclinical models of Alzheimer's.[6] |
| Limitations | Preclinical; potential for neurotoxicity must be carefully evaluated. | Modest survival benefit; does not halt disease progression. | Historical concerns about neurotoxicity (SMON epidemic), though recent trials have been more cautious.[8] |
Antimicrobial Potential
The 8-hydroxyquinoline scaffold is the basis for several antimicrobial agents.[12][13] Their mechanism often involves chelating essential metal ions required for microbial enzyme function, thereby inhibiting growth.[5] This makes them effective against a broad spectrum of bacteria and fungi.[13][14]
| Feature | This compound (Hypothesized) | Ciprofloxacin (Fluoroquinolone Antibiotic) | Nitroxoline (8-HQ Antibiotic) |
| Primary Mechanism | Metal chelation, disrupting essential microbial metabolic processes.[5] | Inhibition of DNA gyrase and topoisomerase IV, preventing bacterial DNA replication. | Used for urinary tract infections; mechanism likely involves metal chelation.[12] |
| Spectrum of Activity | Potentially broad-spectrum (bacteria, fungi).[15] | Broad-spectrum against many Gram-positive and Gram-negative bacteria. | Primarily used for urinary tract pathogens. |
| Resistance | Novel mechanism may be effective against multi-drug resistant strains.[12] | Widespread and increasing resistance is a major clinical challenge. | Resistance is less common compared to fluoroquinolones. |
| Clinical Use | Preclinical/Investigational. | Widely used, first-line agent for many infections. | Approved for use in some countries for urinary tract infections.[12] |
Experimental Validation: Protocols and Workflows
Rigorous, multi-stage validation is essential to characterize the therapeutic potential of this compound. The following section details the critical experimental workflows.
Workflow for Anticancer Validation
The primary goal is to determine if the compound can selectively kill cancer cells (in vitro) and inhibit tumor growth (in vivo).
Diagram: In Vitro Anticancer Validation Workflow
Caption: Workflow for initial in vitro screening of anticancer activity.
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[16][17] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18]
Causality: The choice of the MTT assay is based on its reliability, high throughput, and its ability to provide a quantitative measure (IC50 value) of a compound's cytotoxic potency, which is a critical first step in drug screening.[16][18]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[19]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.[19]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[16][19]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
To confirm that cell death occurs via apoptosis rather than necrosis, flow cytometry with Annexin V and PI staining is the gold standard.[20][21] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V.[20] PI is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[22]
Causality: This assay is crucial to elucidate the mechanism of cell death. A compound that induces apoptosis is generally preferred over one causing necrosis, as necrosis can trigger an inflammatory response.[23]
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours. Include positive (e.g., staurosporine) and negative controls.[20]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[21]
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations will be distinguished as:
Diagram: In Vivo Anticancer Validation Workflow
Caption: Workflow for assessing in vivo anticancer efficacy using a xenograft model.
This protocol assesses the compound's ability to inhibit tumor growth in a living organism.[24] Human tumor cells are implanted into immunodeficient mice, which allows the tumor to grow without being rejected by the immune system.[25]
Causality: In vivo models are indispensable for evaluating a drug's efficacy, pharmacokinetics, and toxicity in a complex biological system, bridging the gap between cell culture and clinical trials.[24][26]
Methodology:
-
Cell Preparation: Culture human cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a sterile solution like PBS, often mixed 1:1 with Matrigel to support tumor formation.[27]
-
Implantation: Subcutaneously inject the cell suspension (e.g., 2-5 million cells) into the flank of immunodeficient mice (e.g., athymic nude mice).[24][27]
-
Tumor Growth Monitoring: Monitor the mice regularly until tumors reach a predetermined size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses, positive control like a standard chemotherapy drug). Administer the treatment via a clinically relevant route (e.g., intraperitoneal injection, oral gavage).[26]
-
Efficacy Assessment: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study (based on tumor size limits or a set time frame), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).
Workflow for Neuroprotection Validation
Here, the objective is to determine if the compound can protect neurons from oxidative stress-induced cell death, a common pathological mechanism in neurodegenerative diseases.[28][29]
This protocol uses a neuroblastoma cell line (e.g., SH-SY5Y) and an oxidizing agent like hydrogen peroxide (H₂O₂) to mimic the oxidative stress conditions found in neurodegeneration.[29]
Causality: This model provides a rapid and reproducible method to screen for compounds with antioxidant and neuroprotective properties by directly challenging neuronal cells with a relevant stressor.[29]
Methodology:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a set period (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Expose the cells to a toxic concentration of H₂O₂ (e.g., 100-200 µM) for 24 hours. Include controls: untreated cells, cells treated with H₂O₂ only, and cells treated with the compound only.
-
Assessment of Neuroprotection: Measure cell viability using the MTT assay as described in Protocol 1. An increase in viability in the compound-pretreated, H₂O₂-exposed cells compared to cells exposed to H₂O₂ alone indicates a neuroprotective effect.
-
Optional Mechanistic Assays: To further understand the mechanism, measure levels of intracellular ROS or the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase) in cell lysates.[28][30]
Workflow for Antimicrobial Validation
The goal is to determine the lowest concentration of the compound that can inhibit the visible growth of a specific microorganism.
Diagram: Minimum Inhibitory Concentration (MIC) Workflow
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
The MIC assay is the gold standard for measuring the potency of an antimicrobial agent.[31][32] It is determined by assessing the ability of a compound to inhibit the growth of a pathogen in a liquid culture.[33]
Causality: This protocol is fundamental for antimicrobial drug discovery as it provides a quantitative measure of a compound's activity (the MIC value), which is used to classify an organism as susceptible or resistant and guides further development.[31][32]
Methodology:
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).[31]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.[34]
Conclusion and Future Directions
This compound represents a promising therapeutic candidate, grounded in the extensive medicinal chemistry of the 8-hydroxyquinoline scaffold. Its potential applications in oncology, neuroprotection, and infectious disease are supported by the known mechanisms of action of its structural analogs. The experimental workflows detailed in this guide provide a robust, self-validating framework for systematically evaluating its efficacy and mechanism of action.
Future research should focus on a comprehensive in vitro screening against diverse cancer cell lines, neuronal models, and microbial strains, followed by in vivo studies for the most promising applications. Elucidating the precise molecular targets and conducting thorough safety and toxicology assessments will be critical steps in translating this promising compound from the laboratory to the clinic.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mahidol IR [repository.li.mahidol.ac.th]
- 11. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repositioning of 8-hydroxyquinoline derivatives as a new promising candidate for combating multidrug resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rroij.com [rroij.com]
- 14. mdpi.com [mdpi.com]
- 15. 8-hydroxyquinoline and quinazoline derivatives as potential new alternatives to combat Candida spp. biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. MTT assay - Wikipedia [en.wikipedia.org]
- 18. MTT assay overview | Abcam [abcam.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
- 20. agilent.com [agilent.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 23. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ichorlifesciences.com [ichorlifesciences.com]
- 26. Patient-Derived Xenograft Tumor Models | Abnova [abnova.com]
- 27. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 28. Antioxidant Therapies for Neuroprotection—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke [mdpi.com]
- 31. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 33. sanfordguide.com [sanfordguide.com]
- 34. dickwhitereferrals.com [dickwhitereferrals.com]
A Comparative Guide to the Efficacy of Chloro-Substituted Hydroxyquinoline Analogs
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the development of novel therapeutic agents. Among these, chloro-substituted hydroxyquinoline analogs have garnered significant attention due to their potent and diverse biological activities. This guide provides an in-depth, objective comparison of the efficacy of these analogs, supported by experimental data, detailed protocols, and mechanistic insights to inform future research and development. While the initial interest lay in 8-Chloro-4-hydroxyquinoline analogs, the vast body of published research gravitates towards chloro-substituted 8-hydroxyquinolines. Therefore, this guide will focus on these well-characterized analogs, providing a robust and data-driven comparison.
The Rationale Behind Chloro-Substitution: Enhancing Biological Activity
The introduction of chlorine atoms onto the hydroxyquinoline core is a key strategy in medicinal chemistry to modulate the compound's physicochemical properties, such as lipophilicity and electronic effects. These modifications can significantly influence the molecule's ability to cross biological membranes, interact with target proteins, and exert its therapeutic effects. The position and number of chloro-substituents can dramatically alter the biological activity, leading to a wide spectrum of anticancer, antifungal, and antibacterial properties.
Synthesis of Chloro-Substituted Hydroxyquinoline Analogs
The synthesis of chloro-substituted hydroxyquinoline analogs typically involves multi-step reactions. A common approach begins with the Skraup synthesis to form the quinoline core, followed by halogenation reactions. For instance, 5-chloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline are often synthesized from 8-hydroxyquinoline through controlled chlorination reactions. More complex analogs can be generated through various synthetic routes, including the Gould-Jacobs reaction, followed by functional group manipulations and coupling reactions to introduce diverse side chains.[1][2]
Below is a generalized workflow for the synthesis of these analogs:
Caption: A generalized workflow for the synthesis of chloro-substituted hydroxyquinoline analogs.
Comparative Efficacy: A Data-Driven Analysis
The true measure of a compound's potential lies in its efficacy. The following sections provide a comparative analysis of the anticancer and antimicrobial activities of various chloro-substituted hydroxyquinoline analogs, supported by quantitative experimental data.
Anticancer Activity
Chloro-substituted hydroxyquinolines have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Their anticancer activity is often attributed to their ability to chelate essential metal ions, generate reactive oxygen species (ROS), and inhibit key signaling pathways involved in cancer cell proliferation and survival.[3][4]
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values of representative chloro-substituted hydroxyquinoline analogs against various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: In Vitro Cytotoxicity (IC50) of Chloro-Substituted 8-Hydroxyquinoline Analogs Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Chloro-8-hydroxyquinoline (CQ) | Raji (B-cell lymphoma) | ~5.5 | [3] |
| 5,7-Dichloro-8-hydroxyquinoline (CCQ) | Raji (B-cell lymphoma) | ~2.5 | [3] |
| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Raji (B-cell lymphoma) | ~4.0 | [3] |
| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | A549 (Lung carcinoma) | 5.6 | [5] |
| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | HeLa (Cervical carcinoma) | >200 (low toxicity) | [6] |
| Platinum(II) complex with 5,7-dichloro-8-hydroxyquinoline | Lu-1 (Lung cancer) | 0.8 | |
| Platinum(II) complex with 5,7-dichloro-8-hydroxyquinoline | Hep-G2 (Hepatocellular carcinoma) | 0.4 |
Note: IC50 values can vary depending on the experimental conditions, such as cell line, incubation time, and assay method.
Antimicrobial Activity
In an era of increasing antimicrobial resistance, the development of new antimicrobial agents is a critical area of research. Chloro-substituted hydroxyquinolines have shown promising activity against a variety of pathogenic bacteria and fungi. Their mechanism of action is often linked to their ability to disrupt microbial cell membranes, chelate metal ions essential for microbial growth, and inhibit key microbial enzymes.
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values for selected chloro-substituted hydroxyquinoline analogs against different microbial strains. Lower MIC values indicate greater antimicrobial potency.
Table 2: Minimum Inhibitory Concentration (MIC) of Chloro-Substituted 8-Hydroxyquinoline Analogs Against Microbial Strains
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus aureus | 4-16 | [5] |
| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Enterococcus faecalis | 4-16 | [5] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 (µM) | |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Staphylococcus aureus (MSSA) | 2.2 (µM) | |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Staphylococcus aureus (MRSA) | 1.1 (µM) | |
| 5,7-dichloroquinoline derivatives | Escherichia coli | Active | [7] |
| 5,7-dichloroquinoline derivatives | Staphylococcus aureus | Active | [7] |
Mechanistic Insights: Unraveling the Mode of Action
The biological activities of chloro-substituted hydroxyquinolines are multifaceted and often involve multiple mechanisms of action. A key feature of these compounds is their ability to act as metal ion chelators.[4][8] By binding to essential metal ions like iron, copper, and zinc, they can disrupt the function of metalloenzymes that are crucial for cellular processes in both cancer cells and microbes.
Caption: A simplified diagram illustrating the proposed mechanism of action for chloro-substituted hydroxyquinoline analogs.
In the context of cancer, this metal chelation can lead to the generation of reactive oxygen species (ROS), which induce oxidative stress and trigger apoptotic cell death.[3] Furthermore, some analogs have been shown to inhibit specific signaling pathways, such as the nerve growth factor (NGF)-induced signaling, which is involved in neuronal cell survival and differentiation, and may also play a role in certain cancers. In microorganisms, the disruption of metal homeostasis can inhibit essential metabolic pathways, leading to cell death.
Experimental Protocols: A Guide to Efficacy Evaluation
To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the key assays used to evaluate the efficacy of chloro-substituted hydroxyquinoline analogs.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: A flowchart of the MTT assay for determining cytotoxicity.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) in a suitable broth medium.
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
Chloro-substituted hydroxyquinoline analogs represent a promising class of compounds with significant potential in the development of new anticancer and antimicrobial therapies. This guide has provided a comparative analysis of their efficacy, supported by quantitative data and detailed experimental protocols. The structure-activity relationship studies indicate that the position and number of chloro-substituents, as well as the nature of other functional groups, play a crucial role in determining their biological activity.
Future research should focus on the synthesis of novel analogs with improved efficacy and reduced toxicity. A deeper understanding of their mechanisms of action, including the identification of specific molecular targets, will be essential for their rational design and clinical translation. The exploration of combination therapies, where these analogs are used in conjunction with existing drugs, may also offer a promising strategy to overcome drug resistance and enhance therapeutic outcomes.
References
- 1. rroij.com [rroij.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) inhibits the nerve growth factor-induced stimulation of RNA synthesis in neonatal rat superior cervical ganglion, in vitro--comparison with effects of methylmercuric chloride and 4-hydroxyaminoquinoline-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Activity Relationship of 8-Chloro-4-hydroxyquinoline and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities. Among these, 8-chloro-4-hydroxyquinoline emerges as a particularly intriguing starting point for drug design due to the influence of its specific substitution pattern on physicochemical properties and target interactions. This guide provides an in-depth, objective comparison of the structural activity relationships (SAR) of this compound derivatives, juxtaposing their performance with relevant alternatives and supported by experimental data.
The this compound Scaffold: A Privileged Structure
The this compound core possesses a unique combination of features that contribute to its biological activities. The quinoline ring system itself is a known pharmacophore, present in numerous approved drugs.[1] The hydroxyl group at the 4-position and the chloro group at the 8-position significantly influence the molecule's electronic properties, lipophilicity, and metal-chelating abilities, all of which are critical for its interactions with biological targets.
The presence of the chlorine atom, an electron-withdrawing group, at the 8-position can modulate the acidity of the 4-hydroxyl group and the basicity of the quinoline nitrogen. This, in turn, affects the molecule's ionization state at physiological pH and its ability to form hydrogen bonds and coordinate with metal ions, a key aspect of the mechanism of action for many quinoline-based drugs.[2]
Structural Activity Relationship (SAR) Insights
The biological activity of this compound derivatives can be finely tuned by introducing various substituents at different positions of the quinoline ring. Understanding these SAR trends is paramount for the rational design of more potent and selective drug candidates.
Anticancer Activity
Derivatives of the broader 8-hydroxyquinoline class have demonstrated significant potential as anticancer agents.[1][3] Their mechanisms of action are often attributed to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1] For this compound analogs, modifications at other positions on the quinoline ring can dramatically impact their cytotoxic efficacy.
Key SAR Observations for Anticancer Activity:
-
Substitution at the 2-position: Introduction of various functional groups at the 2-position of the quinoline ring has been explored to enhance anticancer activity. For instance, the synthesis of 8-hydroxy-2-quinolinecarbaldehyde has shown remarkable cytotoxicity against several human tumor cell lines.[4]
-
Halogenation: The presence and position of halogen atoms play a crucial role. While this guide focuses on the 8-chloro derivative, studies on other halogenated 8-hydroxyquinolines have shown that dihalogenation at the 5 and 7 positions can lead to highly potent antifungal agents, a principle that could be explored for anticancer activity as well.[5]
-
Metal Chelation: The ability of the 4-hydroxyquinoline moiety to chelate metal ions is often linked to its anticancer properties. The formation of metal complexes can facilitate the transport of the active agent into cancer cells and enhance its interaction with biological targets.[6]
Antimicrobial Activity
Quinolines have a long history as effective antimicrobial agents. The this compound scaffold serves as a promising foundation for the development of new antibacterial and antifungal drugs.
Key SAR Observations for Antimicrobial Activity:
-
Substitution at the 4-position: The nature of the substituent at the 4-position is critical. While the hydroxyl group is a key feature, its replacement with other functionalities, such as amino groups, can alter the antimicrobial spectrum and potency.[7]
-
Halogenation: As with anticancer activity, the presence of a chlorine atom at the 8-position contributes to the antimicrobial profile. Studies on other chlorinated 8-hydroxyquinolines, such as cloxyquin (5-chloro-8-hydroxyquinoline), have demonstrated potent activity against Mycobacterium tuberculosis.[5]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents, affects its ability to penetrate bacterial and fungal cell membranes.
Comparative Performance Analysis
To provide a clear perspective on the potential of this compound derivatives, this section compares their performance with established drugs and other relevant scaffolds.
Anticancer Activity: this compound Derivatives vs. Standard Chemotherapeutics
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25 ± 0.034 | [4] |
| 8-Hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, etc. | 12.5–25 µg/mL | [4] |
| Platinum(II) complex with 8-hydroxyquinoline ligand | Lu-1 | 0.8 | [8] |
| Platinum(II) complex with 8-hydroxyquinoline ligand | Hep-G2 | 0.4 | [8] |
| Cisplatin | Lu-1 | 43.2 | [8] |
| Cisplatin | Hep-G2 | 13.2 | [8] |
| Doxorubicin | - | - | [9] |
Note: The presented data is for 8-hydroxyquinoline derivatives and not specifically for this compound. Further studies are needed to determine the specific IC50 values for the title compound and its direct analogs.
Antimicrobial Activity: this compound Analogs vs. Conventional Antibiotics
The antimicrobial efficacy of quinoline derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC). Below is a comparative table of MIC values for 8-hydroxyquinoline derivatives against various microbial strains.
| Compound/Drug | Microorganism | MIC (µg/mL) | Reference |
| Cloxyquin (5-Chloro-8-hydroxyquinoline) | M. tuberculosis H37Ra | 0.125 | [5] |
| 8-Hydroxyquinoline | M. tuberculosis H37Ra | 0.125 | [5] |
| 8-Hydroxyquinoline | S. aureus | 27.58 µM | [10][11] |
| Ampicillin | S. aureus | 26.93 µM | [10] |
| PH176 (an 8-hydroxyquinoline derivative) | MRSA (MIC50) | 16 | [12] |
| PH176 (an 8-hydroxyquinoline derivative) | MRSA (MIC90) | 32 | [12] |
Note: The data highlights the potential of chlorinated 8-hydroxyquinolines as potent antimicrobial agents. Specific MIC values for this compound need to be experimentally determined for a direct comparison.
Alternative Scaffolds in Drug Discovery
While the this compound scaffold holds significant promise, it is essential for drug discovery professionals to consider alternative molecular frameworks.
Non-Quinolone DNA Gyrase and Topoisomerase IV Inhibitors
For antibacterial drug development, several non-quinolone-based compounds are being investigated as inhibitors of bacterial DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolone antibiotics.[13] These novel scaffolds aim to overcome the growing issue of quinolone resistance.
Novel Non-Quinoline Anticancer Agents
The field of oncology is continuously exploring novel chemical entities to combat cancer. These include natural products, synthetic small molecules, and biologics that target various pathways involved in tumor growth and progression.[14]
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are crucial. This section provides detailed methodologies for key assays used to evaluate the biological activity of this compound derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow for determining the in vitro cytotoxicity of this compound derivatives using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include appropriate controls (vehicle control and untreated cells).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria or fungi is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives using the broth microdilution method.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Conclusion and Future Perspectives
The this compound scaffold presents a compelling starting point for the development of novel anticancer and antimicrobial agents. The insights into its structural activity relationships discussed in this guide highlight the critical role of substitutions on the quinoline ring in modulating biological activity. While the existing data for the broader 8-hydroxyquinoline class is promising, further focused research on this compound and its direct analogs is warranted to fully elucidate their therapeutic potential.
Future studies should aim to:
-
Synthesize and screen a focused library of this compound derivatives with diverse substitutions at other positions.
-
Determine the specific IC50 and MIC values for these compounds against a wide range of cancer cell lines and microbial strains.
-
Conduct in-depth mechanistic studies to identify the specific cellular targets and pathways affected by these compounds.
-
Optimize the lead compounds for improved potency, selectivity, and pharmacokinetic properties.
By leveraging the principles of medicinal chemistry and a thorough understanding of SAR, the this compound scaffold can be effectively exploited to generate the next generation of innovative therapeutics.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neuroquantology.com [neuroquantology.com]
- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 11. scialert.net [scialert.net]
- 12. tandfonline.com [tandfonline.com]
- 13. New developments in non-quinolone-based antibiotics for the inhibiton of bacterial gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark Guide to 8-Chloro-4-hydroxyquinoline: Properties, Performance, and Alternatives in Drug Discovery
This guide provides an in-depth technical analysis of 8-Chloro-4-hydroxyquinoline, a key heterocyclic building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explore the causal relationships between chemical structure, mechanism of action, and biological performance. We will objectively compare this compound with notable alternatives, supported by experimental data and detailed protocols, to empower informed decisions in your research and development workflows.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents due to its ability to interact with diverse biological targets. Within this class, hydroxyquinolines are particularly significant. This compound serves as a critical intermediate in the synthesis of novel pharmaceuticals, particularly antimalarial and antibacterial agents.[1] Its biological activity is intrinsically linked to its chemical structure, especially the positioning of the chloro and hydroxyl groups, which dictates its potential as both a pharmacophore and a versatile synthetic precursor.
The primary objective of this guide is to benchmark this compound against other well-characterized quinoline derivatives. We will dissect their mechanisms of action, compare their performance in key therapeutic areas, and provide validated experimental protocols to ensure the reproducibility of the findings discussed.
Physicochemical Profile and Structural Analysis
This compound's properties are foundational to its reactivity and function. The presence of a chlorine atom at the 8-position and a hydroxyl group at the 4-position creates a unique electronic and steric profile compared to more commonly studied 8-hydroxyquinoline analogs.
| Property | Value | Reference |
| IUPAC Name | 8-chloroquinolin-4-ol | [2] |
| CAS Number | 57797-97-4 | [1][2] |
| Molecular Formula | C₉H₆ClNO | [2] |
| Molecular Weight | 179.6 g/mol | [1][2] |
| Primary Applications | Intermediate in pharmaceutical synthesis | [1] |
The 4-hydroxy group can exist in tautomeric equilibrium with its keto form, 8-chloroquinolin-4(1H)-one. This tautomerism is crucial as it influences the molecule's hydrogen bonding capacity, solubility, and interaction with biological targets.
Caption: Chemical structure of this compound.
Dissecting the Mechanism of Action: A Comparative View
The biological activity of quinoline derivatives is diverse and highly dependent on their substitution patterns. While many quinolines function via metal chelation, others operate through entirely different pathways.
The Metal Chelation Hypothesis: 8-Hydroxyquinolines vs. 4-Hydroxyquinolines
The most renowned mechanism for 8-hydroxyquinoline (8-HQ) and its derivatives is their function as potent bidentate chelating agents.[3] The proximity of the hydroxyl group at position 8 to the ring nitrogen at position 1 allows for the formation of stable five-membered ring complexes with various metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺).[4][5] This action can deprive bacteria of essential metals or, in the case of cancer therapy, transport metals into cells to generate cytotoxic reactive oxygen species (ROS).[3]
Caption: Generalized metal chelation mechanism for 8-hydroxyquinoline derivatives.
In contrast, This compound lacks the 8-hydroxyl group, precluding this classic chelation mechanism. However, the 4-hydroxy group and the ring nitrogen can also form a chelation site, though the resulting six-membered ring is generally less stable than the five-membered ring formed by 8-HQs. Its primary role is often as a synthetic intermediate where the 4-position is further modified.[1]
Alternative Mechanisms in Benchmark Quinolines
To understand the landscape, we must compare this compound with alternatives that possess distinct and well-documented mechanisms.
-
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): This 8-HQ derivative acts as a potent zinc ionophore, transporting zinc across cell membranes and disrupting cellular processes like the ubiquitin-proteasome system.[6] While effective, its ionophore activity has been linked to neurotoxicity.[4][6]
-
Nitroxoline (5-nitro-8-hydroxyquinoline): A more potent anticancer agent than clioquinol, Nitroxoline's activity is enhanced by copper but, crucially, it is not a zinc ionophore.[6] Its mechanism involves copper-dependent generation of ROS, suggesting a potentially safer neurotoxicity profile.[6]
-
Hydroxychloroquine (a 4-aminoquinoline): Structurally distinct from the hydroxyquinolines discussed, its primary mechanism is lysosomotropism. As a weak base, it accumulates in acidic lysosomes, raising their pH.[7][8] This inhibits lysosomal enzymes, disrupts autophagy, and interferes with toll-like receptor (TLR) signaling, producing its anti-inflammatory and immunomodulatory effects.[7][9]
This comparison underscores a critical principle: minor structural changes on the quinoline scaffold lead to profoundly different mechanisms and therapeutic profiles.
Performance Benchmarks: Anticancer and Antimicrobial Activity
Direct benchmark studies on this compound are limited, as it is mainly a synthetic precursor. However, by examining its structural relatives and key alternatives, we can establish a performance landscape.
Anticancer Cytotoxicity
The anticancer potential of quinoline derivatives is a major area of research. A comparative study of clioquinol and its analogues revealed significant differences in potency.
| Compound | Target Cell Line | IC₅₀ Value (µM) | Key Mechanistic Feature | Reference |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | Human Cancer Cells | ~0.5 - 1.5 | Copper-dependent ROS generation; Not a zinc ionophore | [6] |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Human Cancer Cells | ~5.0 - 15.0 | Zinc Ionophore; Proteasome inhibition | [6] |
Analysis: The data clearly indicates that Nitroxoline is 5- to 10-fold more potent than Clioquinol.[6] The substitution of halogens with a nitro group at position 5 dramatically enhances cytotoxicity. The lack of zinc ionophore activity in Nitroxoline is a critical differentiator, suggesting it may bypass the neurotoxic side effects associated with Clioquinol.[6] This highlights a key theme in drug development: optimizing for potency while designing away from off-target effects.
Antimicrobial Efficacy
Halogenated quinolines have long been recognized for their antimicrobial properties.[4][10] Their efficacy often stems from the chelation of essential metal ions required for microbial enzyme function.[3]
| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Reference |
| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | S. epidermidis, S. aureus, E. faecalis, E. faecium | 4 - 16 | [11] |
| 5,7-dichloro & 5,7-dibromo-8-hydroxyquinoline | Various Fungi (e.g., Aspergillus niger) | High | [4][10] |
| 8-Hydroxyquinoline (Parent Compound) | E. coli, C. difficile | High | [5] |
Analysis: The data shows that creating hybrid molecules, such as combining a quinoline scaffold with a known antibiotic like ciprofloxacin, can yield potent, broad-spectrum antibacterial agents.[11] Simple halogenation also enhances activity compared to the parent 8-HQ molecule, with di-halogenated derivatives being the most fungitoxic among those tested.[4][10] This demonstrates that the quinoline core can be strategically modified to target specific pathogens and overcome resistance.
Essential Experimental Protocols
To ensure scientific rigor and reproducibility, this section details the methodologies for synthesizing key quinoline intermediates and evaluating their biological activity.
Protocol 1: Synthesis of 4-Chloroquinoline via Gould-Jacobs Reaction and Chlorination
This two-step process is a robust method for creating the 4-chloroquinoline core, a versatile precursor for further derivatization.
Caption: Workflow for the synthesis of a halogenated 4-chloroquinoline.
Step-by-Step Methodology:
-
Condensation (Gould-Jacobs Reaction, Part 1): In a suitable reaction vessel, mix the starting aniline (e.g., 3-Bromo-2-methylaniline, 1.0 eq) with diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture to 100-120°C for 1-2 hours. Monitor the reaction by Thin-Layer Chromatography (TLC). Remove the ethanol byproduct under reduced pressure.[12]
-
Thermal Cyclization (Gould-Jacobs Reaction, Part 2): In a separate flask, heat a high-boiling point solvent (e.g., Dowtherm A) to 240-260°C. Add the crude intermediate from the previous step. The cyclization is typically complete within 30-60 minutes. Cool the mixture and add a hydrocarbon solvent (e.g., hexane) to precipitate the 4-hydroxyquinoline intermediate. Filter and dry the solid.[12]
-
Chlorination: In a well-ventilated fume hood, carefully add the 4-hydroxyquinoline intermediate (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq). Heat the mixture to reflux (~110°C) for 2-4 hours, monitoring by TLC.[12][13]
-
Work-up and Isolation: After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7-8. The final 4-chloroquinoline product will precipitate and can be collected by filtration or extracted with an organic solvent (e.g., dichloromethane).[13]
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines to determine IC₅₀ values.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HepG2, A-549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives, Nitroxoline) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
This guide establishes that while This compound is a valuable and versatile synthetic intermediate, its direct biological applications are less explored than its 8-hydroxy- and 4-aminoquinoline cousins. The comparative analysis reveals several key insights for drug development professionals:
-
Structure is Paramount: Subtle changes in substituent type and position on the quinoline scaffold lead to vastly different mechanisms of action, altering potency and safety profiles.
-
Beyond Chelation: While metal chelation is a dominant mechanism for 8-HQs, alternatives like Nitroxoline (ROS generation) and Hydroxychloroquine (lysosomotropism) offer distinct therapeutic pathways.
-
Designing for Efficacy and Safety: The higher potency and potentially safer profile of Nitroxoline compared to Clioquinol serve as a powerful case study in rational drug design, demonstrating the ability to enhance a desired effect (anticancer activity) while minimizing an unwanted one (zinc ionophore-related neurotoxicity).
Future research should focus on the synthesis and screening of novel 4-hydroxyquinoline derivatives, using the 4-chloro and 8-chloro positions as handles for diversification. By leveraging the structure-activity relationships outlined here, the scientific community can continue to unlock the full potential of the quinoline scaffold to develop next-generation therapeutics for a wide range of diseases.
References
- 1. This compound [myskinrecipes.com]
- 2. 4-Chloroquinolin-8-ol | C9H6ClNO | CID 384164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxychloroquine - Wikipedia [en.wikipedia.org]
- 8. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rroij.com [rroij.com]
- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Chloro-4-hydroxyquinoline
This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 8-Chloro-4-hydroxyquinoline. As a chlorinated heterocyclic compound, its disposal requires a specific, regulated pathway to ensure the safety of laboratory personnel and protect the environment. This document is designed for researchers, scientists, and drug development professionals who handle this chemical.
Hazard Profile and Immediate Safety Precautions
Understanding the inherent risks of this compound is the foundation of its safe management. This compound is not merely a chemical reagent; it is a hazardous substance that demands respect and careful handling from acquisition to disposal.
Summary of Critical Hazards:
-
Acute Toxicity: The compound is toxic if swallowed[1][2][3].
-
Severe Eye Damage: Direct contact can cause serious, potentially irreversible eye damage[1][2][4].
-
Reproductive Toxicity: It is suspected of damaging fertility or the unborn child[2][4][5].
-
Skin Sensitization: May cause an allergic skin reaction upon contact[2][4][5].
-
Environmental Hazard: this compound is very toxic to aquatic life with long-lasting effects, making its containment and proper disposal an environmental imperative[2][6].
Required Personal Protective Equipment (PPE): Before handling or preparing for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and/or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact[1][2][7].
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust particles[2][5].
Emergency First Aid:
-
If Swallowed: Immediately call a POISON CENTER or physician. Rinse mouth but do not induce vomiting[1][7].
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and immediately call a POISON CENTER or physician[1][2].
-
In Case of Skin Contact: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice[2].
The Core Principle: Segregation as Halogenated Organic Waste
The single most important step in the disposal of this compound is its correct classification. Due to the presence of a chlorine atom in its structure, this compound must be disposed of as halogenated organic waste [8].
The Rationale Behind Segregation: Halogenated organic compounds require specific disposal methods, primarily high-temperature incineration, to ensure their complete destruction and prevent the formation of toxic byproducts like dioxins. Mixing them with non-halogenated waste streams contaminates the entire batch, leading to two major negative outcomes:
-
Increased Disposal Costs: The cost to dispose of halogenated waste is significantly higher than for non-halogenated waste because of the specialized treatment required[9].
-
Regulatory Non-Compliance: Improper segregation is a violation of hazardous waste regulations, which can lead to significant penalties.
Therefore, a dedicated and clearly labeled waste stream for halogenated compounds is not just good practice; it is a mandatory safety and regulatory requirement.
Step-by-Step Laboratory Disposal Protocol
This protocol outlines the procedure for collecting and storing this compound waste within the laboratory pending removal by a certified disposal service.
Step 1: Container Selection
-
Select a chemical waste container that is in good condition, compatible with the waste, and has a tightly sealing screw cap[10]. Polyethylene (HDPE) containers are commonly used for solid and liquid organic waste[11].
-
The container must be designated exclusively for "Halogenated Organic Waste."
Step 2: Waste Collection
-
Solid Waste: Carefully place any solid this compound, contaminated lab materials (e.g., weighing paper, gloves, paper towels from a spill clean-up) into the designated container. Avoid generating dust during transfer[2].
-
Solutions: If disposing of solutions containing this compound, ensure they are not mixed with incompatible materials such as strong acids, bases, or oxidizers[9][10]. The receiving container should be designated for halogenated organic liquids.
Step 3: Labeling Proper labeling is a self-validating system that prevents dangerous errors. The waste container label must be filled out at the moment the first drop of waste is added[10].
-
The words "Hazardous Waste" must be clearly visible.
-
List all chemical constituents by their full names—no formulas or abbreviations[10]. For this compound, write out the full name.
-
Approximate the percentages or volumes of each component.
Step 4: Temporary Storage
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area, such as a safety cabinet or within a fume hood[11].
-
Ensure the container is stored away from incompatible materials.
-
The container must remain closed at all times except when waste is being actively added[10].
Final Disposal Pathway
Laboratory-generated hazardous waste cannot be discarded through standard means. The final step is to transfer the waste to a licensed environmental services company.
-
Professional Disposal: The disposal of contents and the container must be conducted at an approved waste disposal plant in accordance with all applicable local, state, and federal laws and regulations[1][6][12].
-
Incineration: For halogenated organic compounds like this compound, high-temperature incineration is the standard and often required method of disposal[8][13]. This process is necessary to break down the stable chlorinated molecules into less harmful substances.
-
Landfill Prohibition: Due to their persistence and potential to leach into groundwater, many jurisdictions, following EPA guidelines, prohibit the land disposal of hazardous wastes containing halogenated organic compounds above a certain concentration[14].
Spill Management
In the event of an accidental release, immediate and correct action is crucial.
-
Small Spills:
-
Ensure adequate ventilation and wear all required PPE.
-
Avoid breathing dust.
-
Carefully sweep or vacuum the spilled solid material. Use spark-proof tools if a solvent is present[1].
-
Collect the material and any contaminated absorbents into a suitable, sealed container for disposal as halogenated hazardous waste[6].
-
Clean the affected area thoroughly.
-
-
Large Spills:
Data and Workflow Summary
Table 1: Key Disposal and Safety Information for this compound
| Parameter | Guideline | Source(s) |
| Hazard Classification | Halogenated Organic Hazardous Waste | [8][11] |
| Primary Hazards | Toxic if Swallowed, Causes Serious Eye Damage, Reproductive Toxin | [1][2][4] |
| Required PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | [1][2] |
| Incompatible Materials | Strong Acids, Bases, and Oxidizing Agents | [9][10] |
| Recommended Disposal | Licensed High-Temperature Incineration | [8][13] |
| Spill Containment | Prevent entry into drains and waterways | [2][15] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing waste containing this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 8-Hydroxyquinoline or Quinolinol or Oxine Manufacturers, SDS [mubychem.com]
- 4. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. ethz.ch [ethz.ch]
- 12. fishersci.com [fishersci.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. p2infohouse.org [p2infohouse.org]
- 15. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
